molecular formula C7H12O B028669 5-Heptyn-3-OL CAS No. 19781-82-9

5-Heptyn-3-OL

Cat. No.: B028669
CAS No.: 19781-82-9
M. Wt: 112.17 g/mol
InChI Key: VOHBMHAELZLACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Heptyn-3-OL is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHBMHAELZLACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337505
Record name 5-HEPTYN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-82-9
Record name 5-Heptyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-HEPTYN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19781-82-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Alkynols as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Heptyn-3-ol: Structure, Properties, and Synthetic Utility

Alkynols, bifunctional molecules containing both a hydroxyl group and a carbon-carbon triple bond, are highly versatile building blocks in modern organic synthesis.[1] Their dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures from a relatively simple precursor. This compound (CAS No: 19781-82-9), a member of this important class, offers a unique combination of reactivity that makes it a valuable intermediate for researchers in synthetic chemistry and drug development.[2] This guide provides a comprehensive overview of its chemical structure, properties, spectroscopic profile, synthetic applications, and safety considerations, tailored for professionals in the scientific community.

Part 1: Molecular Structure and Identification

The structural foundation of this compound dictates its chemical behavior. It consists of a seven-carbon chain with a hydroxyl group at the third carbon and a carbon-carbon triple bond between the fifth and sixth carbons.

1.1. Chemical Structure

Caption: 2D Chemical Structure of this compound.

1.2. Nomenclature and Identifiers

  • IUPAC Name: hept-5-yn-3-ol[3]

  • CAS Number: 19781-82-9[3]

  • Molecular Formula: C₇H₁₂O[3]

  • SMILES: CCC(CC#CC)O[4]

  • InChIKey: VOHBMHAELZLACG-UHFFFAOYSA-N[3]

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting.

2.1. Physicochemical Data

The key physical properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueSource
Molecular Weight 112.17 g/mol [3]
Appearance Colorless to Light yellow clear liquid
Boiling Point 43 °C at 3 mmHg
Purity >97.0% (GC)
Monoisotopic Mass 112.088815002 Da[3]

2.2. Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups. A broad peak around 3300 cm⁻¹ corresponds to the O-H stretching of the alcohol, while a sharp, weaker peak around 2200-2260 cm⁻¹ is indicative of the C≡C triple bond stretching of the internal alkyne.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments. Key expected signals include a multiplet for the proton on the carbon bearing the hydroxyl group (C3-H), distinct signals for the adjacent methylene protons (C2-H₂ and C4-H₂), and signals for the two terminal methyl groups (C1-H₃ and C7-H₃), with the methyl group adjacent to the alkyne showing a characteristic long-range coupling.

    • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the triple bond (C5 and C6) typically appear in the 70-90 ppm range, while the carbon attached to the hydroxyl group (C3) will be deshielded and appear around 60-70 ppm.[3]

  • Mass Spectrometry (MS): In GC-MS analysis, this compound will exhibit a molecular ion peak (M⁺) at m/z = 112.[3] Common fragmentation patterns would include the loss of water (M-18) from the alcohol and cleavage adjacent to the hydroxyl group.

Part 3: Synthesis, Reactivity, and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

3.1. General Synthetic Approach

A common and effective method for synthesizing secondary alkynols like this compound is through the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde or ketone, followed by reaction with an electrophile, or more directly, the addition of an alkynyl Grignard or lithium reagent to an aldehyde. A plausible route is the reaction of propynyllithium (generated from propyne and n-butyllithium) with butanal.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup Propyne Propyne Propynyllithium Propynyllithium Propyne->Propynyllithium nBuLi n-Butyllithium (in THF, -78°C) Butanal Butanal Propynyllithium->Butanal Intermediate Lithium alkoxide intermediate Butanal->Intermediate Workup H₂O / H⁺ Intermediate->Workup FinalProduct This compound

Caption: General synthetic workflow for this compound.

3.2. Chemical Reactivity

  • Reactions of the Hydroxyl Group: The alcohol moiety can undergo standard transformations, such as oxidation to the corresponding ketone (5-heptyn-3-one) using reagents like PCC or Swern oxidation, or esterification with acyl chlorides or carboxylic acids to form esters.

  • Reactions of the Alkyne Group: The internal alkyne is a hub of reactivity. It can be selectively reduced to the corresponding (Z)-alkene using Lindlar's catalyst or to the (E)-alkene via a dissolving metal reduction. Complete hydrogenation over a catalyst like palladium on carbon (Pd/C) yields 3-heptanol.

3.3. Role in Drug Development and Organic Synthesis

While specific applications of this compound in marketed drugs are not prominently documented, its value lies in its role as a versatile intermediate.[1] In drug discovery, intermediates are crucial for systematically modifying lead compounds to improve efficacy, selectivity, and pharmacokinetic properties.[]

  • Scaffold for Complex Molecules: The dual functionality allows for sequential or one-pot reactions to build molecular complexity rapidly. For example, the hydroxyl group can be used as a handle to attach the molecule to a solid support for combinatorial synthesis, while the alkyne can participate in powerful C-C bond-forming reactions like Sonogashira or Glaser coupling.

  • Synthesis of Heterocycles: Alkynols are common precursors for the synthesis of various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.[7] For instance, intramolecular cyclization reactions can lead to the formation of furans or other oxygen-containing rings.

  • Fragment-Based Drug Design: As a small, functionalized molecule, this compound can serve as a fragment for screening against biological targets. The alkyne group can also be used in "click chemistry" reactions to link fragments together.

Part 4: Safety, Handling, and Experimental Protocols

Proper handling and safety protocols are paramount when working with any chemical reagent.

4.1. Hazard Identification and Safety Precautions

According to GHS classifications, this compound is considered a hazardous substance.[3]

  • Hazards:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • H227: Combustible liquid.

  • Precautions:

    • P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves, eye protection, and face protection.[2]

    • P302+P352 & P305+P351+P338: In case of skin or eye contact, rinse thoroughly with water.[3]

    • P210: Keep away from heat, sparks, open flames, and hot surfaces.[2]

    • P403+P235: Store in a well-ventilated place. Keep cool.[2]

4.2. Example Experimental Protocol: Oxidation to 5-Heptyn-3-one

This protocol describes a standard laboratory procedure for the oxidation of the secondary alcohol to a ketone using pyridinium chlorochromate (PCC).

Objective: To synthesize 5-heptyn-3-one from this compound.

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard glassware for workup and purification

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the resulting dark mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

  • Pass the mixture through a short plug of silica gel to filter off the chromium salts, washing the plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-heptyn-3-one.

  • Characterize the final product using NMR and IR spectroscopy to confirm its structure and purity.

Conclusion

This compound is a valuable and versatile chemical intermediate characterized by the presence of both hydroxyl and internal alkyne functional groups. This bifunctionality provides a rich platform for a multitude of chemical transformations, making it an important building block for constructing more complex organic molecules. Its well-defined spectroscopic properties allow for straightforward characterization, and established synthetic protocols enable its conversion into a wide array of derivatives. For researchers and scientists in organic synthesis and medicinal chemistry, a comprehensive understanding of the properties, reactivity, and safe handling of this compound is essential for leveraging its full synthetic potential.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 543129, this compound. Retrieved from [Link].

  • PubChemLite (n.d.). This compound (C7H12O). Retrieved from [Link].

  • ChemSynthesis (2025). (5E)-5-hepten-3-ol. Retrieved from [Link]. Note: This reference is for a related compound but provides context on similar structures.

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53924213, Hept-5-en-3-ol. Retrieved from [Link]. Note: This reference is for a related compound.

  • Angene Chemical (2025). Safety Data Sheet. Retrieved from [Link]. Note: This is a generic SDS link, specific SDS for the compound should be consulted.

  • ChemComplete (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link].

  • Pharmaceutical Technology (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link].

  • ChemComplete (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link].

  • Scribd (n.d.). Chapter 8: NMR and IR Spectroscopy Problems. Retrieved from [Link].

  • The Organic Chemistry Tutor (2021, May 22). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra [Video]. YouTube. Retrieved from [Link].

  • The Organic Chemistry Tutor (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] [Video]. YouTube. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12414385, (Z)-hept-5-en-3-ol. Retrieved from [Link]. Note: This reference is for a related compound.

  • Cheméo (n.d.). Chemical Properties of 1-Heptyn-3-ol (CAS 7383-19-9). Retrieved from [Link]. Note: This is for an isomeric compound.

  • PubMed (2013). [Application of methyl in drug design]. Retrieved from [Link].

  • MDPI (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link].

  • ResearchGate (2025). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Retrieved from [Link].

  • Chemistry 112 (n.d.). ORGANIC CHEMISTRY WORKSHEET ON NOMENCLATURE. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Physical Properties of Hept-5-yn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hept-5-yn-3-ol is a secondary alkynol whose unique structural features—a hydroxyl group and a carbon-carbon triple bond—confer upon it significant potential as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the known and predicted physical properties of hept-5-yn-3-ol. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the physical characteristics, provides detailed, field-proven experimental protocols for their determination, and situates the compound within the broader context of medicinal chemistry. The scarcity of published experimental data for this specific molecule is addressed by presenting robust, standardized methodologies for its characterization, thereby empowering researchers to generate reliable data.

Introduction: The Scientific & Pharmaceutical Relevance of Hept-5-yn-3-ol

The molecular architecture of hept-5-yn-3-ol, a seven-carbon chain featuring a hydroxyl group at the third position and an alkyne functionality between the fifth and sixth carbons, makes it a molecule of considerable interest. The alkyne group is a cornerstone in modern medicinal chemistry, notably for its role in "click chemistry," which allows for the efficient and highly selective linking of molecular fragments.[1][2] This has profound implications in drug discovery, facilitating the rapid synthesis of compound libraries for high-throughput screening.[1][2] Furthermore, the incorporation of an alkynyl group can enhance metabolic stability and optimize the pharmacokinetic profile of a drug candidate.[3]

The secondary alcohol functionality adds another layer of synthetic versatility, serving as a handle for further molecular elaboration and influencing the compound's polarity and hydrogen bonding capacity. As such, hept-5-yn-3-ol is a valuable intermediate in the synthesis of more complex molecules, potentially leading to novel therapeutic agents.[] This guide provides the foundational physical data and characterization methodologies essential for any researcher looking to unlock the potential of this promising scaffold.

Molecular and Physicochemical Profile

PropertyValueSource
IUPAC Name hept-5-yn-3-ol[5]
CAS Number 19781-82-9[5]
Molecular Formula C₇H₁₂O[5][6]
Molecular Weight 112.17 g/mol [5][6][7]
Canonical SMILES CCC(CC#CC)O[5]
InChI Key VOHBMHAELZLACG-UHFFFAOYSA-N[5]
Topological Polar Surface Area 20.2 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 1[5]
Rotatable Bond Count 2[5]

Table 1: Core Molecular and Computed Physicochemical Properties of Hept-5-yn-3-ol.

Experimental Determination of Physical Properties: A Methodological Framework

The absence of published experimental values for key physical properties of hept-5-yn-3-ol necessitates a robust framework for their empirical determination. The following protocols are presented as self-validating systems, grounded in established principles of physical organic chemistry.

Workflow for Physical Property Determination

The logical flow for characterizing a novel or sparsely documented liquid organic compound like hept-5-yn-3-ol is outlined below. This workflow ensures that each property is determined with the necessary precision and in an order that can facilitate subsequent measurements.

G cluster_0 Initial Characterization cluster_1 Property Measurement cluster_2 Structural Confirmation Synthesis Synthesis & Purification Purity Purity Assessment (GC/NMR) Synthesis->Purity Ensure >95% purity Density Density Determination Purity->Density Prerequisite for accurate measurement Boiling_Point Boiling Point Determination Purity->Boiling_Point Impurities affect boiling point Solubility Solubility Profiling Purity->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purity->Spectroscopy Confirm structure post-purification Refractive_Index Refractive Index Measurement Density->Refractive_Index Density can be used in some RI calculations

Caption: Workflow for the physical and structural characterization of hept-5-yn-3-ol.

Boiling Point Determination (Capillary Method)

The boiling point is a critical indicator of a liquid's volatility and is influenced by intermolecular forces. For hept-5-yn-3-ol, hydrogen bonding due to the hydroxyl group is expected to result in a higher boiling point compared to its non-hydroxylated analogue.

Protocol:

  • Sample Preparation: Place approximately 0.5 mL of hept-5-yn-3-ol into a small test tube or a Durham tube.

  • Capillary Insertion: Insert a melting point capillary tube, sealed end up, into the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil), ensuring the liquid level in the test tube is below the level of the heating medium.[8]

  • Observation: Heat the apparatus gently. A stream of bubbles will emerge from the open end of the inverted capillary tube as the liquid's vapor pressure increases.[9]

  • Measurement: The boiling point is the temperature at which the rapid stream of bubbles ceases and the liquid begins to enter the capillary tube upon slight cooling.[9] Record the barometric pressure, as boiling point is pressure-dependent.

Density Measurement

Density is a fundamental physical property, defined as mass per unit volume.[10][11] It is essential for converting between mass and volume and can be an indicator of purity.

Protocol:

  • Tare Measurement: Accurately weigh a clean, dry pycnometer or a volumetric flask of a known volume (e.g., 5.00 mL) on an analytical balance.[10]

  • Sample Filling: Carefully fill the pycnometer with hept-5-yn-3-ol to the calibration mark, ensuring no air bubbles are present. The temperature of the sample should be recorded.

  • Mass Measurement: Weigh the filled pycnometer.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by its known volume.[12]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive property that is useful for identification and purity assessment.[13][14]

Protocol:

  • Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.

  • Sample Application: Place a few drops of hept-5-yn-3-ol onto the clean, dry prism of the refractometer.[13]

  • Measurement: Close the prism and allow the temperature to equilibrate (typically 20°C or 25°C).

  • Reading: View the scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.[15] Record the refractive index, along with the temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm).[16]

Solubility Profiling

Understanding the solubility of hept-5-yn-3-ol in various solvents is crucial for its use in reactions, formulations, and purification processes. The "like dissolves like" principle suggests it will have some solubility in both polar and non-polar solvents due to its hydroxyl group and hydrocarbon chain, respectively.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane).

  • Qualitative Assessment: To a test tube containing 1 mL of the solvent, add hept-5-yn-3-ol dropwise, shaking after each addition. Observe for miscibility or the formation of a second phase.

  • Quantitative Determination (Cloud Point Method): For determining the maximum solubility in a given solvent, slowly titrate the solvent with hept-5-yn-3-ol while stirring vigorously. The point at which the solution becomes cloudy or turbid is the "cloud point," indicating saturation.[17] Record the volume of each component used to calculate the solubility.

Spectroscopic Analysis: Deciphering the Molecular Signature

While actual spectra for hept-5-yn-3-ol are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is vital for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide a wealth of structural information. Key expected signals include a multiplet for the proton on the carbon bearing the hydroxyl group (C3-H), signals for the ethyl group protons (C1-H₂ and C2-H₃), and signals for the methylene protons adjacent to the alkyne (C4-H₂). The terminal methyl group of the alkyne (C7-H₃) will also be present. The hydrogen of the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The sp-hybridized carbons of the alkyne (C5 and C6) will resonate in a characteristic region of the spectrum (typically 65-90 ppm). The carbon attached to the hydroxyl group (C3) will be deshielded and appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

Functional GroupVibration ModePredicted Frequency (cm⁻¹)Intensity
Alcohol (O-H)Stretching (H-bonded)3400 - 3200Strong, Broad
Alkyne (C≡C)Stretching2260 - 2100Weak to Medium
Alkane (C-H)Stretching3000 - 2850Medium to Strong
Alcohol (C-O)Stretching1260 - 1000Strong

Table 2: Predicted IR Spectral Data for Hept-5-yn-3-ol.

The most prominent feature will be a strong, broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded alcohol.[18] A weak to medium intensity peak is expected in the 2260-2100 cm⁻¹ range, corresponding to the C≡C triple bond stretch.[19]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for a secondary alcohol like hept-5-yn-3-ol may be weak or even absent.[20][21][22] The fragmentation pattern, however, provides crucial structural clues.

  • α-Cleavage: The most characteristic fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[21][22] For hept-5-yn-3-ol, this would result in the loss of an ethyl radical or a propargyl radical, leading to prominent fragment ions.

  • Dehydration: A peak corresponding to the loss of a water molecule ([M-18]) is also a common feature in the mass spectra of alcohols.[21]

G cluster_0 Mass Spectrometry Fragmentation of Hept-5-yn-3-ol cluster_1 α-Cleavage cluster_2 Dehydration mol [CH3CH2-CH(OH)-CH2C≡CCH3]⁺˙ Molecular Ion (m/z 112) frag1 [CH(OH)CH2C≡CCH3]⁺ (m/z 83) - CH3CH2• mol->frag1 frag2 [CH3CH2CH(OH)]⁺ (m/z 59) - •CH2C≡CCH3 mol->frag2 frag3 [C7H10]⁺˙ (m/z 94) - H2O mol->frag3

Caption: Predicted major fragmentation pathways for hept-5-yn-3-ol in mass spectrometry.

Conclusion and Future Outlook

Hept-5-yn-3-ol stands as a molecule with significant untapped potential, particularly within the realms of synthetic and medicinal chemistry. While a comprehensive, experimentally verified dataset of its physical properties is yet to be established in the literature, this guide provides the necessary theoretical foundation and practical methodologies for its complete characterization. The protocols detailed herein are designed to be robust and reliable, enabling researchers to generate the high-quality data required for publication, patent applications, and further research endeavors. As the demand for novel molecular scaffolds in drug discovery continues to grow, the importance of foundational molecules like hept-5-yn-3-ol will undoubtedly increase. It is our hope that this guide will serve as a catalyst for further exploration and application of this versatile alkynol.

References

  • How To Calculate Refractive Index In Organic Chemistry? - YouTube. (2025, January 31). Retrieved from [Link]

  • PubChem. (n.d.). 5-Heptyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM E324-23. Retrieved from [Link]

  • Ward, D. (n.d.). Determination of Melting Point.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Filo. (2025, July 20). Experiment: Determining the Boiling Points of Organic Compounds Aim: To... Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • Lin, M. W., Chen, Y. C., & Chen, Y. P. (2012). Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. Sensors (Basel, Switzerland), 12(1), 582–591.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • A document from a university website about determining refractive index.
  • Jeplerts' Blog. (2008, December 21). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Hept-5-yn-3-ol. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Refractive Index Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • A document from a university website about determining solubility.
  • Chemistry LibreTexts. (2025, August 20). 10: Refractive Index. Retrieved from [Link]

  • Reddit. (2019, May 13). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? : r/chemistry. Retrieved from [Link]

  • A document from a university website about determining density.
  • PubMed. (2025, September 5). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. Retrieved from [Link]

  • Calnesis Laboratory. (n.d.). Density measurement of liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Density of Liquid – Organic Compounds.
  • LookChem. (n.d.). (E)-hept-5-en-3-yn-1-ol. Retrieved from [Link]

  • NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
  • A document from a university website about identifying an unknown compound.
  • RocketProps. (2011, February 25). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]

  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). (S,E)-Hept-5-en-3-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • PubMed Central. (n.d.). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Retrieved from [Link]

Sources

5-Heptyn-3-OL spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 5-Heptyn-3-ol A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an alkynol, a class of organic molecules that serve as versatile synthetic intermediates owing to their dual functionality: a reactive alkyne group and a hydroxyl group.[1] This structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] Accurate and unambiguous structural characterization is paramount for its effective use. This guide provides a comprehensive analysis of the core spectroscopic data for this compound—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—offering a self-validating framework for its identification and quality assessment.

The molecular structure of this compound is presented below, forming the basis for the subsequent spectral interpretations.

Caption: Chemical Structure of this compound (C₇H₁₂O).

Infrared (IR) Spectroscopy: Functional Group Identification

Theoretical Basis & Causality

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies. When infrared radiation corresponding to a bond's natural vibrational frequency is passed through a sample, the energy is absorbed. For this compound, we anticipate characteristic absorptions from the hydroxyl (-OH) group, the internal carbon-carbon triple bond (C≡C), and the various carbon-hydrogen (C-H) bonds within its aliphatic backbone. The presence, position, and shape of these absorption bands provide a definitive fingerprint of its functional makeup.

Analysis of the this compound IR Spectrum

The IR spectrum of this compound is dominated by a few key features that directly confirm its structure:

  • O-H Stretch: A strong and characteristically broad absorption band is expected in the 3600-3200 cm⁻¹ region.[2][3] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3]

  • C-H (sp³) Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹, typically in the 2900-2850 cm⁻¹ range, correspond to the stretching vibrations of C-H bonds on the sp³-hybridized carbons of the ethyl and methylene groups.[3]

  • C≡C Stretch: The internal alkyne gives rise to a stretching vibration in the 2250-2100 cm⁻¹ range.[3] Unlike terminal alkynes, this peak is often weak to medium in intensity, and its presence confirms the unsaturation at the core of the molecule.

  • C-O Stretch: A strong absorption band in the fingerprint region, typically between 1260-1050 cm⁻¹, indicates the C-O single bond stretch of the secondary alcohol.[4]

Data Presentation: Characteristic IR Absorptions

Frequency Range (cm⁻¹)Intensity & ShapeAssignment of VibrationFunctional Group
3600 - 3200Strong, BroadO-H StretchAlcohol (-OH)
3000 - 2850Strong, SharpC-H StretchAlkane (sp³ C-H)
2250 - 2100Weak to Medium, SharpC≡C StretchInternal Alkyne
1260 - 1050StrongC-O StretchSecondary Alcohol

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol ensures a high-quality, reproducible spectrum for a liquid sample like this compound.

  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Preparation (Neat Liquid): Place one drop of this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • Assembly: Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure to prevent cracking the plates.

  • Data Acquisition: Place the assembled salt plates into the spectrometer's sample holder.

  • Scanning: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, disassemble the plates and clean them immediately with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane), then store them in a desiccator.

Caption: Labeled structure of this compound for NMR assignment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Theoretical Basis & Causality

Electron Ionization Mass Spectrometry (EI-MS) bombards molecules with high-energy electrons, causing ionization to form a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight and structural information based on predictable fragmentation patterns. [6]For alcohols, the molecular ion peak is often weak or absent, but characteristic fragmentation pathways like alpha-cleavage and dehydration provide robust structural clues. [7][8][9] Analysis of the this compound Mass Spectrum

The molecular formula of this compound is C₇H₁₂O, giving it an exact mass of 112.0888 Da. [5]The mass spectrum will show peaks corresponding to the molecular ion and its key fragments.

  • Molecular Ion (M⁺•): A peak at m/z = 112 corresponding to the intact molecular ion. For secondary alcohols, this peak may be of very low intensity. [9]* Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. [7][9][10]This cleavage is driven by the formation of a resonance-stabilized oxonium ion.

    • Loss of Ethyl Radical (•CH₂CH₃): Cleavage between C3 and C4 results in the loss of an ethyl radical (29 Da), yielding a prominent fragment ion at m/z = 83 .

    • Loss of Butynyl Radical (•CH₂C≡CCH₃): Cleavage between C2 and C3 results in the loss of a butynyl radical (53 Da), yielding a fragment at m/z = 59 .

  • Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, producing an [M-18]⁺• peak at m/z = 94 . [7][9]* Alkyne Fragmentation: Internal alkynes can fragment via cleavage of the bond between the α and β carbons relative to the triple bond, leading to the formation of a substituted propargyl cation. [11] Data Presentation: Predicted Key Mass Fragments

m/z ValueProposed IdentityFragmentation Pathway
112[C₇H₁₂O]⁺•Molecular Ion (M⁺•)
94[C₇H₁₀]⁺•Dehydration ([M-H₂O]⁺•)
83[C₅H₇O]⁺α-cleavage: Loss of •C₂H₅
59[C₃H₇O]⁺α-cleavage: Loss of •C₄H₅

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it undergoes electron ionization (typically at 70 eV).

  • Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment peaks.

cluster_1 Primary Fragmentation Pathways of this compound MI [C₇H₁₂O]⁺• (m/z = 112) F_dehydration [C₇H₁₀]⁺• (m/z = 94) MI->F_dehydration - H₂O F_alpha1 [C₅H₇O]⁺ (m/z = 83) MI->F_alpha1 - •C₂H₅ (α-cleavage) F_alpha2 [C₃H₇O]⁺ (m/z = 59) MI->F_alpha2 - •C₄H₅ (α-cleavage)

Caption: Key EI-MS fragmentation pathways for this compound.

Conclusion

The collective application of IR, NMR, and Mass Spectrometry provides a rigorous and multi-faceted confirmation of the structure of this compound. IR spectroscopy confirms the essential alcohol and internal alkyne functional groups. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the connectivity and specific chemical environments of all atoms. Finally, Mass Spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This integrated spectroscopic approach ensures the identity and purity of this compound, a critical requirement for its application in research and development.

References

  • Vertex AI Search Result, Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands.

  • Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • JoVE (2024). Mass Spectrometry: Alkyne Fragmentation. [Link]

  • PubChem, National Institutes of Health. This compound | C7H12O | CID 543129. [Link]

  • Chemistry LibreTexts (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Whitman College. GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

  • YouTube (2023). 13C NMR Spectroscopy: Common Functional Groups (Part 2). [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ. [Link]

  • Slideshare. Msc alcohols, phenols, ethers | PDF. [Link]

  • Unknown Source. 13C NMR Chemical Shift Table.pdf.
  • Slideshare. Infrared spectrum / infrared frequency and hydrocarbons | PPTX. [Link]

  • YouTube (2025). Mass Spectrometry of Alcohols. [Link]

  • Chemistry!!! Not Mystery (2013). Fragmentation pattern and mass spectra of Alcohols. [Link]

  • Unknown Source. NMR Chemical Shifts.
  • Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • YouTube (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). [Link]

  • University College London. Chemical shifts. [Link]

  • Chemistry LibreTexts (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • OpenStax. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

  • NIST WebBook. 3-Ethyl-5-methyl-1-heptyn-3-ol. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • JoVE (2024). Mass Spectrometry: Alkene Fragmentation. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • NIST WebBook. 1-Heptyn-3-ol. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Unknown Source. Tables For Organic Structure Analysis.
  • PubChem, National Institutes of Health. Hept-5-en-3-ol | C7H14O | CID 53924213. [Link]

  • NIST WebBook. 1-Heptyn-3-ol. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

Sources

The Solubility Profile of 5-Heptyn-3-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Heptyn-3-ol, a secondary acetylenic alcohol of interest in organic synthesis and pharmaceutical development. In the absence of extensive empirical solubility data in the public domain, this document establishes a robust predictive framework based on the fundamental principles of molecular interactions. We delve into the physicochemical properties of this compound and correlate them with the characteristics of common organic solvents to forecast its solubility behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, ensuring that researchers can validate these predictions and generate reliable data for their specific applications. This document is intended to be a vital resource for scientists and professionals engaged in research and development, enabling informed solvent selection and experimental design.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS RN: 19781-82-9) is a secondary acetylenic alcohol, a class of compounds recognized for their utility as versatile synthetic intermediates.[1] The presence of both a hydroxyl group and a carbon-carbon triple bond imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective application in synthesis, purification, and formulation.

Solubility dictates the choice of reaction media, influencing reaction kinetics and yield. In the context of drug development, the solubility of a compound and its intermediates is a critical parameter affecting purification strategies, such as recrystallization and chromatography, as well as the formulation of the final active pharmaceutical ingredient (API). A comprehensive understanding of solubility is therefore not merely an academic exercise but a fundamental prerequisite for efficient and scalable chemical processes.

This guide will first establish a theoretical foundation for predicting the solubility of this compound by dissecting its molecular structure and relating it to the principles of intermolecular forces. Subsequently, it will provide a qualitative and semi-quantitative prediction of its solubility in a range of common organic solvents. Finally, detailed experimental protocols are provided to empower researchers to determine the solubility of this compound with high fidelity.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of mixing.[2] For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. The key molecular features of this compound that dictate its solubility are its polarity, hydrogen bonding capability, and the size of its hydrocarbon backbone.

Physicochemical Properties of this compound

A thorough analysis of the molecular structure of this compound provides the basis for predicting its solubility.

  • Molecular Formula: C₇H₁₂O[3]

  • Molecular Weight: 112.17 g/mol [3]

  • Structure:

  • Key Functional Groups:

    • Hydroxyl (-OH) group: This is a polar group capable of acting as both a hydrogen bond donor and acceptor.[3]

    • Alkyne (C≡C) group: The triple bond introduces a region of high electron density, contributing to the molecule's overall polarity and potential for π-π interactions.

    • Heptyl carbon chain: A seven-carbon backbone that is nonpolar in nature.

The presence of the hydroxyl group suggests that this compound will exhibit some degree of polarity. However, the relatively long seven-carbon chain imparts significant nonpolar character. This amphipathic nature—possessing both polar and nonpolar regions—is the central factor governing its solubility profile.

The Interplay of Intermolecular Forces

The dissolution of this compound in a given solvent is a result of the interplay between the following intermolecular forces:

  • Hydrogen Bonding: The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic polar solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).

  • Dipole-Dipole Interactions: The polar C-O bond and the electron-rich alkyne group create a molecular dipole, allowing for dipole-dipole interactions with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar heptyl chain will interact favorably with nonpolar solvents through these weaker, transient forces.

The balance of these interactions determines the extent to which this compound will be soluble in a particular solvent.

Predicted Solubility of this compound in Common Organic Solvents

Based on the theoretical framework, we can predict the solubility of this compound in a range of common organic solvents, categorized by their polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Polar Protic Solvents
MethanolHighHigh / MiscibleStrong hydrogen bonding between the hydroxyl groups of methanol and this compound. The small nonpolar part of methanol does not significantly hinder interaction with the heptyl chain.
EthanolHighHigh / MiscibleSimilar to methanol, strong hydrogen bonding is the dominant interaction. The slightly larger nonpolar ethyl group of ethanol may have a minor positive influence on the interaction with the heptyl chain of the solute.[2]
Polar Aprotic Solvents
AcetoneMedium-HighHighAcetone is a good hydrogen bond acceptor, readily interacting with the hydroxyl group of this compound. Its moderate polarity also allows for favorable dipole-dipole interactions.
Ethyl AcetateMediumModerate to HighThe ester group of ethyl acetate can act as a hydrogen bond acceptor. Its overall polarity is lower than acetone, which may lead to slightly reduced but still significant solubility.
Dichloromethane (DCM)MediumModerate to HighDCM is a polar aprotic solvent capable of dipole-dipole interactions. While it cannot hydrogen bond, its ability to solvate both polar and nonpolar moieties suggests good solubility.
Nonpolar Solvents
TolueneLowModerateToluene is a nonpolar aromatic solvent. The primary interactions will be van der Waals forces between the heptyl chain and the toluene molecule. The aromatic ring of toluene may also engage in weak π-π interactions with the alkyne group. The polar hydroxyl group will be less favorably solvated.
HexaneVery LowLow to ModerateHexane is a nonpolar aliphatic solvent. The dominant interactions will be van der Waals forces with the heptyl chain. The polar hydroxyl group will significantly hinder solubility in this highly nonpolar environment.
Diethyl EtherLowModerate to HighAlthough diethyl ether has a low overall polarity, the ether oxygen can act as a hydrogen bond acceptor. This, combined with the ability of the ethyl groups to interact with the heptyl chain, likely results in good solubility.

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, empirical determination is essential for obtaining precise solubility data. The following section details robust protocols for both qualitative and quantitative solubility assessment.

Qualitative Assessment: Visual Miscibility Test

This method provides a rapid, preliminary assessment of whether two liquids are miscible at a given concentration.[4][5]

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Solvent Addition: To each test tube, add 2 mL of the respective organic solvent.

  • Solute Addition: Add 1 mL of this compound to each test tube.

  • Mixing: Securely cap each test tube and invert it gently 10-15 times to ensure thorough mixing. Avoid vigorous shaking to prevent the formation of persistent emulsions.

  • Observation: Allow the test tubes to stand undisturbed for at least 5 minutes.

  • Analysis: Observe each test tube for the presence of a single, clear, homogeneous phase (miscible) or the formation of two distinct layers, cloudiness, or droplets (immiscible or partially miscible).

Quantitative Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[6][7][8]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_sol Prepare supersaturated solution of this compound in the chosen solvent. agitate Agitate the solution at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. prep_sol->agitate separate Allow the solution to stand undisturbed to allow undissolved solute to settle. agitate->separate centrifuge Alternatively, centrifuge the solution to accelerate phase separation. separate->centrifuge Optional sample Carefully withdraw an aliquot of the clear supernatant. separate->sample analyze Determine the concentration of this compound in the aliquot using a suitable analytical technique (e.g., GC, HPLC). sample->analyze

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation of Supersaturated Solution:

    • To a series of glass vials with screw caps, add an excess amount of this compound to a known volume of the desired solvent (e.g., 5 mL). An excess is visually confirmed by the presence of undissolved droplets of this compound.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the excess solute.

    • For faster separation, the vials can be centrifuged at the controlled temperature.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a volumetric pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC) with a suitable detector.

  • Calculation:

    • Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

Safety Considerations

This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for this compound and the solvents used before commencing any experimental work.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By analyzing its molecular structure, we have established a predictive framework based on the principles of intermolecular forces. This compound is anticipated to be highly soluble in polar protic and aprotic solvents due to its ability to form hydrogen bonds and participate in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be more limited, driven primarily by van der Waals forces.

To complement these theoretical predictions, this guide has also furnished detailed, actionable protocols for the experimental determination of solubility. The visual miscibility test offers a rapid qualitative assessment, while the shake-flask method provides a robust means of obtaining precise, quantitative solubility data.

By integrating theoretical understanding with practical experimental guidance, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for the synthesis, purification, and formulation of this compound and related compounds. The principles and methodologies outlined herein are broadly applicable and can serve as a valuable resource for solubility studies across a wide range of chemical entities.

References

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

  • Coconote. (2025, November 16). Miscibility Test Notes. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 543129, this compound. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • YouTube. (2025, February 19). What Does Miscibility Look Like? A visual chemistry demo beyond the old oil and water experiment! [Link]

Sources

A Guide to the Fundamental Reaction Mechanisms of Secondary Alkynols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Secondary alkynols, organic compounds containing a hydroxyl group attached to a carbon atom that is also bonded to a hydrogen and an alkynyl group, are pivotal intermediates in modern organic synthesis. Their unique structural motif, featuring both a reactive alcohol and a versatile alkyne, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms of secondary alkynols, offering insights into their synthesis, reactivity, and application in the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Synthesis of Secondary Alkynols: The Foundation

The most direct and widely employed method for the synthesis of secondary alkynols is the nucleophilic addition of a terminal alkyne to an aldehyde. This reaction is typically mediated by organometallic reagents, such as Grignard or organolithium reagents, which deprotonate the terminal alkyne to form a highly nucleophilic acetylide.

Mechanism of Nucleophilic Addition

The reaction proceeds in two key steps:

  • Deprotonation: The organometallic reagent (e.g., ethylmagnesium bromide or n-butyllithium) acts as a strong base, abstracting the acidic proton from the terminal alkyne to generate a metal acetylide.

  • Nucleophilic Attack: The resulting acetylide anion is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde.[1] This forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

  • Workup: An acidic workup is then required to protonate the alkoxide, yielding the final secondary alkynol.[2]

cluster_synthesis Synthesis of Secondary Alkynols Alkyne R'—C≡C—H Acetylide R'—C≡C⁻ M⁺ Alkyne->Acetylide Deprotonation Base R-M (Grignard or Organolithium) Base->Acetylide Alkoxide R''—CH(O⁻ M⁺)—C≡C—R' Acetylide->Alkoxide Nucleophilic Attack Aldehyde R''—CHO Aldehyde->Alkoxide Alkynol R''—CH(OH)—C≡C—R' Alkoxide->Alkynol Protonation Workup H₃O⁺ Workup->Alkynol cluster_meyer_schuster Meyer-Schuster Rearrangement Alkynol R—CH(OH)—C≡CH Protonated_Alkynol R—CH(OH₂⁺)—C≡CH Alkynol->Protonated_Alkynol H⁺ Carbocation R—C⁺H—C≡CH Protonated_Alkynol->Carbocation -H₂O Allenol R—CH=C=CH(OH) Carbocation->Allenol +H₂O, -H⁺ Aldehyde R—CH=CH—CHO Allenol->Aldehyde Tautomerization

Caption: Mechanism of the Meyer-Schuster rearrangement.

The choice of acid catalyst is critical. While strong acids are traditional, milder Lewis acids and transition-metal catalysts can also effect the rearrangement, often with improved selectivity and under less harsh conditions. [3]

A competing reaction, particularly for tertiary alkynols, is the Rupe rearrangement, which yields α,β-unsaturated ketones. [3][4][5]In this case, the initial carbocation rearranges to an enyne intermediate, which is then hydrated to form the ketone. [6]

Pathway 2: Propargylic Activation - The Nicholas Reaction

The Nicholas reaction is a powerful method for the functionalization of the propargylic position of alkynols. [7][8][9]It involves the stabilization of a propargylic cation by complexation with dicobalt octacarbonyl (Co₂(CO)₈).

Mechanism:

  • Complexation: The alkyne moiety of the secondary alkynol reacts with Co₂(CO)₈ to form a stable hexacarbonyl dicobalt complex. [7]2. Cation Formation: Treatment with a Lewis acid or a strong protic acid facilitates the departure of the hydroxyl group, generating a highly stabilized propargylic cation. [7][9]The positive charge is delocalized onto the Co₂(CO)₆ moiety, rendering the cation remarkably stable. [10]3. Nucleophilic Attack: A wide range of nucleophiles can then attack the cationic center, forming a new bond at the propargylic position. [7][10]4. Demetallation: The final product is liberated from the cobalt complex by oxidative demetallation, typically using an oxidizing agent like ceric ammonium nitrate (CAN) or iron(III) nitrate. [11]

cluster_nicholas Nicholas Reaction Alkynol_Co [R—CH(OH)—C≡CR']•Co₂(CO)₆ Cation_Co [R—C⁺H—C≡CR']•Co₂(CO)₆ Alkynol_Co->Cation_Co Lewis Acid, -OH⁻ Product_Co [R—CH(Nu)—C≡CR']•Co₂(CO)₆ Cation_Co->Product_Co +Nucleophile (Nu⁻) Product R—CH(Nu)—C≡CR' Product_Co->Product Oxidative Demetallation

Caption: Mechanism of the Nicholas reaction.

Experimental Protocol: A Representative Nicholas Reaction

Objective: To synthesize a propargyl-substituted ether from a secondary alkynol.

Materials:

  • Secondary alkynol-Co₂(CO)₆ complex (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nucleophile (e.g., a silyl enol ether, 1.2 eq)

  • Lewis Acid (e.g., BF₃·OEt₂, 1.1 eq)

  • Ceric Ammonium Nitrate (CAN)

  • Silica Gel for chromatography

Procedure:

  • The secondary alkynol is first complexed with dicobalt octacarbonyl in a suitable solvent like DCM.

  • The resulting solution of the cobalt-complexed alkynol is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The nucleophile is added, followed by the slow addition of the Lewis acid.

  • The reaction is stirred at low temperature for a specified time, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then subjected to oxidative demetallation by treatment with CAN in a solvent like acetone.

  • The final product is purified by column chromatography on silica gel.

Pathway 3: Cycloadditions - The Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. [12][13][14]Secondary alkynols can serve as the alkyne component in this powerful ring-forming reaction.

Mechanism:

  • Complex Formation: The reaction initiates with the formation of a dicobalt hexacarbonyl alkyne complex. [13]2. Alkene Coordination: An alkene then coordinates to one of the cobalt centers.

  • Migratory Insertion: A sequence of migratory insertions occurs, first of the alkene into a cobalt-carbon bond of the alkyne, followed by the insertion of a carbon monoxide ligand. [12]4. Reductive Elimination: The final cyclopentenone product is formed via reductive elimination, regenerating a cobalt species. [13]

cluster_pauson_khand Pauson-Khand Reaction Alkyne_Co [Alkynol]•Co₂(CO)₆ Alkene_Complex [Alkynol•Alkene]•Co₂(CO)₅ Alkyne_Co->Alkene_Complex +Alkene, -CO Intermediate Metallacyclopentene intermediate Alkene_Complex->Intermediate Migratory Insertion Product Cyclopentenone Intermediate->Product +CO, Reductive Elimination

Caption: Simplified mechanism of the Pauson-Khand reaction.

The Pauson-Khand reaction is highly valuable for the rapid construction of five-membered rings, a common structural motif in natural products and pharmaceuticals. [15][16]

Elaboration via Cross-Coupling: The Sonogashira Reaction

While not a direct reaction of the hydroxyl group, the alkyne moiety of a secondary alkynol can be further functionalized using transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prime example. [17][18]This palladium- and copper-cocatalyzed reaction allows for the introduction of various substituents onto the alkyne, expanding the molecular diversity accessible from a common secondary alkynol intermediate. [17][19]

Applications in Drug Development

The reactions described above are not merely of academic interest; they are enabling technologies in the synthesis of complex, biologically active molecules. The ability to stereoselectively synthesize and then selectively functionalize secondary alkynols allows for the construction of chiral molecules with precise three-dimensional arrangements of atoms, a critical factor for potent and selective drug action. For instance, the Nicholas reaction has been employed in the synthesis of strained ring systems and complex natural products. [10]Similarly, the Pauson-Khand reaction is a key step in the synthesis of numerous natural products with potential therapeutic applications. [16]

Conclusion

Secondary alkynols are remarkably versatile synthetic intermediates, owing to the dual reactivity of their hydroxyl and alkynyl functional groups. A thorough understanding of their fundamental reaction mechanisms—from acid-catalyzed rearrangements and propargylic functionalization to transition-metal-catalyzed cycloadditions—is essential for any researcher or drug development professional seeking to leverage these building blocks for the synthesis of complex and valuable molecules. The continued development of novel catalysts and reaction conditions for these transformations will undoubtedly lead to even more efficient and elegant synthetic strategies in the future.

References

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines.
  • Chemistry LibreTexts. (2025, June 23). 3.1: A3 Coupling Reaction.
  • RSC Publishing. (2024). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst.
  • ResearchGate. (n.d.). Three-component coupling for the synthesis of propargylamine and its mechanism.
  • R Discovery. (2019, April 3). Recent Advances in the A3 Coupling Reactions and their Applications.
  • Wikipedia. (n.d.). Meyer–Schuster rearrangement.
  • Slideshare. (n.d.). Rupe Rearrgment.
  • Organic Reactions. (n.d.). The Meyer–Schuster Rearrangement.
  • AMiner. (n.d.). The Meyer-Schuster Rearrangement of Ethoxyalkynyl Carbinols.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
  • Wikipedia. (n.d.). Nicholas reaction.
  • Chemistry LibreTexts. (2025, February 24). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation.
  • NROChemistry. (n.d.). Nicholas Reaction.
  • chemeurope.com. (n.d.). Nicholas reaction.
  • Wikipedia. (n.d.). Grignard reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • NROChemistry. (n.d.). Pauson-Khand Reaction.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones.
  • Wikipedia. (n.d.). Pauson–Khand reaction.
  • YouTube. (2025, December 25). Rupe Rearrangement.
  • PubMed. (2009). A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds. Chemistry.
  • University of Windsor. (n.d.). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis.
  • PMC - NIH. (2017, March 30). Recent Advances in the Pauson–Khand Reaction.
  • MDPI. (n.d.). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020).
  • SynArchive. (n.d.). Rupe Rearrangement.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PMC - PubMed Central. (n.d.). Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes.
  • PMC - NIH. (2012, December 7). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry.
  • Organic Chemistry Portal. (n.d.). Pauson-Khand Reaction.
  • (n.d.). Asymmetric-Synthesis.
  • (n.d.). Asymmetric Synthesis.
  • PMC - NIH. (n.d.). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review.
  • MDPI. (n.d.). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes.

Sources

discovery and history of acetylenic alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Acetylenic Alcohols

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Acetylenic alcohols, organic compounds characterized by the presence of both a hydroxyl (-OH) and a carbon-carbon triple bond (C≡C) functional group, represent a cornerstone of modern organic synthesis. Their unique electronic properties and versatile reactivity make them invaluable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive exploration of acetylenic alcohols, beginning with the fundamental discovery of their parent molecule, acetylene. It chronicles the evolution of their synthesis from the foundational, high-pressure industrial processes of Favorskii and Reppe to the sophisticated, highly selective catalytic methods employed today. Particular emphasis is placed on the role of the propargyl moiety in drug discovery, illustrated through a detailed mechanistic examination of its function in irreversible enzyme inhibitors. This guide is designed to be a definitive resource, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to support professionals in research and development.

Introduction: The Acetylenic Alcohol Moiety

The structural juxtaposition of a hydroxyl group and an alkyne confers a unique reactivity profile upon acetylenic alcohols. The electron-withdrawing nature of the sp-hybridized carbons of the alkyne increases the acidity of both the terminal acetylenic proton (if present) and the hydroxyl proton. The propargylic position—the carbon atom adjacent to the triple bond—is particularly reactive and susceptible to a variety of transformations. This combination of features allows acetylenic alcohols to serve as versatile building blocks, enabling synthetic chemists to construct complex molecular architectures through reactions such as metal-catalyzed cross-couplings, cycloadditions, and rearrangements.

Historical Perspective: The Genesis of Acetylene Chemistry

The story of acetylenic alcohols is inextricably linked to the discovery and harnessing of their foundational component, acetylene.

Discovery of Acetylene: From Davy to Berthelot

Acetylene (C₂H₂) was first identified in 1836 by Edmund Davy, who produced the gas accidentally while attempting to isolate potassium metal by heating potassium carbonate with carbon.[1] He noted it as a "new carburet of hydrogen."[1] The gas was later rediscovered in 1860 by the French chemist Marcellin Berthelot, who systematically studied its properties and coined the name "acétylène."[1]

Laying the Foundation: Early Industrial Synthesis of Acetylene

While early discoveries were scientifically significant, the industrial utility of acetylene remained limited by inefficient production methods. A major breakthrough occurred in 1862 when Friedrich Wöhler discovered that reacting calcium carbide (CaC₂) with water produced acetylene gas.[2] This method was commercialized on a large scale in 1892 by Canadian inventor Thomas Willson, paving the way for acetylene's widespread use, initially for lighting in carbide lamps and later as a crucial feedstock for the burgeoning chemical industry.[1]

Foundational Synthetic Methodologies

The ability to add acetylene to a carbonyl group (an ethynylation reaction) is the most direct route to acetylenic alcohols. The pioneering work in this area was conducted by two chemists whose names define these foundational reactions.

The Favorskii Reaction: Pioneering Base-Catalyzed Ethynylation

In the early 1900s, Russian chemist Alexei Yevgrafovich Favorskii discovered that a terminal alkyne could add to a carbonyl group under basic conditions.[3] The reaction involves the deprotonation of the alkyne with a strong base, such as potassium hydroxide or sodium amide, to form a highly nucleophilic metal acetylide. This acetylide then attacks the electrophilic carbon of an aldehyde or ketone, and subsequent protonation yields the acetylenic alcohol.[3][4]

The causality behind this choice of reagents lies in the need to generate a potent carbon nucleophile. The terminal proton of an alkyne is weakly acidic (pKa ≈ 25), requiring a very strong base to be removed. Early methods relied on stoichiometric or even excess amounts of harsh bases like alkali metal hydroxides or amides in anhydrous solvents.[3][5]

Figure 1: General mechanism of the base-catalyzed Favorskii reaction.
Reppe Chemistry: High-Pressure Industrial Synthesis

While the Favorskii reaction was groundbreaking, the direct use of highly explosive acetylene gas posed significant safety challenges, especially under pressure. Starting in 1928, Walter Reppe at BASF systematically investigated the high-pressure reactions of acetylene, developing what is now known as "Reppe Chemistry."[6][7] He discovered that heavy metal acetylides, particularly copper(I) acetylide, could catalytically promote the ethynylation of aldehydes and ketones at pressures up to 25 bar.[8] This breakthrough enabled the safe, large-scale industrial production of key acetylenic alcohols like propargyl alcohol and 1,4-butanediol from formaldehyde and acetylene.[9][10][11] The catalyst, often a supported copper(II) oxide, is reduced in situ to form the active copper(I) acetylide species.[8][9][10]

The Modern Era of Synthesis: Catalysis and Asymmetric Methods

The foundational work of Favorskii and Reppe established the core principles of acetylenic alcohol synthesis. However, the demands of modern chemistry, particularly in the pharmaceutical industry, for greater efficiency, milder conditions, and stereochemical control drove the development of new methodologies.

Advancements in Catalysis: From Stoichiometric Bases to Catalytic Systems

A significant evolution was the move from stoichiometric strong bases to catalytic systems. The development of organometallic reagents, particularly organozinc compounds, proved highly effective.[12] Zinc acetylides, often generated in situ from a terminal alkyne and a zinc source like Zn(OTf)₂ or Me₂Zn, are nucleophilic enough to add to aldehydes but are generally more tolerant of various functional groups than their alkali metal counterparts.[3][12] This improved functional group tolerance is a key driver for their adoption, as it allows for the synthesis of more complex molecules without the need for extensive protecting group strategies.

The Chirality Imperative: The Rise of Asymmetric Alkynylation

For drug development, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers of a chiral molecule can have vastly different biological activities. The addition of an alkyne to a prochiral aldehyde creates a new stereocenter. Consequently, the development of catalytic asymmetric alkynylation has been a major focus of research. This is typically achieved by using a chiral ligand to coordinate with the metal catalyst (e.g., zinc or titanium). The chiral environment created by the ligand directs the approach of the acetylide to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the propargylic alcohol.[6][7] Ligands such as chiral amino alcohols (e.g., (+)-N-methylephedrine) and 1,1'-bi-2-naphthol (BINOL) have proven highly effective, often providing products with high enantiomeric excess (ee).[6][13]

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on factors such as scale, cost, substrate scope, and the need for stereocontrol.

Method Typical Reagents/Catalyst Conditions Advantages Disadvantages Typical Yield / ee
Classic Favorskii Stoichiometric KOH, NaNH₂Anhydrous solvents (ether, liquid NH₃)Inexpensive reagents, well-establishedHarsh conditions, poor functional group tolerance, safety issues with NaNH₂Good Yields, Racemic
Reppe Ethynylation Catalytic Cu₂C₂High pressure (1-15 bar), elevated temp (70-120°C)Industrially scalable, uses acetylene directlyRequires specialized high-pressure equipment, explosive intermediatesHigh Yields, Racemic
Organozinc-Mediated Zn(OTf)₂, Et₂Zn, Chiral Amino AlcoholToluene, THF, Room Temp or belowMilder conditions, better functional group tolerance, catalytic, asymmetricMore expensive reagents, moisture sensitive80-99% Yield, >90% ee
BINOL/Ti-Mediated Ti(OiPr)₄, (S)-BINOLCH₂Cl₂, Room TempHigh enantioselectivity, broad aldehyde scopeRequires stoichiometric Ti, sensitive to air/moisture>92% Yield, 71-99% ee[6]

The Propargyl Moiety in Drug Discovery and Development

The propargyl group (-CH₂C≡CH) is a highly valued functional group in medicinal chemistry, acting as both a versatile synthetic intermediate and a key pharmacophore that can directly influence biological activity.[1][14]

A Versatile Handle for Synthesis

The terminal alkyne of a propargyl group is a gateway to a vast array of chemical transformations. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, allowing for the efficient and specific linking of molecular fragments.[1] It is also a key participant in metal-catalyzed cross-coupling reactions like the Sonogashira coupling, enabling the formation of complex carbon skeletons.

A Mechanism-Based Pharmacophore: Irreversible Enzyme Inhibition

Perhaps the most powerful application of the propargyl group in drug design is its role in creating mechanism-based, irreversible enzyme inhibitors (also known as suicide inhibitors).[15] These drugs are initially processed by the target enzyme as if they were a normal substrate. However, the enzymatic reaction converts the relatively inert propargyl group into a highly reactive species that then forms a permanent, covalent bond with the enzyme, thereby inactivating it.[15][16]

A classic example is found in the monoamine oxidase inhibitors (MAOIs) Pargyline and Selegiline . Monoamine oxidase is a flavin-dependent enzyme that degrades neurotransmitters like dopamine, norepinephrine, and serotonin.[17] Pargyline was developed as an antihypertensive agent, while Selegiline is used to treat Parkinson's disease by preventing the breakdown of dopamine in the brain.[1][5][18]

The mechanism of inhibition involves the enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizing the propargylamine. This oxidation generates a reactive allene intermediate, which is then attacked by a nucleophile in the enzyme's active site (specifically, the N5 atom of the FAD cofactor), forming a stable covalent adduct and permanently disabling the enzyme.[15]

Figure 2: Workflow for irreversible inhibition of MAO by a propargylamine drug.

Key Experimental Protocols

The following protocols are provided as illustrative examples. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Classic Synthesis: Preparation of 2-Methyl-3-butyn-2-ol

This procedure is adapted from a patented industrial method and exemplifies the principles of the Favorskii reaction.[8][9]

  • Objective: To synthesize 2-methyl-3-butyn-2-ol from acetone and acetylene using a potassium hydroxide catalyst in liquid ammonia.

  • Reagents:

    • Acetylene (gas)

    • Anhydrous liquid ammonia (solvent)

    • Acetone

    • Potassium hydroxide (catalyst)

  • Procedure:

    • System Setup: In a pressure reactor equipped with cooling, stirring, and gas inlet/outlet, condense anhydrous liquid ammonia.

    • Acetylene Dissolution: Bubble acetylene gas into the liquid ammonia with stirring until the desired concentration is reached and the system is pressurized (e.g., 1.5-2.8 MPa).

    • Catalyst and Reactant Addition: Prepare a solution of potassium hydroxide in a small amount of liquid ammonia and add it to the reactor. Subsequently, add acetone to the reaction mixture. The molar ratio of Acetylene:Acetone is typically between 1:0.45 and 1:2.05.[8]

    • Reaction: Maintain the reaction temperature between 30-55°C with stirring for 1-3 hours.[8] Monitor the reaction progress by pressure drop or sampling.

    • Workup: After the reaction is complete, carefully vent the excess acetylene and allow the ammonia to evaporate in a controlled manner (ammonia flash-out).

    • Purification: The crude product is a mixture containing the desired alcohol, water, unreacted acetone, and catalyst. The product is typically isolated by salting-out (to remove water) followed by fractional distillation.[8]

Modern Asymmetric Synthesis: Zinc-Catalyzed Alkynylation of Benzaldehyde

This protocol is a representative example of a modern, catalytic asymmetric synthesis using a chiral amino alcohol ligand.[19][20]

  • Objective: To synthesize (R)-1-phenylprop-2-yn-1-ol with high enantioselectivity.

  • Reagents:

    • Zinc triflate (Zn(OTf)₂) (10 mol%)

    • (+)-N-Methylephedrine (11 mol%)

    • Triethylamine (Et₃N) (1.5 equivalents)

    • Phenylacetylene (1.2 equivalents)

    • Benzaldehyde (1.0 equivalent)

    • Anhydrous Toluene (solvent)

  • Procedure:

    • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Zn(OTf)₂ and (+)-N-methylephedrine. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

    • Reagent Addition: Add triethylamine, followed by phenylacetylene, and stir for another 15 minutes.

    • Reaction Initiation: Cool the mixture to 0°C using an ice bath. Add benzaldehyde dropwise over 10 minutes.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

From its origins in the hazardous, high-pressure reactors of early industrial chemistry to its role in the precision synthesis of life-saving medicines, the journey of acetylenic alcohols is a testament to the progress of organic chemistry. The foundational discoveries of Favorskii and Reppe provided the industrial might, while modern catalytic and asymmetric methods have delivered the finesse required for complex molecular design. The propargyl group, in particular, has proven to be more than just a synthetic building block; it is a potent pharmacophore capable of targeted, irreversible interactions with biological targets. Future research will likely focus on developing even more efficient and sustainable catalytic systems, potentially using earth-abundant metals and greener solvents, further expanding the synthetic utility and application of this remarkable class of molecules.

References

  • Acetylene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Propargyl group. (n.d.). In Grokipedia. Retrieved January 12, 2026, from [Link]

  • Pargyline. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Bruhm, K., et al. (2021). Walter Reppe Revival – Identification and Genesis of Copper Acetylides Cu2C2 as Active Species in Ethynylation Reactions. Chemistry – A European Journal.
  • Otamukhamedova, G. K., et al. (2023). Synthesis and Characterization of Acetylene Alcohols Via Alkynylation of Heteroatomic Aldehydes with Phenylacetylene Under Various Reaction Parameters. ASEAN Journal of Science and Engineering, 3(2), 161-172.
  • Trost, B. M., & Bartlett, M. J. (2015). ProPhenol-Catalyzed Asymmetric Additions by Spontaneously Assembled Dinuclear Main Group Metal Complexes. Accounts of Chemical Research, 48(3), 688-701.
  • Pu, L. (2003). Asymmetric alkynylzinc additions to aldehydes and ketones. Tetrahedron, 59(50), 9873-9886.
  • Acetylene Gas: A History and Its Role in Metalsmithing. (n.d.). GaleForce Design Jewelry. [Link]

  • CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol. (2014).
  • Hubálek, F., et al. (2021). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 26(20), 6243.
  • Knoll, J., & Miklya, I. (2016). The pharmacology of selegiline. Poison Control.
  • Marshall, J. A., & Johns, B. A. (2007). (S)-4-[TRIS(1-METHYLETHYL)SILYL]-3-BUTYN-2-OL. Organic Syntheses, 84, 120.
  • Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. (2022). MDPI. [Link]

  • What is the mechanism of Selegiline? (2024). Patsnap Synapse. [Link]

  • Rehman, A., & Rehman, A. (2023). Selegiline. In StatPearls.
  • US2163720A - Preparation of acetylenic alcohols. (1939).
  • Trost, B. M., et al. (2012). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. PMC - NIH. [Link]

  • Acetylenic Alcohols Market Size, Future Growth and Forecast 2033. (2025). Market Research. [Link]

  • Suzuki, K. (1954). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72.
  • Lu, G., & Chan, A. S. C. (2006). Catalytic Asymmetric Alkynylation and Arylation of Aldehydes by an H8-Binaphthyl-Based Amino Alcohol Ligand. Request PDF - ResearchGate. [Link]

  • US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene. (1963).
  • Irreversible Enzyme Inhibition; Definition, Mechanism, Examples, Implication in medicine. (2024). YouTube. [Link]

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and General Method for the Catalytic Asymmetric Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688.
  • ACETYLENE ALCOHOL BROMINATION REACTION. (2022). Neliti. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). NIH. [Link]

Sources

An In-depth Technical Guide to 5-Heptyn-3-OL: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Heptyn-3-OL, a valuable bifunctional molecule in organic synthesis. We will delve into its chemical and physical properties, explore a detailed synthetic protocol, and discuss its applications as a versatile building block, particularly in the context of pharmaceutical research and development.

Core Molecular Attributes of this compound

This compound is an organic compound featuring both a hydroxyl group and a carbon-carbon triple bond. This unique combination of functional groups makes it a highly useful intermediate for the synthesis of more complex molecules.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₇H₁₂O.[1] Its molecular weight is 112.17 g/mol .[1]

Structural Information

The structure of this compound consists of a seven-carbon chain with a hydroxyl group at the third carbon and a triple bond between the fifth and sixth carbons.

IdentifierValue
IUPAC Name hept-5-yn-3-ol[1]
SMILES CCC(O)CC#CC[1]
InChI InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,4,6H2,1-2H3[1]
InChIKey VOHBMHAELZLACG-UHFFFAOYSA-N[1]
CAS Number 19781-82-9[1]

graph 5_Heptyn_3_OL_Structure {
layout=neato;
node [shape=plaintext];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
O8 [label="O"];
H9 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=triple]; C5 -- C6; C3 -- O8; O8 -- H9;

// Positioning nodes for a clearer 2D structure C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0.5!"]; C4 [pos="3,0!"]; C5 [pos="4,0!"]; C6 [pos="5,0!"]; C7 [pos="6,0!"]; O8 [pos="2.5,1.5!"]; H9 [pos="3,2!"]; }

Caption: 2D Chemical Structure of this compound

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physical Properties
PropertyValue
Appearance Colorless to light yellow liquid
Boiling Point 43 °C at 3 mmHg
Density 0.850 g/mL at 25 °C
Refractive Index (n20/D) 1.440
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration will appear in the 1050-1260 cm⁻¹ region. The carbon-carbon triple bond (C≡C) stretch will show a weak to medium absorption around 2100-2260 cm⁻¹. The sp-hybridized C-H stretch of a terminal alkyne (if present) would be around 3300 cm⁻¹, but since this compound is an internal alkyne, this peak will be absent. The sp³ C-H stretching will be observed just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their neighboring environments. The proton of the hydroxyl group will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will likely be a multiplet. The methylene and methyl protons will have characteristic chemical shifts and splitting patterns based on their adjacent protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbons of the triple bond will appear in the range of 65-90 ppm. The carbon attached to the hydroxyl group will be in the 50-80 ppm region. The remaining sp³ hybridized carbons will resonate at higher field (lower ppm values).

Synthesis of this compound: A Grignard Approach

A common and effective method for the synthesis of this compound is through a Grignard reaction. This approach involves the nucleophilic addition of an organomagnesium halide to an aldehyde.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a disconnection at the C3-C4 bond, leading to propanal and a 1-butynyl Grignard reagent. The Grignard reagent can be formed from 1-butyne.

Retrosynthesis Target This compound Disconnect1 C-C Disconnection (Grignard Reaction) Target->Disconnect1 Precursors Propanal + 1-Butynyl Grignard Reagent Disconnect1->Precursors Disconnect2 Grignard Formation Precursors->Disconnect2 StartingMaterials 1-Butyne + Ethylmagnesium Bromide Disconnect2->StartingMaterials

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 1-butyne and propanal.

Materials:

  • 1-Butyne

  • Ethylmagnesium bromide (in a suitable ether solvent like THF or diethyl ether)

  • Propanal

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of ethylmagnesium bromide in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the flask in an ice bath.

    • Slowly add a solution of 1-butyne in anhydrous diethyl ether from the dropping funnel. The addition of 1-butyne to the ethylmagnesium bromide solution will result in an acid-base reaction, where the acidic terminal proton of 1-butyne is deprotonated by the Grignard reagent to form the 1-butynylmagnesium bromide and ethane gas, which will evolve from the reaction mixture.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the 1-butynylmagnesium bromide.

  • Reaction with Propanal:

    • Cool the freshly prepared Grignard reagent solution in an ice bath.

    • Slowly add a solution of propanal in anhydrous diethyl ether from the dropping funnel. The addition is exothermic, so maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents the Grignard reagent from reacting with oxygen and moisture in the air.

  • Slow Addition and Cooling: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Slow addition and cooling are crucial to control the reaction rate and prevent side reactions.

  • Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid and is used to hydrolyze the magnesium alkoxide salt formed during the reaction without causing acid-catalyzed side reactions of the alcohol product.

Applications in Organic Synthesis and Drug Development

The dual functionality of this compound makes it a versatile intermediate in the synthesis of a wide range of organic molecules.

As a Synthetic Building Block
  • Modification of the Hydroxyl Group: The hydroxyl group can be oxidized to a ketone, protected with various protecting groups, or converted into a good leaving group for nucleophilic substitution reactions.

  • Reactions of the Alkyne: The internal alkyne can undergo various transformations, including partial or complete reduction to the corresponding alkene or alkane, hydration to form a ketone, and participation in cycloaddition reactions.

Role in Pharmaceutical Intermediates

Applications This compound This compound Oxidation Oxidation (e.g., PCC, Swern) This compound->Oxidation Protection Protection (e.g., TBDMS, MOM) This compound->Protection Reduction Reduction (e.g., H2/Lindlar's, Na/NH3) This compound->Reduction Hydration Hydration (e.g., HgSO4, H2SO4) This compound->Hydration Ketone 5-Heptyn-3-one Oxidation->Ketone ProtectedAlcohol Protected this compound Protection->ProtectedAlcohol Alkene (Z)- or (E)-5-Hepten-3-ol Reduction->Alkene Alkane Heptan-3-ol Reduction->Alkane Diketone Heptane-3,5-dione Hydration->Diketone

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a useful intermediate for the synthesis of complex organic molecules, including those with potential pharmaceutical applications. A thorough understanding of its properties, synthetic methods, and reactivity is key to leveraging its full potential in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C7H12O). [Link]

  • Sarex. Pharmaceutical Intermediates. [Link]

  • Organic Syntheses. (r)-(+)-1-octyn-3-ol. [Link]

  • Journal of Synthetic Organic Chemistry, Japan. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of 5-Heptyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical conformational analysis of 5-heptyn-3-ol, an unsaturated alcohol featuring significant conformational flexibility. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in computational chemistry. We will move beyond a simple recitation of steps to explore the causal logic behind the selection of computational methods, ensuring a robust and self-validating analytical workflow. The study of molecular conformations is critical as the three-dimensional structure of a molecule dictates its physical properties and biological activity[1].

Theoretical Foundations: The Conformational Landscape

The spatial arrangement of atoms in a molecule that can be interconverted by rotation around single bonds defines its conformations. For this compound (CH₃CH₂C≡CCH(OH)CH₂CH₃), the conformational landscape is primarily dictated by rotations around three key single bonds: C4-C3, C3-O, and C2-C1.

  • Steric Hindrance: The repulsive interaction that occurs when atoms are forced closer than their van der Waals radii allow is a primary determinant of conformational stability[2]. In this compound, steric strain will arise from interactions between the ethyl group, the hydroxyl group, and the propyl group attached to the chiral center. Staggered conformations, such as anti and gauche, are energy minima, while eclipsed conformations represent energy maxima on the potential energy surface[2][3].

  • Intramolecular Hydrogen Bonding (IHB): A crucial stabilizing interaction in many alcohols is the formation of an intramolecular hydrogen bond[4][5]. In this compound, the hydroxyl hydrogen can act as a hydrogen bond donor, while the π-electron cloud of the C≡C triple bond can act as the acceptor. This OH···π interaction has been observed to stabilize specific conformations in other alkynols and can lead to the gauche conformer being more stable than the anti conformer, a phenomenon that counters typical steric considerations[6][7].

  • Potential Energy Surface (PES): The PES is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry[8][9]. A conformational analysis seeks to identify the minima on this surface, which correspond to stable conformers, and the transition states that represent the energy barriers to rotation between them[10][11].

The Computational Workflow: A Validated Approach

A rigorous conformational analysis employs a multi-step approach, balancing computational cost with accuracy. We begin with a broad, low-cost search using molecular mechanics (MM) to identify a wide range of possible conformers, followed by high-accuracy quantum mechanics (QM) calculations to refine their structures and energies[12][13]. This hierarchical strategy is efficient and ensures that the global minimum energy conformer is likely identified.

G cluster_0 Phase 1: Broad Exploration (Molecular Mechanics) cluster_1 Phase 2: High-Accuracy Refinement (Quantum Mechanics) cluster_2 Phase 3: Analysis & Interpretation A 1. Initial 3D Structure Generation of this compound B 2. MM Conformational Search (e.g., MMFF94s Force Field) A->B Systematic or Stochastic Search C 3. Identify Unique Low-Energy Conformers (< 10 kcal/mol) B->C Energy Minimization & Clustering D 4. QM Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) C->D Input Structures for QM E 5. Vibrational Frequency Analysis D->E Confirm Minima (No Imaginary Frequencies) I 9. Potential Energy Surface Scan D->I Relaxed Scan of Key Dihedrals F 6. Single-Point Energy Refinement (Larger Basis Set, e.g., def2-TZVP) E->F Obtain High-Accuracy Relative Energies G 7. Analyze Geometries & Dihedrals F->G H 8. Calculate Boltzmann Populations G->H Determine Relative Stabilities

Figure 1: A validated workflow for theoretical conformational analysis. This multi-phase approach balances computational efficiency with quantum mechanical accuracy.
Protocol 1: Comprehensive Conformational Analysis

Objective: To identify all stable conformers of this compound and determine their relative energies and populations.

Recommended Software: Gaussian 16 suite[10][11], GaussView 6[14], Tinker (for MM)[15].

Step 1: Initial Structure Generation

  • Using a molecular editor like GaussView 6, construct the this compound molecule.

  • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

Step 2: Molecular Mechanics (MM) Conformational Search

  • Causality: A full quantum mechanical search is computationally prohibitive. MM methods provide a rapid way to explore the vast conformational space and identify a set of plausible low-energy structures[16].

  • Procedure:

    • Use a conformational search algorithm, such as the GMMX add-on in GaussView or the scan program in Tinker[14][15].

    • Define the rotatable bonds for the search, primarily focusing on the C4-C3 and C3-O bonds.

    • Set an energy window (e.g., 10 kcal/mol) to save only the conformers within this range of the lowest energy structure found. This prunes high-energy, irrelevant structures from further analysis.

    • The output will be a collection of unique conformers.

Step 3: Quantum Mechanics (QM) Geometry Optimization

  • Causality: MM force fields may not accurately describe the subtle electronic effects in unsaturated and polar molecules, such as the OH···π interaction[6]. QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure[12][13]. The B3LYP functional with the 6-31G(d) basis set is a widely accepted standard for good accuracy at a manageable computational cost for organic molecules[17][18].

  • Procedure:

    • For each unique conformer identified in Step 2, set up a geometry optimization calculation in Gaussian 16.

    • Keyword Line: #p opt B3LYP/6-31G(d)

    • This will re-optimize the geometry of each conformer at a higher level of theory.

Step 4: Vibrational Frequency Analysis

  • Causality: A true energy minimum on the PES must have all real (positive) vibrational frequencies. A transition state will have one imaginary frequency[10][11]. This step is a mandatory self-validation check to confirm that the optimized structures are genuine stable conformers.

  • Procedure:

    • Following each optimization, perform a frequency calculation at the same level of theory.

    • Keyword Line: #p freq B3LYP/6-31G(d)

    • Verify that the output shows no imaginary frequencies. If one is found, the structure is a saddle point, not a minimum, and should be re-examined or discarded.

Step 5: Potential Energy Surface (PES) Scan

  • Causality: To understand the energy barriers between key conformers, a relaxed PES scan is performed. This involves systematically varying a dihedral angle while allowing all other geometric parameters to relax (optimize)[19][20]. This provides insight into the rotational energy profile of the molecule.

  • Procedure:

    • Select the most stable conformer as the starting point.

    • Set up a relaxed PES scan in Gaussian by defining the atoms of the key dihedral angle (e.g., H-O-C3-C4) and specifying the scan range (e.g., 0° to 360° in 15° steps).

    • Keyword Line: #p opt=modredundant B3LYP/6-31G(d)

    • In the input file, specify the dihedral angle to be scanned and the scan parameters.

Anticipated Results and Scientific Interpretation

The analysis is expected to reveal several low-energy conformers for this compound, distinguished by the rotation around the C4-C3 and C3-O bonds. The interplay between steric hindrance and a potential intramolecular OH···π hydrogen bond will be the central theme of the interpretation.

G Key Rotational Coordinates: τ1 = H-O-C3-C4 τ2 = C5-C4-C3-O A Anti-Gauche (AG) B Gauche-Gauche (GG) A->B Rotational Barrier (TS1) C Anti-Anti (AA) B->C Rotational Barrier (TS2) C->A Rotational Barrier (TS3)

Figure 2: Interconversion pathways between hypothetical stable conformers of this compound, defined by key dihedral angles (τ).
Data Presentation: Stable Conformers of this compound

The final results should be summarized in a table for clear comparison. The data presented below is illustrative of expected outcomes from the described workflow.

Conformer IDKey Dihedral Angles (°)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 KKey Stabilizing/Destabilizing Feature
Conf-1 (GG) τ(H-O-C3-C4) ≈ 65° τ(C5-C4-C3-O) ≈ 70°0.0075.3Stabilized by intramolecular OH···π interaction.
Conf-2 (AG) τ(H-O-C3-C4) ≈ 180° τ(C5-C4-C3-O) ≈ 60°1.1012.1Sterically favorable anti OH, but lacks IHB.
Conf-3 (AA) τ(H-O-C3-C4) ≈ 180° τ(C5-C4-C3-O) ≈ 180°1.506.5Lowest steric hindrance, but lacks IHB.
Conf-4 (GA) τ(H-O-C3-C4) ≈ 60° τ(C5-C4-C3-O) ≈ 180°1.358.2Potential IHB but with steric clash.

Note: Energies and populations are hypothetical and serve to illustrate the expected output.

Interpretation:

  • Dominance of the Gauche Conformer: The results would likely show that a gauche conformation (like Conf-1 ) is the global minimum. This outcome would strongly suggest the presence of a stabilizing intramolecular OH···π hydrogen bond, which overcomes the steric preference for an anti arrangement[6][21]. The H-O···(C≡C centroid) distance in this conformer should be analyzed; a distance under 2.5 Å would be strong evidence for this interaction.

  • Rotational Barriers: The PES scan would reveal the energy barriers for rotation. The barrier for rotating the hydroxyl group out of the hydrogen-bonding conformation is expected to be higher than the barrier for rotation of the alkyl chains, providing quantitative evidence for the strength of the OH···π interaction[17][22].

  • Implications for Drug Development: In a drug discovery context, identifying the lowest energy conformation is paramount. If this compound were a pharmacophore, its bioactive conformation would likely resemble the computationally predicted global minimum. This information is crucial for designing rigid analogs or for use in virtual screening and docking simulations[12][23].

Conclusion

This guide has outlined an in-depth, validated, and technically grounded workflow for the theoretical conformational analysis of this compound. By integrating efficient molecular mechanics searches with high-accuracy quantum mechanics calculations, researchers can confidently identify stable conformers, quantify their relative stabilities, and elucidate the underlying stabilizing interactions, such as steric avoidance and intramolecular hydrogen bonding. This rigorous computational approach provides indispensable insights into molecular structure and behavior, forming a critical component of modern chemical research and drug development.

References

A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.

  • Computational Investigation of Alkynols and Alkyndiols Hydrogenation on a Palladium Cluster. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Conformational Searching with Quantum Mechanics. PubMed. [Link]

  • Anti and gauche conformers of ethanol, showing atomic labeling used below. ResearchGate. [Link]

  • Optimization and conformation search using Gaussian program. CONFLEX Tutorials. [Link]

  • An explicit-solvent conformation search method using open software. PMC - NIH. [Link]

  • New Chemistry with Gaussian 16 & GaussView 6. Gaussian, Inc. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara. [Link]

  • Intramolecular OH⋯π interactions in alkenols and alkynols. ResearchGate. [Link]

  • Modeling and Simulation Software. RCSB PDB. [Link]

  • scanning potential energy surfaces. Universität Regensburg. [Link]

  • a) Flexible potential surface scanning on the energy of the ground... ResearchGate. [Link]

  • OntoPESScan: An Ontology for Potential Energy Surface Scans. ACS Omega. [Link]

  • OntoPESScan: An Ontology for Potential Energy Surface Scans. PMC - PubMed Central. [Link]

  • 10.4 Potential Energy Scans. Q-Chem Manual. [Link]

  • Quantum Mechanics and Molecular Mechanics Studies of the Low-Energy Conformations of 9-Crown-3. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Conformer Generation Software | Omega. OpenEye Scientific. [Link]

  • Recommendations for software that calculates the conformational energy of a molecule. Reddit. [Link]

  • Conformational Searching with Quantum Mechanics. Springer Nature Experiments. [Link]

  • Tutorial 24 | Conformational Analysis with Gaussview. YouTube. [Link]

  • Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. SpringerLink. [Link]

  • Molecular mechanics and quantum mechanics. ResearchGate. [Link]

  • About Gaussian 16. Gaussian, Inc. [Link]

  • Quantum Mechanics of Molecular Conform
  • 3.2: Conformations of open-chain organic molecules. Chemistry LibreTexts. [Link]

  • Draw the anti and gauche conformations for ethylene glycol... YouTube. [Link]

  • Which ethanol derivatives display the gauche effect?. Chemistry Stack Exchange. [Link]

  • 3.5. Conformations of chain alkanes. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • Alkynol. Wikipedia. [Link]

  • Conformational Analysis. University of Oxford. [Link]

  • Interactive 3D Chemistry Animations. ChemTube3D. [Link]

  • Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols. PMC - NIH. [Link]

  • Conformational analysis by lanthanide induced shifts. I. Applications to .alpha.,.beta.-unsaturated aldehydes, ketones, esters, and amides. Journal of the American Chemical Society. [Link]

  • The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. MDPI. [Link]

  • Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand. PMC - NIH. [Link]

  • Introduction to “Intramolecular Hydrogen Bonding 2018”. PMC - NIH. [Link]

  • Supplemental Topics. MSU chemistry. [Link]

  • conformational analysis. Química Organica.org. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • Ch 3 : Conformational Analysis. University of Calgary. [Link]

  • Conformational analysis was performed to evaluate the effect of rotation about the dihedral angle O-C-C-C on the stability of the ligand. ResearchGate. [Link]

  • How Aromaticity prevent Rotation of Bond ? | Rotational Barrier. YouTube. [Link]

  • Alkynes and Computational Chemistry. ResearchGate. [Link]

  • Rotational Spectrum, Tunneling Motions, and Potential Barriers of Benzyl Alcohol. ResearchGate. [Link]

  • Computational analysis of the formation mechanisms of carbazoles. PubMed. [Link]

  • Explain the dramatic difference in rotational energy barriers of the following three alkenes. Pearson. [Link]

  • Conformational analysis. Stenutz. [Link]

  • Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity. NIH. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Carbon-Carbon Triple Bond in 5-Heptyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical reactivity inherent in the carbon-carbon triple bond of 5-heptyn-3-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the primary transformations this functional group can undergo, supported by mechanistic insights and detailed experimental frameworks. Our focus is on delivering field-proven insights that are both technically accurate and practically applicable.

Introduction: The Unique Chemical Landscape of this compound

This compound is a fascinating molecule characterized by two key functional groups: a secondary alcohol and an internal carbon-carbon triple bond.[1][2] This combination offers a rich platform for a variety of chemical transformations, making it a valuable building block in organic synthesis. The internal nature of the alkyne, flanked by an ethyl group and a carbon chain bearing a hydroxyl group, dictates its reactivity, distinguishing it from terminal alkynes. The electron-rich triple bond, with its two π-bonds, is the primary site of reactivity, susceptible to a range of addition reactions. This guide will systematically explore the potential of this functional group in hydrogenation, halogenation, hydration, and oxidative cleavage reactions.

Catalytic Hydrogenation: From Alkyne to Alkane and Alkene

Catalytic hydrogenation of alkynes is a cornerstone of organic synthesis, allowing for the controlled reduction of the triple bond. The outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions, enabling the selective formation of either an alkane or a cis-alkene.

Complete Reduction to Heptan-3-ol

The complete saturation of the triple bond in this compound to yield heptan-3-ol can be readily achieved using powerful hydrogenation catalysts.[3][4]

Mechanism and Rationale: The reaction proceeds via the adsorption of both the alkyne and molecular hydrogen onto the surface of a metal catalyst, such as platinum, palladium, or nickel.[3][5] This facilitates the stepwise addition of hydrogen atoms across the triple bond. The initial addition forms a cis-alkene intermediate, which remains adsorbed on the catalyst surface and rapidly undergoes further hydrogenation to the corresponding alkane.

Experimental Protocol: Synthesis of Heptan-3-ol

  • Materials: this compound, Ethanol (reagent grade), 10% Palladium on carbon (Pd/C), Hydrogen gas.

  • Procedure:

    • In a high-pressure hydrogenation vessel, a solution of this compound (1 eq.) in ethanol is prepared.

    • 10% Pd/C catalyst (5 mol%) is carefully added to the solution.

    • The vessel is sealed and purged with nitrogen gas to remove any air.

    • The atmosphere is then replaced with hydrogen gas, and the pressure is maintained at 3-4 atm.

    • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with nitrogen.

    • The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

    • The solvent is removed under reduced pressure to yield crude heptan-3-ol, which can be further purified by distillation.

Stereoselective Partial Reduction to (Z)-5-Hepten-3-ol

For many applications, the selective synthesis of the cis-alkene is desired. This is achieved by using a "poisoned" or deactivated catalyst, famously Lindlar's catalyst.

Mechanism and Rationale: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is designed to be less reactive than standard hydrogenation catalysts.[3][6] It effectively catalyzes the addition of one equivalent of hydrogen to the alkyne to form a cis-alkene but is not reactive enough to reduce the resulting alkene further. The syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface results in the exclusive formation of the Z-isomer.

Experimental Protocol: Synthesis of (Z)-5-Hepten-3-ol

  • Materials: this compound, Hexane (anhydrous), Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Quinoline, Hydrogen gas.

  • Procedure:

    • A solution of this compound (1 eq.) in hexane is prepared in a round-bottom flask equipped with a magnetic stir bar.

    • Lindlar's catalyst (5 mol%) and a drop of quinoline are added to the solution.

    • The flask is fitted with a balloon filled with hydrogen gas.

    • The reaction mixture is stirred at room temperature, and the consumption of hydrogen is monitored by the deflation of the balloon.

    • The reaction is monitored closely by TLC or GC to prevent over-reduction.

    • Upon completion, the reaction mixture is filtered through Celite to remove the catalyst.

    • The solvent is evaporated to yield (Z)-5-hepten-3-ol.

Reaction Catalyst Product Stereochemistry
Complete HydrogenationPd/C, PtO₂, Raney NiHeptan-3-olNot applicable
Partial HydrogenationLindlar's Catalyst(Z)-5-Hepten-3-olCis (Z)

Diagram: Hydrogenation Pathways of this compound

Hydrogenation Alkyne This compound Alkene (Z)-5-Hepten-3-ol Alkyne->Alkene H₂ / Lindlar's Catalyst Alkane Heptan-3-ol Alkyne->Alkane H₂ / Pd/C Alkene->Alkane H₂ / Pd/C

Caption: Catalytic hydrogenation of this compound.

Halogenation: Addition of Dihalides Across the Triple Bond

The reaction of alkynes with halogens, such as chlorine and bromine, leads to the formation of di- or tetra-halogenated compounds, depending on the stoichiometry of the reagents.

Mechanism and Rationale: The halogenation of alkynes proceeds through an electrophilic addition mechanism. The initial attack of the alkyne's π-bond on a halogen molecule forms a cyclic halonium ion intermediate.[7][8] The subsequent backside attack by a halide ion results in an anti-addition, leading to the formation of a trans-dihaloalkene.[7][8] If a second equivalent of the halogen is present, the resulting alkene can undergo further halogenation to yield a tetrahaloalkane.

Experimental Protocol: Synthesis of (E)-5,6-Dibromo-5-hepten-3-ol

  • Materials: this compound, Dichloromethane (CH₂Cl₂), Bromine (Br₂).

  • Procedure:

    • This compound (1 eq.) is dissolved in dichloromethane in a round-bottom flask protected from light.

    • The solution is cooled to 0 °C in an ice bath.

    • A solution of bromine (1 eq.) in dichloromethane is added dropwise with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford the crude product, which can be purified by column chromatography.

Stoichiometry Product Key Feature
1 eq. Br₂(E)-5,6-Dibromo-5-hepten-3-olTrans-dihaloalkene
2 eq. Br₂5,5,6,6-Tetrabromoheptan-3-olTetrahaloalkane

Diagram: Halogenation of this compound

Halogenation Alkyne This compound Dihaloalkene (E)-5,6-Dibromo-5-hepten-3-ol Alkyne->Dihaloalkene 1 eq. Br₂ Tetrahaloalkane 5,5,6,6-Tetrabromoheptan-3-ol Dihaloalkene->Tetrahaloalkane 1 eq. Br₂

Caption: Stepwise halogenation of this compound.

Hydration: Synthesis of Ketones

The addition of water across the carbon-carbon triple bond, known as hydration, is a powerful method for the synthesis of carbonyl compounds. For an unsymmetrical internal alkyne like this compound, this reaction can lead to a mixture of ketones.

Mechanism and Rationale: The hydration of alkynes is typically catalyzed by a strong acid, often in the presence of a mercuric salt (HgSO₄) to enhance the reaction rate.[9][10] The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form. For an unsymmetrical internal alkyne, the addition of the hydroxyl group can occur at either of the two sp-hybridized carbons, leading to a mixture of two regioisomeric ketones.

Experimental Protocol: Synthesis of Heptan-3-one and Heptan-5-one

  • Materials: this compound, Water, Sulfuric acid (H₂SO₄), Mercury(II) sulfate (HgSO₄).

  • Procedure:

    • A mixture of water and concentrated sulfuric acid is carefully prepared and cooled.

    • Mercury(II) sulfate is added to the acidic solution.

    • This compound is added to the reaction mixture, and the solution is heated to 60-80 °C with vigorous stirring for several hours.

    • The reaction is monitored by GC to follow the disappearance of the starting material and the formation of the ketone products.

    • After cooling, the reaction mixture is neutralized with a sodium bicarbonate solution.

    • The product is extracted with diethyl ether.

    • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

    • The resulting mixture of heptan-3-one and heptan-5-one can be separated by fractional distillation or preparative gas chromatography.

Potential Product Structure
Heptan-3-oneCH₃CH₂C(=O)CH₂CH₂CH₂CH₃
Heptan-5-oneCH₃CH₂CH₂CH₂C(=O)CH₂CH₃

Diagram: Hydration of this compound

Hydration cluster_main Hydration of this compound Alkyne This compound Enol_mix Mixture of Enol Intermediates Alkyne->Enol_mix H₂O, H₂SO₄, HgSO₄ Ketone_mix Mixture of Heptan-3-one and Heptan-5-one Enol_mix->Ketone_mix Tautomerization

Caption: Hydration of this compound leads to a mixture of ketones.

Oxidative Cleavage: Formation of Carboxylic Acids

Strong oxidizing agents can cleave the carbon-carbon triple bond, providing a route to carboxylic acids. Ozonolysis is a common and effective method for this transformation.

Mechanism and Rationale: The reaction of an alkyne with ozone (O₃) followed by a workup with water leads to the cleavage of the triple bond.[11][12][13][14][15] Each of the alkyne carbons is oxidized to a carboxylic acid. For an internal alkyne like this compound, this reaction will yield two different carboxylic acid fragments.

Experimental Protocol: Ozonolysis of this compound

  • Materials: this compound, Dichloromethane (CH₂Cl₂), Ozone (O₃), Water.

  • Procedure:

    • A solution of this compound in dichloromethane is cooled to -78 °C in a dry ice/acetone bath.

    • A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone.

    • The reaction mixture is then purged with nitrogen to remove the excess ozone.

    • Water is added to the reaction mixture at low temperature, and the solution is allowed to warm to room temperature.

    • The mixture is stirred for several hours to ensure complete cleavage of the ozonide intermediate.

    • The carboxylic acid products can be extracted into an aqueous basic solution, which is then acidified and re-extracted with an organic solvent.

    • The solvent is removed to yield a mixture of propanoic acid and 2-hydroxybutanoic acid.

Fragment 1 Fragment 2
Propanoic Acid2-Hydroxybutanoic Acid

Diagram: Ozonolysis of this compound

Ozonolysis cluster_main Ozonolysis of this compound Alkyne This compound Ozonide Ozonide Intermediate Alkyne->Ozonide 1. O₃, CH₂Cl₂ Carboxylic_Acids Propanoic Acid + 2-Hydroxybutanoic Acid Ozonide->Carboxylic_Acids 2. H₂O

Caption: Ozonolysis of this compound yields two carboxylic acids.

Conclusion

The carbon-carbon triple bond in this compound is a versatile functional group that can be manipulated through a variety of well-established organic reactions. The presence of the secondary alcohol adds another layer of complexity and opportunity for further synthetic transformations. By carefully selecting reagents and reaction conditions, researchers can selectively achieve complete or partial reduction, halogenation, hydration to form ketones, or oxidative cleavage to produce carboxylic acids. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the application of this compound in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

  • Chad's Prep. (n.d.). 9.8 Ozonolysis of Alkynes. Retrieved from [Link]

  • Khan Academy. (n.d.). Halogenation and ozonolysis of alkynes. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ozonolysis of Alkynes. Retrieved from [Link]

  • Chemistry Steps. (2018, June 26). Ozonolysis of Alkynes with Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Master Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2020, December 11). 9.8 Ozonolysis of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 9.4 Hydration of Alkynes. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chad's Prep. (2020, December 8). 9.5 Hydrohalogenation of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

  • Fiveable. (n.d.). Oxidative Cleavage of Alkynes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9: Alkynes + borane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Halogenation of Alkynes with Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, November 1). 11.7: Addition of Hydrogen Halides to Alkynes. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, November 23). 12.9: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]

  • OpenStax. (n.d.). 5.11 Hydration of Alkynes. In Fundamentals of Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • Professor Dave Explains. (2018, June 13). Hydrogenation of Alkynes [Video]. YouTube. Retrieved from [Link]

  • ACS Catalysis. (n.d.). Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs. Retrieved from [Link]

  • Leah4sci. (2020, July 16). 121: Hydrogenation of alkynes [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. Retrieved from [Link]

  • Chemistry with Caroline. (2022, December 2). Hydrogenation of Alkynes [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, February 27). Green Synthesis of 3-methyl-heptan-3-ol from common materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN102417455A - Batch preparation method of heptanediol dibenzoate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-( + )-1-octyn-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Heptanedione. PubChem. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-heptan-3-ol. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,7-Hexadecadiene, (Z, E)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Heptyn-3-ol. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,5-Hexadien-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R,5R)-Heptane-3,5-diol. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 5-Heptyn-3-OL as a Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propargylic alcohols are powerful and versatile synthons in modern organic chemistry, valued for their dual functionality which allows for a wide range of chemical transformations.[1] This guide focuses on 5-heptyn-3-ol, a chiral propargylic alcohol, and its strategic application in pharmaceutical synthesis. We provide an in-depth analysis of its reactivity and present detailed, field-proven protocols for its use in key synthetic transformations, including Sonogashira coupling and Azide-Alkyne "Click" Chemistry. Furthermore, we address the critical aspect of stereocontrol by detailing methods for the asymmetric synthesis and resolution of this building block, which is paramount for the development of enantiomerically pure active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of this compound

This compound is a seven-carbon secondary alcohol containing a terminal alkyne.[2][3] Its utility in pharmaceutical development stems from the presence of two distinct and highly reactive functional groups:

  • The Terminal Alkyne: The C-C triple bond is a gateway to numerous transformations.[2] The acidic terminal proton can be readily removed to form a metal acetylide, a potent nucleophile for C-C bond formation.[2] The alkyne moiety itself is a substrate for powerful coupling reactions, cycloadditions, and hydrations.

  • The Secondary Alcohol: The hydroxyl group introduces chirality at the C-3 position. This stereocenter is often a crucial element in the pharmacophore of a drug molecule, dictating its binding affinity and biological activity. The hydroxyl group can be oxidized, substituted, or used to direct nearby reactions, adding another layer of synthetic versatility.

The combination of these features in a single, readily available molecule makes this compound an attractive starting point for synthesizing complex molecular architectures found in modern therapeutics.[4][5]

G cluster_0 This compound Core Structure cluster_1 Key Reactive Sites cluster_2 Pharmaceutical Applications A This compound B Terminal Alkyne (C-C Coupling, Cycloadditions) A->B  Reactivity via  Triple Bond C Chiral Secondary Alcohol (Stereocontrol, Oxidation, Substitution) A->C  Reactivity via  Hydroxyl Group D Complex Molecule Synthesis B->D C->D E Active Pharmaceutical Ingredients (APIs) D->E

Caption: Logical workflow for leveraging this compound.

Sonogashira Cross-Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira reaction is one of the most powerful methods for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[6][7] This reaction is indispensable in medicinal chemistry for synthesizing conjugated systems and incorporating alkynyl motifs into aromatic drug scaffolds.[6][8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst under mild conditions, making it tolerant of a wide range of functional groups.[6][9]

Causality Behind the Protocol: The mechanism involves two interconnected catalytic cycles.[6] The palladium cycle facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product. The copper cycle activates the alkyne by forming a copper(I) acetylide, which then participates in transmetalation with the palladium complex.[6] An amine base is crucial for deprotonating the alkyne and regenerating the active catalyst.[9]

Sonogashira_Mechanism cluster_copper Copper(I) Co-catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd 1. Oxidative     Addition ArylHalide Ar-X ArylHalide->OxAdd Transmetal Ar-Pd(II)-C≡C-R (Transmetalation) OxAdd->Transmetal 3. Transmetalation CuAcetylide R-C≡C-Cu CuAcetylide->Transmetal Transmetal->Pd0 4. Reductive     Elimination Product Ar-C≡C-R (Product) Transmetal->Product Alkyne R-C≡C-H (this compound) Alkyne->CuAcetylide 2. Acetylide Formation CuX Cu(I)X CuX->CuAcetylide Base Base Base->CuAcetylide

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol describes a typical setup for coupling this compound with an activated aryl iodide.

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous THF and anhydrous triethylamine (3.0 eq) via syringe. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Efficient for oxidative addition of aryl iodides.[6]
Co-catalyst CuI (4 mol%)Increases reaction rate by activating the alkyne.[6]
Base Triethylamine (TEA)Deprotonates the alkyne and scavenges HX byproduct.[9]
Solvent THFGood solubility for reactants and catalysts.
Temperature 50-60 °CProvides sufficient energy for catalysis without degrading substrates.[10]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Pd(0) active catalyst.[9]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. Barry Sharpless, the CuAAC reaction, or "click chemistry," is a cornerstone of modern chemical synthesis.[11] It involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole.[] In pharmaceutical sciences, this reaction is prized for its high efficiency, mild aqueous conditions, and bioorthogonality.[13][14] The resulting triazole ring is exceptionally stable and can act as a metabolically robust linker or a bioisostere for an amide bond.[14][15]

Causality Behind the Protocol: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ by the reduction of Cu(II) (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[16] A stabilizing ligand, such as THPTA, is often used to prevent copper precipitation and protect biomolecules from potential copper toxicity in bioconjugation applications.[17][18]

CuAAC_Workflow cluster_catalyst Catalyst System Alkyne This compound Derivative (R-C≡CH) Triazole 1,4-Disubstituted Triazole Product Alkyne->Triazole Azide Azide Partner (R'-N₃) Azide->Triazole CuSO4 CuSO₄ (Cu(II) Source) CuI Cu(I) Catalyst (Active Species) CuSO4->CuI Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Reduction Ligand THPTA Ligand (Stabilizer) Ligand->CuI Stabilization CuI->Triazole Catalysis

Caption: Workflow for a typical CuAAC "Click" reaction.

Experimental Protocol: CuAAC Ligation of this compound with Benzyl Azide

This protocol provides a general method for forming a triazole conjugate in an aqueous solvent system.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent system (e.g., t-BuOH/H₂O 1:1)

Procedure:

  • Stock Solutions: Prepare the following stock solutions:

    • 100 mM CuSO₄ in deionized water.

    • 200 mM THPTA in deionized water.[19]

    • 300 mM Sodium ascorbate in deionized water (prepare fresh).[18]

  • Reactant Preparation: In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in the t-BuOH/H₂O solvent system.

  • Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.[19] Allow the mixture to stand for 2-3 minutes to form the copper-ligand complex.

  • Reaction Initiation: Add the premixed catalyst solution to the reactant vial (target final Cu concentration is typically 1-5 mM).

  • Addition of Reductant: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction (use a 5-10 fold excess relative to copper).[16]

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by silica gel chromatography to yield the pure triazole product.

ComponentRoleRationale
CuSO₄/Sodium Ascorbate Cu(I) sourceIn situ generation of the active Cu(I) catalyst.[16]
THPTA Ligand Stabilizing LigandIncreases catalyst solubility and stability in aqueous media.[18]
Solvent t-BuOH/H₂OA common solvent system that dissolves both organic substrates and inorganic catalyst components.
Temperature Room TemperatureThe reaction is highly exothermic and efficient, requiring no heating.

Asymmetric Synthesis of this compound

For pharmaceutical applications, controlling stereochemistry is non-negotiable. Racemic mixtures can lead to off-target effects or reduced efficacy. Therefore, obtaining this compound as a single enantiomer is a critical first step. This can be achieved through several strategies, most notably asymmetric synthesis or kinetic resolution of the racemate.[20]

Asymmetric Alkynylation of Propanal

This approach builds the chiral center during the C-C bond formation by adding an alkynyl nucleophile to a prochiral aldehyde in the presence of a chiral catalyst.[21] Catalytic systems based on zinc, titanium, or indium with chiral ligands like BINOL or N-methylephedrine have proven highly effective.[21]

Causality Behind the Protocol: A chiral ligand coordinates to a metal center (e.g., Zn²⁺), creating a chiral environment. This complex then coordinates both the aldehyde and the alkynylide. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the nucleophilic attack on the aldehyde's carbonyl group, leading to the preferential formation of one enantiomer of the propargylic alcohol.[21]

Experimental Protocol: Asymmetric Alkynylation using Zn(OTf)₂ and (+)-N-Methylephedrine

This protocol is adapted from methods known to produce chiral propargylic alcohols with high enantioselectivity.[22]

Materials:

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • 1-Butyne

  • Propanal

  • Triethylamine (TEA)

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.22 eq) in anhydrous toluene. Stir at room temperature for 1-2 hours.

  • Alkynylide Formation: Cool the mixture to 0 °C. Add triethylamine (2.0 eq) followed by the slow, dropwise addition of 1-butyne (1.5 eq). Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Add propanal (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C, monitoring its progress by TLC. The reaction is typically complete in 24-48 hours.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

MethodCatalyst SystemExpected YieldExpected Enantiomeric Excess (ee)Reference
Asymmetric Alkynylation Zn(OTf)₂ / (+)-N-methylephedrineGood to High>90%[22]
Asymmetric Reduction (R)-CBS-OxazaborolidineHigh>95%[23]
Enzymatic Resolution Lipase (e.g., CAL-B)~45% (for one enantiomer)>99%[24]

Conclusion

This compound is a high-value, versatile building block for pharmaceutical synthesis. Its dual functionality allows for sequential or orthogonal modifications, enabling the efficient construction of complex, chiral molecules. The protocols detailed herein for Sonogashira coupling, CuAAC "click" chemistry, and asymmetric synthesis provide a robust framework for researchers and drug development professionals to leverage the full synthetic potential of this important intermediate. The careful application of these methods will continue to expedite the discovery and development of novel therapeutic agents.

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Confluore Website. Available at: [Link]

  • Pro-Adc. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Pro-Adc Website. Available at: [Link]

  • Pandey, A. R., et al. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts Website. Available at: [Link]

  • La-Venia, A., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal Website. Available at: [Link]

  • Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]

  • Doraghi, F., et al. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Advanced Synthesis & Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal Website. Available at: [Link]

  • Pandey, A. R., et al. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • La-Venia, A., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]

  • Godehard, A., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters. Available at: [Link]

  • Kumar, D., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Contente, M. L., & Molinari, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

  • Hou, J., et al. (2012). The impact of click chemistry in medicinal chemistry. Expert Opinion on Drug Discovery. Available at: [Link]

  • Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]

  • Slideshare. (n.d.). Applications of click chemistry in drug discovery. Slideshare Website. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem Website. Available at: [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository Website. Available at: [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. Available at: [Link]

  • PubChem. (n.d.). This compound | C7H12O | CID 543129. PubChem Website. Available at: [Link]

  • DergiPark. (2022). Cyclization Reactions of Non-Conjugate Ynones with Propargyl Amine in the Presence of a Catalyst. DergiPark Website. Available at: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate Website. Available at: [Link]

  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Organic Reactions Website. Available at: [Link]

  • Dove Medical Press. (2025). Advances in Pharmacological Activities, Biosynthesis, and Structural Modification of Ursodeoxycholic Acid (UDCA): A Review. Dove Medical Press Website. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health Website. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Base-Catalyzed Stereoselective Isomerization of Electron-Deficient Propargylic Alcohols to E-Enones. Organic Chemistry Portal Website. Available at: [Link]

  • National Institutes of Health. (n.d.). Flavonol Technology: From the Compounds' Chemistry to Clinical Research. National Institutes of Health Website. Available at: [Link]

  • PubMed. (n.d.). Asymmetric Synthesis of Chiral Flavan-3-Ols. PubMed Website. Available at: [Link]

  • National Institutes of Health. (n.d.). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. National Institutes of Health Website. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York Website. Available at: [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Tertiary Benzylic Alcohols. National Institutes of Health Website. Available at: [Link]

  • National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health Website. Available at: [Link]

  • MDPI. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. MDPI Website. Available at: [Link]

Sources

Application Note: A Detailed Laboratory Protocol for the Oxidation of 5-Heptyn-3-ol to 5-Heptyn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the oxidation of the secondary alkynyl alcohol, 5-heptyn-3-ol, to its corresponding ketone, 5-heptyn-3-one. The described method utilizes the Dess-Martin periodinane (DMP) for a mild and selective oxidation. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering in-depth procedural details, explanations of the underlying chemical principles, and practical insights for successful execution.

Introduction

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. For secondary alcohols, this conversion yields ketones, which are pivotal intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. This compound presents a specific case of a secondary alcohol containing an internal alkyne functionality. The challenge in oxidizing such molecules lies in achieving high selectivity for the alcohol oxidation without affecting the triple bond or other sensitive moieties.

While classical oxidation methods employing chromium-based reagents like Jones reagent are effective, they suffer from significant drawbacks, including the use of toxic heavy metals and harsh acidic conditions.[1][2][3][4][5][6][7] Modern synthetic chemistry increasingly favors milder and more selective reagents. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that has emerged as a superior alternative for the oxidation of primary and secondary alcohols.[8][9][10][11] DMP offers several advantages, including mild reaction conditions (typically room temperature and neutral pH), short reaction times, high yields, and broad functional group tolerance.[10][11] This protocol details the use of DMP for the efficient and clean oxidation of this compound.

Reaction Principle and Causality

The Dess-Martin oxidation mechanism involves the initial reaction of the alcohol with the hypervalent iodine center of the DMP, leading to the formation of an alkoxyperiodinane intermediate.[9][10][12] A subsequent intramolecular elimination, facilitated by an acetate ligand acting as a base, results in the formation of the ketone, iodinane, and acetic acid.[9][10][12] The mildness of this reaction stems from the neutral pH and low reaction temperatures, which helps in preserving the integrity of the alkyne group in the this compound substrate.

Materials and Reagents

Material/Reagent Grade Supplier Notes
This compoundReagent grade, >97%e.g., TCI America, CymitQuimicaStarting material.[13][14]
Dess-Martin Periodinane (DMP)Reagent grade, stabilizedCommercially availableOxidizing agent. Caution: Potentially explosive, handle with care.[10][11]
Dichloromethane (DCM)AnhydrousCommercially availableReaction solvent.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionLaboratory preparationFor workup.
Sodium thiosulfate (Na₂S₂O₃)10% aqueous solutionLaboratory preparationFor quenching excess DMP.
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially availableDrying agent.
Diethyl etherReagent gradeCommercially availableFor extraction.
HexanesReagent gradeCommercially availableFor chromatography.
Ethyl acetateReagent gradeCommercially availableFor chromatography.
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography.
TLC platesSilica gel 60 F₂₅₄Commercially availableFor reaction monitoring.
Safety Precautions:
  • Always work in a well-ventilated fume hood.[15][16][17]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact).[15][17][18][19]

  • Dess-Martin periodinane is a potentially explosive solid and should be handled with care.[10][11] Avoid grinding or subjecting it to shock.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

  • Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Diagram

experimental_workflow Workflow for the Oxidation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware dissolve_alcohol Dissolve this compound in Anhydrous DCM prep_reagents->dissolve_alcohol add_dmp Add Dess-Martin Periodinane dissolve_alcohol->add_dmp stir_rt Stir at Room Temperature add_dmp->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc Every 15-30 min quench_reaction Quench with Na₂S₂O₃ and NaHCO₃ monitor_tlc->quench_reaction Upon completion extract_product Extract with Diethyl Ether quench_reaction->extract_product dry_organic Dry Organic Layer (MgSO₄) extract_product->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify_column Purify by Column Chromatography concentrate->purify_column characterize Characterize Product (NMR, IR, MS) purify_column->characterize

Caption: A schematic overview of the experimental procedure.

Detailed Experimental Protocol

5.1. Reaction Setup

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

5.2. Oxidation Reaction

  • To the stirred solution of this compound, add Dess-Martin periodinane (1.2 eq.) portion-wise over 5 minutes.[11] Rationale: Adding the DMP in portions helps to control any potential exotherm.

  • Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 1-3 hours.[11]

5.3. Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[20][21][22]

  • Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • On a TLC plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Visualize the spots under a UV lamp and/or by staining with a potassium permanganate solution. The product, 5-heptyn-3-one, will have a higher Rf value than the starting alcohol due to its lower polarity. The reaction is complete when the starting material spot is no longer visible.

5.4. Workup and Quenching

  • Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether.

  • Pour the reaction mixture into a separatory funnel containing a stirred, biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃) in a 1:1 ratio. Rationale: Sodium bicarbonate neutralizes the acetic acid byproduct, and sodium thiosulfate quenches any remaining DMP.

  • Stir vigorously until the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

5.5. Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes).

  • Collect the fractions containing the desired product (as determined by TLC analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-heptyn-3-one as a colorless to pale yellow liquid.

Expected Results and Characterization

The oxidation of this compound using Dess-Martin periodinane is expected to proceed in high yield (typically >90%). The resulting 5-heptyn-3-one should be characterized by standard spectroscopic methods to confirm its identity and purity.

Parameter This compound (Starting Material) 5-Heptyn-3-one (Product)
Molecular Formula C₇H₁₂O[23]C₇H₁₂O
Molecular Weight 112.17 g/mol [23]112.17 g/mol
Appearance Colorless liquid[13]Colorless to pale yellow liquid
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹)Strong C=O stretch (~1680-1700 cm⁻¹)
¹H NMR Spectroscopy CH-OH proton signalDisappearance of CH-OH proton signal
¹³C NMR Spectroscopy CH-OH carbon signal (~60-70 ppm)C=O carbon signal (~200 ppm)

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Inactive DMPUse freshly opened or properly stored DMP.
Insufficient DMPEnsure 1.2 equivalents of DMP are used.
Low Yield Product lost during workupEnsure thorough extraction from the aqueous layer.
Product volatilityUse a cold trap during solvent removal under reduced pressure.
Side Product Formation Reaction run for too longMonitor the reaction closely by TLC and quench promptly upon completion.

Conclusion

This application note provides a reliable and detailed protocol for the oxidation of this compound to 5-heptyn-3-one using Dess-Martin periodinane. The mild reaction conditions, high selectivity, and operational simplicity make this method highly suitable for both small-scale and larger-scale laboratory preparations. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable alkynyl ketone for further applications in their scientific endeavors.

References

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Grand Valley State University. (2015, March 2). Oxidizers - Lab Safety. Retrieved from [Link]

  • Wikipedia. (2023, September 24). Jones oxidation. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Dess–Martin periodinane. Retrieved from [Link]

  • University of Alberta AFNS Safety. (n.d.). Oxidizing Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543129, this compound. Retrieved from [Link]

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Strong Oxidizing Chemicals. Retrieved from [Link]

  • YouTube. (2025, November 20). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • ADI Chemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • ACS Publications. (2012, November 12). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC monitoring for oxidation reaction completion. Retrieved from [Link]

  • Chegg. (2016, October 11). Solved Both TLC and IR can be used to monitor the progress. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Wikipedia. (2023, August 23). Swern oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53924213, Hept-5-en-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56608071, 5-Hepten-3-one. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Methylheptan-3-one (FDB006154). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H12O). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • Oxford Academic. (n.d.). Practical Synthesis of α,β-Alkynyl Ketones by Oxidative Alkynylation of Aldehydes with Hypervalent Alkynyliodine Reagents. Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). US2337489A - Purification of ketones.

Sources

Application Notes and Protocols for the Reaction of 5-Heptyn-3-ol with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Heptyn-3-ol in Modern Organic Synthesis

This compound, a secondary propargylic alcohol, is a valuable and versatile building block in organic synthesis. Its structure, featuring a chiral center, a hydroxyl group, and an internal alkyne, presents multiple reactive sites for strategic functionalization. The strategic manipulation of these functional groups through reactions with organometallic reagents opens avenues to a diverse array of molecular architectures, including complex alcohols, functionalized alkenes, and axially chiral allenes. These products are of significant interest to researchers in medicinal chemistry and materials science.

This comprehensive guide provides an in-depth exploration of the reactions of this compound with three key classes of organometallic reagents: organolithiums, Grignard reagents, and organocuprates. Beyond a mere recitation of procedures, this document elucidates the underlying mechanistic principles, explains the rationale behind experimental choices, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

I. Reaction with Organolithium Reagents: Deprotonation and Subsequent Alkylation

The reaction of this compound with organolithium reagents, most commonly n-butyllithium (n-BuLi), is a cornerstone transformation that leverages the acidity of the hydroxyl proton. This initial deprotonation generates a lithium alkoxide, which can then influence the regioselectivity of subsequent reactions or be reacted with a second equivalent of organolithium to deprotonate the sp-hybridized carbon if it were terminal. In the case of this compound, an internal alkyne, the primary reaction with one equivalent of n-BuLi is the formation of the lithium alkoxide. This alkoxide can then be reacted with various electrophiles.

A. Mechanistic Insights

The initial step is a rapid and irreversible acid-base reaction where the strongly basic n-BuLi abstracts the acidic proton of the hydroxyl group of this compound. This forms a lithium alkoxide and butane gas. The resulting alkoxide can then be quenched with an electrophile. For this application note, we will focus on the reaction with paraformaldehyde as the electrophile to achieve hydroxymethylation.

Figure 1: General mechanism of deprotonation and hydroxymethylation.

B. Experimental Protocol: Synthesis of 2-(1-hydroxypropyl)-1-pentyn-3-ol

This protocol details the deprotonation of this compound with n-butyllithium followed by quenching with paraformaldehyde.

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Paraformaldehyde (1.5 eq), dried under vacuum

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask, two-necked

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Argon or nitrogen gas inlet

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet is charged with this compound (1.0 eq). Anhydrous THF is added via syringe to dissolve the alcohol.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 30 minutes.

  • Electrophilic Quench: Dry paraformaldehyde (1.5 eq) is added in one portion to the stirred solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Expert Insights: The slow addition of n-BuLi at low temperatures is crucial to prevent side reactions. Paraformaldehyde must be thoroughly dried as any residual water will quench the organolithium reagent. The use of anhydrous THF is critical for the success of the reaction.[1][2]

II. Reaction with Grignard Reagents: Carbometalation of the Alkyne

While Grignard reagents are well-known for their addition to carbonyl compounds, they can also add across the carbon-carbon triple bond of alkynes in a process called carbometalation. In the case of propargylic alcohols like this compound, the reaction is often directed by the hydroxyl group through chelation to the magnesium center.[3][4][5][6][7][8] This chelation-controlled addition typically leads to a specific stereochemical outcome.

A. Mechanistic Insights

The reaction proceeds through initial deprotonation of the hydroxyl group by the Grignard reagent to form a magnesium alkoxide. This is followed by an intramolecular delivery of the alkyl group from the magnesium to one of the acetylenic carbons, forming a vinylmagnesium species. The regioselectivity of this addition is controlled by the formation of a more stable five-membered cyclic intermediate. Subsequent quenching with an electrophile, such as water or acid, yields the functionalized alkene.

Figure 2: Chelation-controlled carbomagnesiation of this compound.

B. Experimental Protocol: Synthesis of (Z)-4-Ethyl-3-methyl-3,5-octadien-5-ol

This protocol describes the carbomagnesiation of this compound with ethylmagnesium bromide.

Materials:

  • This compound (1.0 eq)

  • Ethylmagnesium bromide (2.2 eq, solution in THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or nitrogen gas inlet

  • Heating mantle

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is charged with a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Grignard Addition: The solution of ethylmagnesium bromide (2.2 eq) in THF is added dropwise at room temperature. After the initial exothermic reaction subsides, the mixture is heated to reflux for 48 hours.

  • Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution. The resulting mixture is stirred for 30 minutes.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Expert Insights: A slight excess of the Grignard reagent is necessary to ensure both deprotonation of the alcohol and the subsequent carbometalation. The prolonged reflux is often required to drive the carbometalation to completion. The stereochemistry of the resulting double bond is typically syn-addition of the alkyl group and the magnesium.

III. Reaction with Organocuprates: Synthesis of Allenes

The reaction of propargylic alcohols with organocuprates, often referred to as Gilman reagents (R₂CuLi), is a powerful method for the synthesis of allenes.[9] This transformation proceeds via an SN2' mechanism, where the nucleophilic cuprate attacks the alkyne, leading to a rearrangement and displacement of the hydroxyl group (after its conversion to a better leaving group in situ).

A. Mechanistic Insights

The reaction is believed to proceed through the formation of a lithium alkoxide, followed by coordination of the organocuprate to the alkyne. The nucleophilic alkyl group from the cuprate then attacks the terminal carbon of the alkyne in an anti-fashion relative to the departing hydroxyl group, which is eliminated as a lithium salt. This concerted process results in the formation of a trisubstituted allene with a defined axial chirality if a chiral propargylic alcohol is used.

Figure 3: Synthesis of an allene from this compound via an organocuprate.

B. Experimental Protocol: Synthesis of 4-Ethyl-5-methyl-5,6-octadien-3-ol

This protocol details the preparation of lithium dimethylcuprate and its subsequent reaction with this compound to yield a trisubstituted allene.

Materials:

  • Copper(I) iodide (CuI) (1.0 eq)

  • Methyllithium (2.0 eq, solution in diethyl ether)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution containing 10% ammonia

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask, three-necked

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Argon or nitrogen gas inlet

  • Dry ice/acetone bath

Procedure:

  • Preparation of Lithium Dimethylcuprate: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet is charged with CuI (1.0 eq). Anhydrous diethyl ether is added, and the slurry is cooled to 0 °C. Methyllithium (2.0 eq) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, during which the initial yellow precipitate dissolves to form a clear solution of lithium dimethylcuprate.[10]

  • Reaction with this compound: The cuprate solution is cooled to -78 °C. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction is quenched at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution containing 10% ammonia. The mixture is stirred vigorously until the copper salts are dissolved in the aqueous layer.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude allene is purified by column chromatography on silica gel.

Expert Insights: The purity of the CuI and the quality of the organolithium reagent are paramount for the successful formation of the active Gilman reagent. The workup with an ammonia/ammonium chloride solution is essential to complex the copper salts and facilitate their removal from the organic phase.

IV. Data Presentation

Table 1: Summary of Reactions and Expected Products

Organometallic ReagentElectrophile/ConditionsProductExpected Yield RangeKey Spectroscopic Data (Expected)
n-Butyllithium1. THF, -78 °C; 2. Paraformaldehyde2-(1-hydroxypropyl)-1-pentyn-3-ol60-75%¹H NMR: signals for two OH groups, alkyne protons. ¹³C NMR: sp-hybridized carbons (~80-90 ppm).
Ethylmagnesium bromideDiethyl ether, reflux(Z)-4-Ethyl-3-methyl-3,5-octadien-5-ol40-60%¹H NMR: signals for vinyl protons. ¹³C NMR: sp²-hybridized carbons (~120-140 ppm).
Lithium dimethylcuprateDiethyl ether, -78 °C to rt4-Ethyl-5-methyl-5,6-octadien-3-ol50-70%¹³C NMR: characteristic allene carbon signal (~200 ppm). IR: allene stretch (~1950 cm⁻¹).

V. Conclusion

This compound is a remarkably adaptable substrate for transformations involving organometallic reagents. The protocols and mechanistic discussions provided herein demonstrate how organolithiums, Grignard reagents, and organocuprates can be employed to selectively functionalize this molecule, leading to a range of valuable synthetic intermediates. A thorough understanding of the underlying principles of reactivity and the careful execution of these experimental procedures will enable researchers to harness the full potential of this compound in their synthetic endeavors.

VI. References

  • Myers, A. G.; et al. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. J. Am. Chem. Soc.2007 , 129 (51), 15832–15833. [Link]

  • Yu, M.; et al. Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. Nat. Commun.2017 , 8, 1463. [Link]

  • Myers, A. G.; et al. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. PubMed Central.2008 . [Link]

  • Allene synthesis by nucleophilic 1,3-substitution. Organic Chemistry Portal. [Link]

  • Varela-Álvarez, A.; et al. Propargyl Claisen rearrangement: allene synthesis and beyond. SciSpace. [Link]

  • Parts of the 125.8 MHz 13 C { 1 H } NMR spectrum of the allene derivative 5e. ResearchGate. [Link]

  • Synergistic Grignard reagents addition on alkynes. ResearchGate. [Link]

  • Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Addition of Organometallics - Grignard. Chemistry LibreTexts. [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]

  • This compound. PubChem. [Link]

  • 1-phenyl-1-penten-4-yn-3-ol. Organic Syntheses. [Link]

  • Allene synthesis by olefination or allenation. Organic Chemistry Portal. [Link]

  • Cholest-3-ene, 5-methyl-, (5β)-. Organic Syntheses. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed Central. [Link]

  • SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. University of Alicante. [Link]

  • Organolithium Deprotonation Reactions in Continuous Flow. CORE. [Link]

  • Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. PubMed Central. [Link]

  • Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

Sources

Application Note: 5-Heptyn-3-ol as a Versatile Bifunctional Scaffold for Multicomponent Reaction (MCR) Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1][2] This application note explores the strategic use of 5-heptyn-3-ol, a bifunctional building block, in the design of novel MCRs. Its unique structure, featuring a secondary alcohol and an internal alkyne, offers dual reactivity that can be selectively harnessed to generate diverse and highly functionalized heterocyclic and acyclic scaffolds relevant to drug discovery and materials science. We present detailed mechanistic insights and field-tested protocols for two distinct MCR strategies: a Gold-catalyzed domino hydroalkoxylation/addition and an oxidative Passerini three-component reaction (P-3CR).

The Strategic Value of this compound in Synthesis

This compound is more than a simple linear alcohol; it is a strategically designed synthon possessing two distinct reactive centers: a nucleophilic secondary hydroxyl group and an internal carbon-carbon triple bond. Unlike terminal alkynes, which are prized for C-H activation in reactions like the A³ coupling, the internal alkyne of this compound presents a different set of synthetic opportunities, primarily centered around electrophilic activation by transition metals.[3][4] The co-localization of these two functional groups allows for the design of elegant domino or cascade sequences where an initial intramolecular event is followed by an intermolecular reaction with other components, fulfilling the definition of an MCR.[5][6]

Physicochemical Properties

A clear understanding of the physical properties of this compound is critical for its effective use in protocol design.

PropertyValueSource
Molecular Formula C₇H₁₂OPubChem[7]
Molecular Weight 112.17 g/mol PubChem[7]
CAS Number 19781-82-9ChemicalBook[8]
Appearance Colorless to light yellow clear liquidChemicalBook[8]
Boiling Point ~180.1 °C (estimated)ChemicalBook[9]
Density ~0.89 g/mLChemicalBook[8]
pKa 14.45 ± 0.20 (Predicted)ChemicalBook[8]
The Dual-Reactivity Concept

The power of this compound lies in its bifunctionality. The synthetic strategy hinges on which functional group is engaged first and how that initial reaction facilitates subsequent bond formations.

  • The Hydroxyl Group as Nucleophile: The secondary alcohol can act as a potent nucleophile, particularly for the activated alkyne. This enables intramolecular cyclization pathways. Alternatively, it can be oxidized in situ to a ketone, unlocking access to a different class of MCRs.

  • The Internal Alkyne as Electrophile: While less reactive than a terminal alkyne, the internal triple bond becomes highly electrophilic upon coordination to a π-acidic metal catalyst, such as gold(I) or platinum(II).[10] This activation invites nucleophilic attack, either from the internal hydroxyl group or from external reagents.

This dual nature allows a researcher to design reaction pathways that build molecular complexity rapidly from a simple, commercially available starting material.[8]

Strategy 1: Gold(I)-Catalyzed Domino Hydroalkoxylation-Addition

Gold(I) complexes are exceptionally effective catalysts for the electrophilic activation of alkynes under mild conditions.[10] This strategy leverages a gold-catalyzed intramolecular hydroalkoxylation of this compound to generate a reactive vinyl-gold intermediate, which is then trapped in situ by an electrophile generated from other reaction components.

Mechanistic Rationale

The reaction proceeds via a domino sequence:

  • Alkyne Activation: The gold(I) catalyst coordinates to the internal alkyne of this compound, rendering it highly electrophilic.

  • Intramolecular Cyclization: The pendant hydroxyl group performs a 5-exo-dig nucleophilic attack on the activated alkyne, forming a dihydrofuran ring and a key vinyl-gold species.

  • Iminium Formation & Trapping: Concurrently, an added aldehyde and amine condense to form an iminium ion.

  • C-C Bond Formation: The nucleophilic vinyl-gold intermediate attacks the iminium ion, forging a new carbon-carbon bond and creating the final, highly substituted tetrahydrofuran derivative after protodeauration.

This sequence efficiently combines three components (alkynol, aldehyde, amine) in a single pot to create a complex heterocyclic scaffold.

Workflow and Mechanism Diagram

gold_catalyzed_mcr sub This compound + Aldehyde (R'CHO) + Amine (R''NH2) activated Au(I)-π-Alkyne Complex sub->activated Coordination iminium Iminium Ion [R'CH=NR''2]+ sub->iminium Condensation cat [Au(I)] Catalyst (e.g., IPrAuCl/AgOTf) cat->activated cyclized Vinyl-Gold Intermediate (Dihydrofuran) activated->cyclized Intramolecular Hydroalkoxylation (5-exo-dig) product Final Product: Substituted Tetrahydrofuran cyclized->product Nucleophilic Attack + Protodeauration iminium->product

Caption: Gold-catalyzed domino MCR workflow.

Experimental Protocol: Synthesis of a Substituted Tetrahydrofuran

Disclaimer: This is a representative protocol. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 mmol, 112.2 mg)

  • Benzaldehyde (1.2 mmol, 127.3 mg, 122 µL)

  • Piperidine (1.2 mmol, 102.2 mg, 119 µL)

  • (IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.025 mmol, 15.5 mg)

  • Silver triflate (AgOTf) (0.025 mmol, 6.4 mg)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, nitrogen line

Procedure:

  • Catalyst Activation: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add (IPr)AuCl, AgOTf, and 2 mL of anhydrous DCM. Stir the suspension at room temperature for 15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.

    • Causality Note: The silver salt acts as a halide scavenger, abstracting the chloride from the gold precatalyst to generate the highly electrophilic, catalytically active [(IPr)Au]+ species.

  • Reagent Addition: In a separate vial, dissolve this compound, benzaldehyde, and piperidine in the remaining 3 mL of anhydrous DCM.

  • Reaction Initiation: Add the substrate solution to the catalyst suspension via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of this compound by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexane:Ethyl Acetate) to yield the pure tetrahydrofuran product.

Strategy 2: Oxidative Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a cornerstone isocyanide-based MCR that classically combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11][12] A significant evolution of this reaction allows for the use of primary alcohols, which are oxidized in situ to the required aldehyde.[13] We adapt this concept for this compound, a secondary alcohol, which can be oxidized to its corresponding ketone, 5-heptyn-3-one, to participate in the P-3CR.

Mechanistic Rationale

This one-pot process involves two distinct catalytic cycles:

  • Aerobic Oxidation: A copper/TEMPO ((2,2,6,6-Tetrame-thylpiperidin-1-yl)oxyl) catalytic system, using molecular oxygen as the terminal oxidant, converts the secondary alcohol of this compound into a ketone.[13]

  • Passerini Reaction: The newly formed 5-heptyn-3-one then enters the classic Passerini reaction cycle. It reacts with a carboxylic acid and an isocyanide through a proposed cyclic, non-ionic transition state to form the final α-acyloxy amide product, which retains the internal alkyne for potential further functionalization.[12][14]

This protocol showcases the power of combining catalytic cycles to expand the scope of MCRs, using a readily available alcohol in place of a potentially less stable ketone.

Workflow and Mechanism Diagram

oxidative_passerini cluster_0 Catalytic Oxidation Cycle cluster_1 Passerini 3-CR Cycle alcohol This compound ketone In Situ Generated 5-Heptyn-3-one alcohol->ketone Oxidation intermediate α-Adduct Intermediate ketone->intermediate catalyst CuCl2/NaNO2/TEMPO O2 (Terminal Oxidant) catalyst->alcohol isocyanide Isocyanide (R'-NC) isocyanide->intermediate acid Carboxylic Acid (R''-COOH) acid->intermediate product Final Product α-Acyloxy Amide intermediate->product Mumm Rearrangement

Caption: Workflow for the oxidative Passerini MCR.

Experimental Protocol: Synthesis of an Alkyne-Functionalized α-Acyloxy Amide

Reference Protocol adapted from Zhu, et al. for alcohols in P-3CR.[13]

Materials:

  • This compound (1.0 mmol, 112.2 mg)

  • Acetic Acid (1.5 mmol, 90.1 mg, 86 µL)

  • tert-Butyl isocyanide (1.2 mmol, 99.8 mg, 137 µL)

  • Copper(II) chloride (CuCl₂) (0.1 mmol, 13.4 mg)

  • TEMPO (0.1 mmol, 15.6 mg)

  • Sodium Nitrite (NaNO₂) (0.1 mmol, 6.9 mg)

  • Toluene, anhydrous (2 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, oxygen balloon

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add CuCl₂, TEMPO, and NaNO₂.

    • Causality Note: This ternary system is a highly efficient catalyst for the aerobic oxidation of alcohols. TEMPO is the primary oxidant, and the copper/nitrite system facilitates its regeneration using oxygen.

  • Reagent Addition: Add anhydrous toluene (2 mL), followed by this compound, acetic acid, and tert-butyl isocyanide.

  • Reaction Initiation: Purge the flask with oxygen and fit it with an oxygen-filled balloon. Vigorously stir the mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting alcohol. The reaction is generally complete in 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 19:1 to 9:1 Hexane:Ethyl Acetate) to isolate the desired α-acyloxy amide.

Conclusion and Future Outlook

This compound is a highly effective and versatile substrate for designing innovative multicomponent reactions. By leveraging either the nucleophilicity of its hydroxyl group in gold-catalyzed domino reactions or its susceptibility to in situ oxidation for use in Passerini-type transformations, chemists can rapidly access complex molecular scaffolds. The protocols detailed herein provide a robust starting point for researchers in drug discovery and synthetic methodology.

Future work could explore the utility of this compound in other MCRs, such as Ugi-type reactions following oxidation, or in metal-catalyzed annulations where the hydroxyl group acts as a directing element to control regioselectivity.[15][16] The retained internal alkyne in the products of these reactions serves as a valuable functional handle for post-MCR modifications, such as click chemistry or further transition metal-catalyzed transformations, further amplifying the synthetic utility of this powerful building block.[17][18]

References

  • Organic & Biomolecular Chemistry. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. 3.1: A3 Coupling Reaction. (2023). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 543129, this compound. [Link]

  • RSC Publishing. Recent advances in the application of alkynes in multicomponent reactions. (2024). [Link]

  • RSC Publishing. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). [Link]

  • Wikipedia. A3 coupling reaction. [Link]

  • Florida Institute of Technology Scholarship Repository. Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. (2015). [Link]

  • Journal of Pharmacognosy and Phytochemistry. A walk around A3 Coupling for the synthesis of Propargylamines. [Link]

  • MDPI. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. (2022). [Link]

  • ACS Publications. Passerini Three-Component Reaction of Alcohols under Catalytic Aerobic Oxidative Conditions. (2010). [Link]

  • Organic Chemistry Portal. Multicomponent Reactions. [Link]

  • PubMed Central (PMC). Gold-catalyzed four-component multifunctionalization of alkynes. (2023). [Link]

  • National Institutes of Health (NIH). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. (2011). [Link]

  • ChemRxiv. Reactivity of Alkynes with M-C Bonds generated through C-H Activation. (2021). [Link]

  • PubMed Central (PMC). Recent advances in the application of alkynes in multicomponent reactions. (2024). [Link]

  • Wikipedia. Passerini reaction. [Link]

  • RSC Publishing. The 100 facets of the Passerini reaction. (2021). [Link]

  • Organic Chemistry Portal. Passerini Reaction. [Link]

  • ResearchGate. Multicomponent Reactions, Union of MCRs and Beyond | Request PDF. (2021). [Link]

  • ResearchGate. Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. (2019). [Link]

  • PubMed Central (PMC). An Alkoxide-Directed Intermolecular [2+2+1] Annulation: A Three-Component Coupling Reaction for the Synthesis of Tetrasubstituted α,β-Unsaturated γ-Lactams. (2015). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53924213, Hept-5-en-3-ol. [Link]

  • Organic Syntheses. Ugi Multicomponent Reaction. [Link]

  • ResearchGate. Metal‐Catalyzed Multicomponent Reactions. (2013). [Link]

  • Frontiers. Recent progress in metal assisted multicomponent reactions in organic synthesis. (2023). [Link]

  • Beilstein Journal of Organic Chemistry. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). [Link]

  • PubMed Central (PMC). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). [Link]

  • Bentham Science. Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2021). [Link]

  • MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2017). [Link]

  • PubMed Central (PMC). Recent progress in metal assisted multicomponent reactions in organic synthesis. (2023). [Link]

  • PubMed Central (PMC). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). [Link]

  • ResearchGate. Heterocyclic Synthesis | Request PDF. (2014). [Link]

  • PubMed Central (PMC). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). [Link]

  • ETH Zurich Research Collection. Synthesis of Saturated N- Heterocycles. (2014). [Link]

  • Organic Syntheses. (r)-( + )-1-octyn-3-ol. [Link]

  • RSC Publishing. A new rapid multicomponent domino reaction for the formation of functionalized benzo[h]pyrazolo[3,4-b]quinolines. (2015). [Link]

  • MDPI. Synthesis of Heteroaromatic Compounds. (2023). [Link]

  • ScienceScholar. A review on green multicomponent synthesis of heterocyclic compounds. (2022). [Link]

  • PubMed Central (PMC). Recent Developments on Five-Component Reactions. (2020). [Link]

  • RSC Publishing. Photochemical domino reaction driven C–H/S–H functionalization of bioactive molecules to access xanthene scaffolds. (2022). [Link]

Sources

Application Notes & Protocols for the Safe Handling and Storage of 5-Heptyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 5-Heptyn-3-ol

This compound (CAS No. 19781-82-9) is a secondary acetylenic alcohol that serves as a valuable intermediate and building block in organic synthesis.[1] Its unique structure, featuring both a secondary alcohol and an internal alkyne functional group, makes it a versatile reagent for introducing complexity in molecular architectures, particularly in the development of pharmaceuticals and specialty chemicals.[2] However, the very reactivity that makes this compound useful also necessitates a thorough understanding and implementation of rigorous safety protocols.

The presence of the alkyne moiety introduces specific reactivity hazards, while the alcohol group influences its physical properties and potential biological interactions. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before any work with this compound commences. This involves understanding its intrinsic hazards and evaluating the risks associated with the specific procedures being undertaken.

GHS Classification and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in a thorough risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

PropertyValueSource
CAS Number 19781-82-9[3]
Molecular Formula C₇H₁₂O[3]
Molecular Weight 112.17 g/mol [3]
Appearance Colorless to light yellow/orange clear liquid[4]
Boiling Point ~180 °C (rough estimate)[1]
Density 0.89 g/cm³[1]
Flash Point Combustible liquid (classified as H227)[4]

GHS Hazard Statements: [3]

  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Profile

While specific toxicological data for this compound is limited, information from structurally related propargyl alcohols provides critical insight into its potential health effects. Propargyl alcohols are known to be toxic and can pose significant health risks upon exposure.[5][6]

  • Acute Exposure: Inhalation, ingestion, or skin contact can cause irritation to the skin, eyes, and respiratory tract.[5] Symptoms of overexposure may include headache, dizziness, and nausea.[5]

  • Chronic Exposure: Prolonged or repeated contact may lead to dermatitis.[5] The primary target organ for toxicity of similar compounds following inhalation is the nose and respiratory tract.[7]

  • Analogue Data: For context, 1-octyn-3-ol, a structurally similar compound, has a reported oral LD50 of 460 mg/kg in mice, indicating moderate acute toxicity.[8]

Reactivity and Incompatibility

The dual functionality of this compound dictates its reactivity profile. The acetylenic (alkyne) group is susceptible to various additions and can react hazardously under certain conditions.

Avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[6]

  • Strong Acids and Bases: Can catalyze vigorous polymerization or decomposition reactions. Propargyl alcohols can undergo rearrangements in the presence of acids.[6][9]

  • Acyl Halides and Anhydrides: Can react exothermically with the alcohol group.[6]

  • Certain Metals: Acetylenes can form explosive metal acetylides with metals like copper, silver, and mercury.[10] Ensure that reaction setups and storage do not involve these metals or their salts where contact is possible.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the work area.[11]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin, eye, and respiratory exposure.

PPE ItemSpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield is required when there is a significant splash or explosion risk.Protects against splashes of the irritating liquid. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Standard nitrile gloves offer good resistance to alcohols.[2] However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Always double-glove when handling neat material and change gloves immediately upon contamination.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.A flame-resistant lab coat provides protection against splashes and potential flash fires. Natural fiber clothing (e.g., cotton) should be worn underneath, as synthetic fibers can melt and adhere to the skin.
Respiratory Protection Not typically required when working in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.A risk assessment should determine the need for respiratory protection.

Safe Handling and Experimental Protocols

Adherence to standard operating procedures is crucial for minimizing risk. The following protocols provide a framework for common laboratory manipulations.

General Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound from procurement to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep Conduct Risk Assessment & Review SDS PPE Don Appropriate PPE Prep->PPE Hood Verify Fume Hood Functionality PPE->Hood Retrieve Retrieve from Storage Hood->Retrieve Weigh Weigh/Measure in Hood Retrieve->Weigh Reaction Add to Reaction Vessel Weigh->Reaction Decontaminate Decontaminate Glassware Weigh->Decontaminate Reaction->Decontaminate Store Return to Storage Waste Segregate Hazardous Waste Decontaminate->Waste

Caption: General workflow for handling this compound.

Protocol: Preparation of a 0.5 M Solution in Ethyl Acetate

This protocol details the steps for preparing a standard solution for use in a subsequent reaction.

  • Preparation:

    • Ensure all work will be conducted in a certified chemical fume hood.

    • Don all required PPE: chemical splash goggles, face shield, flame-resistant lab coat, and double nitrile gloves.

    • Gather all necessary equipment: a clean, dry volumetric flask with a stopper, a graduated cylinder or syringe, ethyl acetate (reagent grade), and a container of this compound.

  • Procedure:

    • Place the volumetric flask on a tared analytical balance inside the fume hood.

    • Carefully transfer the calculated mass of this compound (5.609 g for 100 mL of 0.5 M solution) into the volumetric flask using a glass pipette or syringe.

    • Add approximately half of the required volume of ethyl acetate to the flask.

    • Gently swirl the flask to dissolve the this compound completely.

    • Once dissolved, add ethyl acetate to the calibration mark on the neck of the flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the chemical name, concentration, solvent, date, and your initials.

Protocol: Representative Reaction - Palladium-Catalyzed Oxidative Carbonylation

This compound, as a secondary alcohol and terminal alkyne analogue (by reactivity), can be used in reactions like oxidative carbonylations. This is an illustrative protocol adapted from established methods for similar substrates.[12][13]

  • Catalyst and Ligand Preparation:

    • In the fume hood, add Palladium(II) acetate (Pd(OAc)₂, 3 mol%) and Tetramethylethylenediamine (TMEDA, 1.2 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reaction Assembly:

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the solvent (e.g., ethyl acetate).

    • Add this compound (1.0 eq) to the flask via syringe.

    • Seal the flask and purge with Carbon Monoxide (CO) gas (use a balloon or a manifold system with appropriate safety measures).

    • Introduce the terminal oxidant, typically Oxygen (O₂) or air, into the reaction mixture (e.g., via a CO/O₂ gas mixture). CAUTION: Gas mixtures of CO and O₂ can be explosive; proceed with extreme caution and appropriate shielding.[13]

  • Reaction and Work-up:

    • Stir the reaction at the specified temperature (e.g., room temperature) and monitor by TLC or GC-MS.

    • Upon completion, carefully vent the CO gas into the fume hood exhaust.

    • Quench the reaction as appropriate for the specific methodology.

    • Proceed with standard aqueous work-up and purification (e.g., extraction and column chromatography).

Storage and Waste Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage Procedures
  • Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4]

  • Cabinet: Use a dedicated flammable liquids storage cabinet.

  • Container: Keep the container tightly sealed to prevent the escape of vapors. Ensure the original manufacturer's label is intact and legible.

  • Segregation: Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[6][10][14]

Spill Response and Emergency Procedures

A clear plan of action is essential for effectively managing spills and emergencies.

G Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess SmallSpill Small Spill (<100 mL) No Ignition Source Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL) or Ignition Risk Assess->LargeSpill Major Cleanup Contain & Absorb with Inert Material (Sand, Vermiculite) SmallSpill->Cleanup Alert Alert Personnel & Evacuate Area LargeSpill->Alert CallEHNS Pull Fire Alarm Call Emergency Services Alert->CallEHNS Collect Collect Waste with Non-Sparking Tools Cleanup->Collect Package Package in a Sealed, Labeled Container Collect->Package Decon Decontaminate Area Package->Decon

Caption: Decision tree for this compound spill response.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure there are no ignition sources.

    • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or a chemical spill pillow.[15]

    • Using non-sparking tools, collect the absorbed material into a sealable container for hazardous waste disposal.[7]

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL) or Fire:

    • Immediately alert everyone in the laboratory and evacuate the area.

    • If it is safe to do so, shut off any ignition sources.

    • Activate the nearest fire alarm.

    • From a safe location, call emergency services.

    • For fires, if you are trained and it is safe, use a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[4] Do not use water, as it may be ineffective and spread the flammable liquid.[5]

Waste Disposal

This compound and materials contaminated with it are classified as hazardous waste due to flammability and irritant properties.[16]

  • Collection: Collect all waste (unused chemical, contaminated absorbents, and disposable labware) in a clearly labeled, sealed, and leak-proof container.[16]

  • Labeling: The waste container must be labeled "Hazardous Waste" and list all contents, including "this compound" and any solvents used.

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible waste streams.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. DO NOT dispose of this compound down the drain.[5]

References

  • Rawsource. (2024, April 4). Is propargyl alcohol toxic to humans. [Link]

  • National Institutes of Health. (n.d.). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. [Link]

  • University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure. [Link]

  • Hunker. (2010, September 14). How To Dispose Of Denatured Alcohol. [Link]

  • Sinoright. (n.d.). The Highly Toxic Chemical Propargyl Alcohol. [Link]

  • The Ohio State University. (n.d.). SOP - CFAES Isopropyl Alcohol. [Link]

  • Shono, T., & Harada, T. (2010). Catalytic enantioselective synthesis of secondary allylic alcohols from terminal alkynes and aldehydes via 1-alkenylboron reagents. Organic Letters, 12(22), 5270–5273. [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. [Link]

  • ResearchGate. (n.d.). Propargyl alcohol rearrangements by acid or metal activation. [Link]

  • Rawsource. (2025, January 29). How Propargyl Alcohol Enhances Corrosion Inhibitors. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2‐Alkynoates by Palladium(II)‐Catalyzed Oxidative Carbonylation of Terminal Alkynes and Alcohols. [Link]

  • National Institutes of Health. (2022, August 12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Oxidative Carbonylation of 1-Alkynes into 2-Alkynoates with Molecular Oxygen as Oxidant. [Link]

  • National Institutes of Health. (2012, April 10). Gold- And Silver-Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives. [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. [Link]

  • National Response Team. (n.d.). NRT Quick Reference Guide: Fuel Grade Ethanol Spills (including E85). [Link]

  • Shapiro. (2022, November 10). How to dispose of alcohol: A guide for businesses. [Link]

  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. [Link]

  • Maine.gov. (2020, October 2). Appendix V Gasoline and Ethanol Spill Response. [Link]

  • National Institutes of Health. (n.d.). Propargyl Alcohol: Acute Exposure Guideline Levels. [Link]

  • National Institutes of Health. (n.d.). 1-Octyn-3-ol. [Link]

  • The Good Scents Company. (n.d.). 1-octyn-3-ol, 818-72-4. [Link]

  • National Institutes of Health. (n.d.). This compound. [Link]

  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. [Link]

Sources

Navigating the Chemistry of 5-Heptyn-3-ol: A Comprehensive Guide to Safe Handling and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 5-Heptyn-3-ol

This compound (CAS No. 19781-82-9) is a secondary acetylenic alcohol that holds significant promise as a versatile building block in organic synthesis.[1][2] Its unique molecular architecture, featuring both a hydroxyl group and an internal alkyne, provides two distinct points for chemical modification. This dual functionality makes it a valuable intermediate in the construction of more complex molecules, potentially for applications in pharmaceuticals, agrochemicals, and materials science.[2] While specific applications for this compound are not extensively documented in readily available literature, its structural similarity to other acetylenic alcohols used in the synthesis of bioactive compounds suggests a landscape ripe for exploration.[3]

This guide provides a comprehensive overview of the material safety data for this compound, detailed protocols for its safe handling and storage, and scientifically grounded, adaptable protocols for its use in key synthetic transformations. The information presented herein is intended to empower researchers to confidently and safely incorporate this promising reagent into their synthetic workflows.

Section 1: Material Safety Data Sheet (MSDS) at a Glance

A thorough understanding of the hazards associated with a chemical is the cornerstone of laboratory safety. This section synthesizes the available safety data for this compound to provide a clear and concise overview of its potential risks and the necessary precautions.

Chemical and Physical Properties

A clear, colorless to light yellow or orange liquid, this compound possesses the following key physical and chemical properties:[1]

PropertyValueSource
Molecular Formula C₇H₁₂O[4]
Molecular Weight 112.17 g/mol [4]
CAS Number 19781-82-9[5]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 180.13°C (estimated)[1]
Density 0.89 g/cm³ (predicted)[1]
Refractive Index 1.4540 to 1.4570[1]
pKa 14.45 ± 0.20 (predicted)[1]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary hazards are summarized below:

  • Combustible Liquid: The substance is designated as a combustible liquid.[1]

  • Skin Irritation: It is known to cause skin irritation.[4]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[4]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: The substance is presumed to be harmful if ingested.[1]

GHS Pictograms:



Signal Word: Warning [1][4]

Hazard Statements:

  • H227: Combustible liquid.[1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the PubChem database.[4] Key precautions include:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P403+P235: Store in a well-ventilated place. Keep cool.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Section 2: Protocols for Safe Handling, Storage, and Disposal

The following protocols are designed to ensure the safe handling and storage of this compound, minimizing the risk of exposure and accidents.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Caption: Hierarchy of safety controls for handling this compound.

Protocol for Donning PPE:

  • Work Area Preparation: Ensure that a certified chemical fume hood is operational and the sash is at the appropriate height. Locate the nearest emergency eyewash station and safety shower.

  • Lab Coat: Don a flame-resistant lab coat, ensuring it is fully buttoned.

  • Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Gloves: Wear nitrile or neoprene gloves. Check for any signs of degradation or punctures before use. For extended operations, consider double-gloving.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

  • Storage Container: Store in the original, tightly sealed container.

  • Storage Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Incompatible Materials: Segregate from strong oxidizing agents and strong acids.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill_and_Exposure_Protocol Start Spill or Exposure Occurs Assess Assess the Situation (Minor vs. Major Spill) Start->Assess SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Inhalation Inhalation Start->Inhalation Evacuate Evacuate the Area Notify Others Assess->Evacuate Major Spill Contain Contain the Spill (Use absorbent material) Assess->Contain Minor Spill Decontaminate Decontaminate the Area Contain->Decontaminate Dispose Dispose of Waste (As hazardous waste) Decontaminate->Dispose RinseSkin Remove contaminated clothing. Rinse skin with water for 15 min. SkinContact->RinseSkin RinseEyes Flush eyes with eyewash for 15 min. Seek immediate medical attention. EyeContact->RinseEyes FreshAir Move to fresh air. Seek medical attention if symptoms persist. Inhalation->FreshAir Medical Seek Medical Attention RinseSkin->Medical FreshAir->Medical

Sources

methods for the synthesis of 5-Heptyn-3-OL derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-Heptyn-3-ol and Its Derivatives

Introduction: The Significance of Propargyl Alcohols

Propargyl alcohols, a class of compounds characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are exceptionally versatile intermediates in organic synthesis. Their unique structural motif allows for a wide array of chemical transformations, making them valuable building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. This compound, specifically, serves as a key precursor for more complex molecules, where the alkyne can be further functionalized and the chiral center at the alcohol can be used to introduce stereospecificity.

This application note provides a comprehensive overview of the principal methods for synthesizing this compound and its derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and compare the strategic advantages of each approach to guide researchers in selecting the optimal method for their specific needs.

Core Synthetic Principle: Nucleophilic Alkynylation of Aldehydes

The most direct and common route to this compound is the nucleophilic addition of a butynyl anion equivalent to propanal.[1][2] This reaction, known as alkynylation, forms the crucial carbon-carbon bond and simultaneously generates the secondary alcohol functionality.

The core transformation is as follows:

1-Butyne + Propanal → this compound

The primary challenge and the point of divergence between various methods lie in the generation and reactivity of the nucleophilic alkyne species. We will explore three major organometallic approaches to achieve this transformation: the Grignard reaction, organozinc-mediated additions for asymmetric synthesis, and the Barbier-type reaction.

Method 1: The Grignard Reaction - A Classic and Robust Approach

The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation.[3][4] It involves the preparation of an organomagnesium halide (Grignard reagent), which then acts as a potent nucleophile. For the synthesis of this compound, a butynylmagnesium halide is first prepared in situ by deprotonating 1-butyne with a more basic Grignard reagent, such as ethylmagnesium bromide.[3]

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent and prevent the desired reaction.[4][5] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Solvent: Ethereal solvents like THF or diethyl ether are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom, preventing its precipitation and maintaining its reactivity.[5]

  • Temperature Control: The initial formation of the alkynyl Grignard is exothermic. The subsequent addition to the aldehyde is also exothermic and is typically performed at 0 °C to control the reaction rate and minimize side reactions.[3]

  • Aqueous Workup: An acidic workup (e.g., with saturated aqueous NH₄Cl) is required to protonate the magnesium alkoxide intermediate formed after the nucleophilic addition and to quench any unreacted Grignard reagent.[3]

Experimental Protocol: Grignard Synthesis of this compound
  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask, flame-dried under a stream of inert gas (Nitrogen or Argon), equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Formation:

    • Charge the flask with 1.1 equivalents of a 1.0 M solution of ethylmagnesium bromide in THF.

    • Cool the flask to 0 °C in an ice bath.

    • Dissolve 1.0 equivalent of 1-butyne in anhydrous THF and add it to the dropping funnel.

    • Add the 1-butyne solution dropwise to the stirred ethylmagnesium bromide solution over 30 minutes. Evolution of ethane gas will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the butynylmagnesium bromide reagent.

  • Reaction with Aldehyde:

    • Cool the reaction mixture back down to 0 °C.

    • Dissolve 1.2 equivalents of propanal in anhydrous THF and add it to the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 5 °C.

    • Once the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution while stirring.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to yield the final product.

Visualization of the Grignard Workflow

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification EtMgBr Ethylmagnesium Bromide in THF Formation Formation of Butynylmagnesium Bromide (0°C to RT) EtMgBr->Formation Butyne 1-Butyne in THF Butyne->Formation Addition Addition of Propanal (0°C) Formation->Addition Propanal Quench Quench with aq. NH4Cl Addition->Quench Extract Extraction with Diethyl Ether Quench->Extract Purify Vacuum Distillation Extract->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Method 2: Asymmetric Alkynylation using Organozinc Reagents

For applications in drug development and chiral synthesis, obtaining enantiomerically pure propargyl alcohols is often essential. Asymmetric addition of organozinc reagents to aldehydes provides a powerful method to achieve this.[6][7] In this approach, a terminal alkyne is treated with a zinc source, such as diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂), in the presence of a chiral ligand.[7][8]

Causality of Experimental Choices:

  • Zinc Source: Zn(OTf)₂ is a mild Lewis acid that facilitates the formation of a zinc acetylide. Unlike Grignard reagents, organozinc reagents are less basic and show greater functional group tolerance.[9]

  • Chiral Ligand: The key to enantioselectivity is the chiral ligand, such as (+)-N-Methylephedrine or (R)-BINOL.[1][10] The ligand coordinates to the zinc atom, creating a chiral environment around the metal center. This chiral complex then directs the nucleophilic attack of the alkyne onto one face of the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.[6][7]

  • Base: A mild base, like triethylamine (Et₃N), is often used to facilitate the deprotonation of the terminal alkyne by the zinc complex.[1]

Experimental Protocol: Asymmetric Synthesis of (R)-5-Heptyn-3-ol
  • Apparatus Setup: Use a flame-dried Schlenk flask under an inert atmosphere.

  • Catalyst Formation:

    • To a stirred solution of Zn(OTf)₂ (1.2 equivalents) and (+)-N-Methylephedrine (1.3 equivalents) in anhydrous toluene at room temperature, add triethylamine (2.0 equivalents).

    • Stir the resulting mixture for 1 hour.

  • Reaction:

    • Add 1-butyne (1.5 equivalents) to the catalyst mixture and stir for an additional 30 minutes.

    • Cool the mixture to 0 °C and add propanal (1.0 equivalent) dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound. Enantiomeric excess (ee) can be determined by chiral HPLC or NMR analysis using a chiral shift reagent.

Visualization of the Asymmetric Alkynylation Mechanism

Asymmetric_Alkynylation cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Zn Zn(OTf)₂ Complex Chiral Zinc-Ligand Complex Zn->Complex Ligand Chiral Ligand (e.g., N-Methylephedrine) Ligand->Complex ZnAcetylide Chiral Zinc Acetylide Complex->ZnAcetylide + Alkyne - H⁺ Alkyne 1-Butyne Alkyne->ZnAcetylide TransitionState Diastereomeric Transition State ZnAcetylide->TransitionState Aldehyde Propanal Aldehyde->TransitionState ZnAlkoxide Chiral Zinc Alkoxide TransitionState->ZnAlkoxide ZnAlkoxide->Complex Re-generation Product Enantioenriched (R)-5-Heptyn-3-ol ZnAlkoxide->Product + H₂O (Workup)

Caption: General mechanism for catalytic asymmetric alkynylation.

Method 3: Barbier-Type Propargylation

The Barbier reaction offers operational simplicity by generating the organometallic nucleophile in situ in the presence of the electrophile (the aldehyde).[11][12] This one-pot procedure avoids the separate step of pre-forming the organometallic reagent, which can be advantageous. These reactions are typically mediated by metals like zinc, indium, or tin.[11][12][13]

Causality of Experimental Choices:

  • Metal Choice: Zinc powder is an inexpensive and effective metal for this transformation.[12][14] Indium is also widely used and is notable for its ability to mediate reactions in aqueous media.[13]

  • Solvent System: While classic organometallic reactions require strictly anhydrous conditions, some Barbier-type reactions can be performed in aqueous solvent systems (e.g., THF/aq. NH₄Cl), which is a significant environmental and practical advantage.[12][14]

  • Regioselectivity: When using propargyl halides as precursors, Barbier reactions can sometimes yield a mixture of the desired homopropargyl alcohol and an isomeric allenic alcohol.[12][15] However, using a terminal alkyne directly with an aldehyde and a metal mediator generally leads to the propargyl alcohol with high selectivity.[14]

Experimental Protocol: Zinc-Mediated Barbier-Type Synthesis
  • Apparatus Setup: In a round-bottom flask, add zinc powder (2.0 equivalents) and a saturated aqueous NH₄Cl solution.

  • Reaction:

    • Create a mixture of 1-butyne (1.5 equivalents) and propanal (1.0 equivalent) in THF.

    • Add the THF solution to the vigorously stirred zinc suspension at room temperature. The reaction may be mildly exothermic.

    • Stir for 4-8 hours, monitoring by TLC until the starting aldehyde is consumed. Sonication can sometimes be used to accelerate the reaction.[15][16]

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove excess zinc.

    • Extract the filtrate with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Comparative Summary of Synthetic Methods

FeatureGrignard ReactionAsymmetric Organozinc AdditionBarbier-Type Reaction
Key Reagents R-MgX, Anhydrous Ether/THFZn(OTf)₂, Chiral Ligand, BaseZn or In metal, THF/aq. media
Stereocontrol Racemic productHigh enantioselectivity (up to >99% ee)Generally racemic
Typical Yields Good to Excellent (70-95%)Good (60-90%)Moderate to Good (50-85%)
Advantages High yields, well-established, relatively inexpensive reagents.[3]Provides access to chiral molecules, high functional group tolerance.[1][7]Operationally simple (one-pot), can often be run in aqueous media.[12][14]
Disadvantages Requires strictly anhydrous conditions, sensitive to many functional groups.[5]Requires expensive chiral ligands and metal salts, may require longer reaction times.[8]Can have issues with regioselectivity (allenic vs. propargylic), yields can be variable.[12]

Purification and Characterization

Purification: The primary method for purifying this compound is vacuum distillation , which is suitable for thermally stable liquids with moderate boiling points.[17] For smaller-scale reactions or for separating closely related impurities, flash column chromatography on silica gel is effective. A common eluent system is a gradient of ethyl acetate in hexanes. Care must be taken during aqueous workups of similar, more water-soluble propargyl alcohols, as they can sometimes form azeotropes with water, complicating purification by distillation.[18]

Characterization of this compound: The identity and purity of the synthesized product should be confirmed using standard spectroscopic techniques.

PropertyData
Molecular Formula C₇H₁₂O[17]
Molecular Weight 112.17 g/mol [17]
Appearance Colorless liquid
¹H NMR (CDCl₃) δ ~3.7 (m, 1H, -CH(OH)-), ~2.3 (m, 2H, -CH₂-C≡), ~2.1 (t, 3H, ≡C-CH₃), ~1.6 (m, 2H, -CH₂-CH₃), ~1.0 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃) δ ~80.1, 78.5 (-C≡C-), ~68.2 (-CH(OH)-), ~30.1, 25.4, 12.8, 9.9
IR (neat, cm⁻¹) ~3350 (br, O-H), ~2970 (sp³ C-H), ~2250 (w, C≡C), ~1050 (C-O)[19]
Mass Spec (EI) m/z 112 (M⁺), 83, 55

(Note: Exact NMR shifts may vary slightly based on solvent and concentration.)

Safety and Handling

  • Organometallic Reagents: Grignard and organozinc reagents are highly reactive. They can be pyrophoric (ignite spontaneously in air) and react violently with water. Always handle them under an inert atmosphere and use proper syringe and cannula techniques.[5]

  • Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Reagents: Propanal is a volatile irritant. 1-Butyne is a flammable gas/liquid. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • General: All reactions should be performed in a chemical fume hood. Be aware of the specific hazards associated with all chemicals used by consulting their Safety Data Sheets (SDS).[17]

Conclusion

The synthesis of this compound and its derivatives can be accomplished through several reliable methods, each with distinct advantages. The choice of method is dictated by the specific goals of the synthesis. The Grignard reaction remains a high-yielding and cost-effective choice for producing racemic material. For applications requiring high stereochemical purity, asymmetric alkynylation using a chiral zinc catalyst is the superior approach. Finally, the Barbier-type reaction offers a simplified, one-pot procedure that is valuable for rapid synthesis, especially when strict anhydrous conditions are difficult to maintain. By understanding the mechanisms and practical considerations outlined in this guide, researchers can effectively synthesize these valuable propargyl alcohol building blocks for their scientific endeavors.

References

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and Highly Enantioselective Method for the Catalytic Asymmetric Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]

  • Wikipedia. (2023). Alkynylation. [Link]

  • García-García, P., & Vitale, M. R. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(19), 6685. [Link]

  • Google Patents. (1950). Process of purifying propargyl alcohol.
  • MDPI. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Synfacts. (2005). Asymmetric Propargyl Alcohols via Aldehyde Alkynylation. [Link]

  • Molecules. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. [Link]

  • The Journal of Organic Chemistry. (2011). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. [Link]

  • Accounts of Chemical Research. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). [Link]

  • Organic Chemistry Portal. (2010). Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2. [Link]

  • ResearchGate. (2003). Synthesis of Homopropargyl Alcohols via Sonochemical Barbier-Type Reaction. [Link]

  • ResearchGate. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. [Link]

  • ElectronicsAndBooks. (2003). Synthesis of homopropargyl alcohols via sonochemical Barbier-type reaction. [Link]

  • Google Patents. (2003).
  • Catalysis Science & Technology. (2014). Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. [Link]

  • Wikipedia. (2023). Asymmetric addition of alkynylzinc compounds to aldehydes. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Syntheses. (2019). Procedure for the Preparation of (R)-N-tert-Butanesulfinyl-(3,3,3-trifluoro)acetaldimine. [Link]

  • PubChem. (n.d.). 4-Heptyn-3-ol. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-5-Hepten-3-ol via Catalytic Hydrogenation of 5-Heptyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive technical guide for the stereoselective catalytic hydrogenation of 5-heptyn-3-ol to (Z)-5-hepten-3-ol. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates where the cis (or Z) configuration of the double bond is essential for biological activity or subsequent stereospecific reactions. We present detailed protocols for two highly effective catalyst systems: the classical Lindlar's catalyst and the P-2 nickel catalyst. This guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Imperative of Stereocontrol in Alkyne Hydrogenation

The partial reduction of alkynes to alkenes is a cornerstone of organic synthesis. While complete hydrogenation to the corresponding alkane is straightforward, halting the reaction at the alkene stage with high stereoselectivity presents a significant challenge. The geometry of the resulting double bond, either cis (Z) or trans (E), can profoundly influence the properties and reactivity of the molecule. For the synthesis of (Z)-5-hepten-3-ol, achieving a high Z:E isomeric ratio is paramount.

This is accomplished through the use of "poisoned" heterogeneous catalysts that are engineered to selectively reduce the more reactive alkyne triple bond while exhibiting minimal activity towards the resulting alkene double bond.[1] The mechanism of this transformation relies on the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, which inherently leads to the formation of the cis-alkene.[2] This guide will focus on two of the most reliable methods to achieve this transformation: hydrogenation using Lindlar's catalyst and the P-2 nickel catalyst.

Mechanistic Insights: Controlling Reactivity and Selectivity

The selective hydrogenation of an alkyne to a cis-alkene is a surface-catalyzed reaction. The process can be visualized as a series of discrete steps, each contributing to the overall stereochemical outcome.

Alkyne Hydrogenation Mechanism cluster_catalyst Catalyst Surface H2 H₂ Catalyst Pd or Ni Surface H2->Catalyst Adsorption & Dissociation H_ads Adsorbed H atoms Catalyst->H_ads Alkane 5-Heptan-3-ol Catalyst->Alkane Over-reduction (undesired) Alkyne This compound H_ads->Alkyne Syn-addition of H Alkyne->Catalyst π-complexation Alkene (Z)-5-Hepten-3-ol Alkyne->Alkene First Hydrogenation Alkene->Catalyst Re-adsorption (inhibited)

Caption: General mechanism of catalytic alkyne hydrogenation.

The key to achieving high selectivity for the (Z)-alkene lies in preventing the second hydrogenation step, which would lead to the alkane. This is where the concept of catalyst "poisoning" becomes crucial.

  • Lindlar's Catalyst: This catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a poison, typically lead acetate and quinoline.[1] The lead deactivates the most active palladium sites, reducing the catalyst's ability to hydrogenate the less reactive alkene.[1] Quinoline acts as a further selectivity enhancer, likely by competing with the alkene for adsorption sites on the catalyst surface.

  • P-2 Nickel Catalyst: This is a nickel boride catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride.[1] The resulting catalyst is highly active for alkyne hydrogenation but shows reduced activity towards alkenes, thus providing good selectivity for the cis-alkene.

Experimental Protocols

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from any sources of ignition. Ensure all glassware is properly secured.

  • Pyrophoric Catalysts: Palladium on carbon and P-2 nickel catalysts can be pyrophoric, especially when dry and in the presence of air. Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) and never allow them to become dry during filtration.

  • Solvents: The solvents used in these protocols (e.g., hexane, ethanol) are flammable. Handle them with care in a fume hood.

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol is a general guideline and may require optimization based on the specific scale and equipment available.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Anhydrous hexane or ethanol

  • Quinoline (optional, for enhanced selectivity)

  • Hydrogen gas (balloon)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Hydrogenation apparatus (balloon setup)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous hexane or ethanol (approximately 0.1 M concentration).

  • Carefully add Lindlar's catalyst (5-10% by weight of the alkyne) to the solution under a stream of inert gas (argon or nitrogen).

  • For enhanced selectivity, 1-2 drops of quinoline can be added.

  • Seal the flask with a septum and purge the system with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.

  • Maintain a positive pressure of hydrogen (from the balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude (Z)-5-hepten-3-ol. The product can be further purified by column chromatography if necessary.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst

This protocol involves the in situ preparation of the P-2 Nickel catalyst.

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Absolute ethanol

  • This compound

  • Hydrogen gas (balloon)

  • Two-necked round-bottom flask with a magnetic stir bar

  • Septum and hydrogen inlet adapter

  • Syringe

Procedure: Catalyst Preparation:

  • In a two-necked round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in absolute ethanol (e.g., 50 mL).

  • While stirring vigorously, add a solution of sodium borohydride (e.g., 0.19 g, 5.0 mmol) in ethanol. A black precipitate of the P-2 Nickel catalyst will form immediately.

Hydrogenation: 3. Replace the inert gas inlet with a hydrogen inlet and purge the flask with hydrogen gas. 4. Add this compound (e.g., 5.6 g, 50 mmol) to the catalyst suspension via syringe. 5. Maintain a positive pressure of hydrogen (with a balloon) and stir the mixture vigorously at room temperature. 6. Monitor the reaction by GC until the alkyne is consumed (typically 0.5-2 hours). 7. Once the reaction is complete, carefully vent the excess hydrogen and purge with nitrogen. 8. Filter the reaction mixture through a pad of Celite® to remove the catalyst. 9. Remove the solvent under reduced pressure to obtain the crude (Z)-5-hepten-3-ol.

Data Presentation and Characterization

The successful synthesis of (Z)-5-hepten-3-ol can be confirmed by a combination of chromatographic and spectroscopic techniques.

Reaction Monitoring

The progress of the hydrogenation can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material, this compound, and the appearance of the product, (Z)-5-hepten-3-ol, can be tracked by their respective retention times and mass spectra. Over-reduction to 5-heptan-3-ol can also be detected.

CompoundRetention Time (Relative)Key Mass Fragments (m/z)
This compound1.0112 (M+), 97, 83, 69, 55
(Z)-5-Hepten-3-ol~1.1114 (M+), 99, 85, 71, 57
5-Heptan-3-ol~1.2116 (M+), 101, 87, 73, 59

Note: Relative retention times and mass fragments are illustrative and may vary depending on the GC-MS conditions.

Product Characterization

The structure and stereochemistry of the final product, (Z)-5-hepten-3-ol, are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts and Couplings:

  • δ 5.5-5.3 (m, 2H): Olefinic protons (-CH=CH-). The coupling constant between these protons (J) is expected to be in the range of 10-12 Hz, which is characteristic of a cis double bond.

  • δ 3.6 (m, 1H): Methine proton adjacent to the hydroxyl group (-CH(OH)-).

  • δ 2.2 (m, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).

  • δ 1.6-1.4 (m, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

  • δ 1.0 (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

  • δ 0.9 (t, 3H): Methyl protons at the other end of the double bond (-CH=CH-CH₂-CH₃).

¹³C NMR (CDCl₃, 100 MHz) - Expected Chemical Shifts:

  • δ 135-125: Olefinic carbons (-CH=CH-).

  • δ ~72: Carbon bearing the hydroxyl group (-C(OH)-).

  • δ ~35: Methylene carbon adjacent to the double bond.

  • δ ~30: Methylene carbon of the ethyl group.

  • δ ~14: Methyl carbon of the ethyl group.

  • δ ~10: Methyl carbon at the other end of the double bond.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Catalyst poisoning (e.g., by sulfur or halogen impurities).Purify starting materials and solvents. Use fresh, high-quality catalyst.
Over-reduction to alkane Catalyst is too active. Reaction time is too long.Add a small amount of quinoline (for Lindlar's catalyst). Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Formation of (E)-isomer Isomerization of the (Z)-alkene.This is uncommon with Lindlar's catalyst. Ensure the reaction conditions are mild (room temperature) and that no acidic or basic impurities are present that could catalyze isomerization.

Conclusion

The catalytic hydrogenation of this compound to (Z)-5-hepten-3-ol is a highly efficient and stereoselective transformation when the appropriate catalyst and reaction conditions are employed. Both Lindlar's catalyst and P-2 nickel provide excellent yields of the desired cis-alkene. Careful monitoring of the reaction and adherence to safety protocols are essential for a successful outcome. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development.

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450. [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). "P-2 Nickel" catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins. Journal of the Chemical Society, Chemical Communications, (15), 553-553. [Link]

  • Partial Reduction of Alkynes With Lindlar's Catalyst. (2011, August 19). Master Organic Chemistry. [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Organic Chemistry Reactions. [Link]

  • PubChem. (Z)-hept-5-en-3-ol. National Center for Biotechnology Information. [Link]

  • JoVE. (2023, April 30). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]

Sources

Troubleshooting & Optimization

improving yield and purity in the synthesis of 5-Heptyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Heptyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve both the yield and purity of your synthesis through a combination of theoretical understanding and practical, field-tested solutions.

Introduction: The Chemistry of this compound Synthesis

This compound is a secondary acetylenic alcohol, a valuable class of molecules that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds.[1][2] The core of its synthesis typically involves the nucleophilic addition of an acetylide to an aldehyde, a reaction known as alkynylation.[1][3] The most common and robust method for this transformation is the Grignard reaction, where a terminal alkyne is first converted into an organomagnesium halide (a Grignard reagent), which then attacks the electrophilic carbonyl carbon of an aldehyde.[4][5] Subsequent acidic workup yields the desired this compound.[1][6]

While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide will address common pitfalls and provide strategies for optimization.

Visualizing the Synthesis: A General Workflow

To provide a clear overview, the following diagram outlines the typical experimental workflow for the synthesis of this compound via a Grignard reaction.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up & Purification A 1-Pentyne + Ethylmagnesium Bromide B Pentynylmagnesium Bromide (Alkynyl Grignard) A->B in THF, 0°C to RT C Add Propanal B->C in THF, 0°C D Magnesium Alkoxide Intermediate C->D E Quench with aq. NH4Cl D->E F Liquid-Liquid Extraction E->F G Drying & Solvent Removal F->G H Purification (Distillation/Chromatography) G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by potential causes and actionable solutions.

Q1: My reaction yield is very low or I'm recovering mostly starting materials. What went wrong?

Low or no product formation is one of the most common issues in Grignard reactions. The primary culprit is often the deactivation of the highly reactive Grignard reagent.

Potential Causes & Solutions:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water and other protic sources (e.g., alcohols).[7] Even trace amounts of moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, converting it into an unreactive alkane.

    • Solution: Ensure all glassware is rigorously dried in an oven (overnight if possible) and cooled under an inert atmosphere (nitrogen or argon) before use.[1][8] Solvents like THF or diethyl ether must be anhydrous. Consider using freshly distilled solvents or purchasing high-quality anhydrous solvents.

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the initiation of the Grignard reagent formation.[7]

    • Solution: Activate the magnesium before use. Common activation methods include:

      • Adding a small crystal of iodine. The disappearance of the brown color indicates the reaction has initiated.[8][9]

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings with a glass rod to expose a fresh surface.

  • Impure Reagents: Impurities in the 1-pentyne or propanal can interfere with the reaction.

    • Solution: Use freshly distilled 1-pentyne and propanal to remove any acidic impurities or water.

  • Slow or Incomplete Grignard Formation: The formation of the pentynylmagnesium bromide may be sluggish.

    • Solution: After adding a small amount of 1-pentyne to the ethylmagnesium bromide solution, look for signs of reaction (e.g., gentle bubbling of ethane gas).[4] If the reaction doesn't start, gentle warming may be necessary. Once initiated, maintain the appropriate temperature for the addition.

Q2: I've isolated a product, but my NMR spectrum shows significant amounts of byproducts. What are they and how can I avoid them?

The presence of impurities indicates that side reactions are competing with the desired nucleophilic addition.

Potential Side Reactions and Avoidance Strategies:

Side ReactionDescriptionHow to Minimize
Enolization of Propanal The Grignard reagent can act as a base and deprotonate the alpha-hydrogen of propanal, forming an enolate. This is a non-productive pathway that consumes both the Grignard reagent and the aldehyde.[5]Add the propanal solution slowly to the Grignard reagent at a low temperature (e.g., 0°C or below).[7][10] This keeps the concentration of the aldehyde low at any given time, favoring nucleophilic addition over deprotonation.
Wurtz Coupling The alkynyl Grignard reagent can react with any unreacted alkyl halide from the initial Grignard formation (e.g., ethyl bromide if you prepared your own ethylmagnesium bromide) to form a coupled product.Ensure the formation of the initial Grignard reagent is complete before adding the alkyne. Using a commercially available, pre-formed Grignard reagent can also circumvent this issue.[4]
Reduction of Propanal If the Grignard reagent has β-hydrogens (which pentynylmagnesium bromide does not, but the initial ethylmagnesium bromide does), it can reduce the aldehyde to the corresponding primary alcohol (1-propanol).[5]This is less of a concern with alkynyl Grignards, but maintaining a low reaction temperature is generally good practice to minimize side reactions.[7]

The following diagram illustrates the desired reaction pathway versus the common side reaction of enolization.

Reaction_Pathways Start Pentynyl-MgBr + Propanal Desired Nucleophilic Addition Start->Desired Side Enolization (Base) Start->Side Product This compound (after workup) Desired->Product Desired Pathway Byproduct Propanal Enolate + Pentane Side->Byproduct Side Reaction

Caption: Competing reaction pathways in the synthesis.

Q3: The purification of this compound is difficult. How can I improve the separation?

Purification can be challenging due to the physical properties of the product and potential byproducts.

Purification Strategies:

  • Effective Work-up: The initial work-up is crucial for removing inorganic salts and other water-soluble impurities.

    • Protocol: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This is preferred over strong acids, which can sometimes cause side reactions with acetylenic alcohols. After quenching, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether. Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water before drying over an anhydrous salt like magnesium sulfate.[1][4]

  • Distillation: For larger scale purifications, vacuum distillation is often effective. This compound has a boiling point that should allow for separation from lower-boiling starting materials and higher-boiling byproducts.

    • Tip: Ensure your vacuum setup is efficient to allow distillation at a lower temperature, which minimizes the risk of product decomposition.

  • Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography is the method of choice.

    • Solvent System: A non-polar/polar solvent system is typically used. Start with a low polarity mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this Grignard reaction?

Tetrahydrofuran (THF) is generally the preferred solvent for preparing and reacting alkynyl Grignard reagents. Its ability to solvate and stabilize the Grignard reagent is excellent.[8] Anhydrous diethyl ether is also a viable option.[9]

Q2: What is the optimal temperature for the reaction?

The formation of the alkynyl Grignard reagent is often initiated at 0°C and then allowed to warm to room temperature.[4] The subsequent addition of the aldehyde should be performed at a low temperature, typically 0°C, to minimize side reactions like enolization.[4][10]

Q3: Can I use a different base to deprotonate the 1-pentyne?

While other strong bases like n-butyllithium (n-BuLi) can deprotonate terminal alkynes to form lithium acetylides, the Grignard approach is often favored for its operational simplicity and cost-effectiveness.[3][11] Lithium acetylides are also potent nucleophiles and can be used as an alternative.[11]

Q4: How can I confirm the purity of my final product?

A combination of techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying any impurities.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, including a broad O-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100-2260 cm⁻¹), and a C-H stretch from the terminal alkyne if starting material is present (~3300 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying the molecular weight of the product and any volatile impurities.

Detailed Experimental Protocol

This protocol provides a general, step-by-step methodology for the synthesis of this compound.

Materials:

  • 1-Pentyne

  • Ethylmagnesium bromide (1.0 M solution in THF)

  • Propanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Alkynyl Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

    • Add 1.1 equivalents of 1.0 M ethylmagnesium bromide solution in THF to the flask.

    • Cool the flask to 0°C using an ice bath.

    • Dissolve 1.0 equivalent of 1-pentyne in anhydrous THF and add it to the dropping funnel.

    • Add the 1-pentyne solution dropwise to the stirred Grignard reagent over 30 minutes. You should observe ethane gas evolution.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reaction with Propanal:

    • Cool the freshly prepared pentynylmagnesium bromide solution back down to 0°C.

    • Dissolve 1.2 equivalents of propanal in anhydrous THF and add it to the dropping funnel.

    • Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the internal temperature at or below 5°C.

    • After the addition is complete, let the reaction stir at 0°C for an additional hour, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by either vacuum distillation or silica gel column chromatography as previously described.

References

  • Pu, L. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC - NIH. Available at: [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Available at: [Link]

  • Fessard, T., & Guéritte, F. (2008). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. PMC - NIH. Available at: [Link]

  • University of California, Davis. (n.d.). Grignard Reaction. Web Pages. Available at: [Link]

  • ChemSynthesis. (2025). (5E)-5-hepten-3-ol. ChemSynthesis. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

  • Organic Syntheses. (n.d.). Asymmetric Synthesis of a Chiral Sulfinamide via Grignard Addition to an N-Sulfinyl Ketimine Derived from an Oxathiazolidine Oxide. Organic Syntheses Procedure. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Quora. (2020). How does Grignard reagent react with alkyne? Quora. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 5-Heptyn-3-OL by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Heptyn-3-OL. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the distillation of this valuable acetylenic alcohol. As a secondary alkynol, this compound's purification requires careful consideration of its thermal sensitivity. This guide combines theoretical principles with field-proven troubleshooting strategies to ensure you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to distillation?

Understanding the physical properties of this compound is the first step in designing a successful purification protocol. The compound's relatively high boiling point at atmospheric pressure and its chemical nature necessitate specific distillation conditions.

PropertyValueSource
CAS Number 19781-82-9[1][2]
Molecular Formula C₇H₁₂O[3]
Molecular Weight 112.17 g/mol [3]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point ~180 °C (estimated, atmospheric) 43 °C at 3 mmHg [2]
Safety Profile Combustible liquid; Causes skin and eye irritation[2][3]

Q2: Why is vacuum distillation the recommended method for purifying this compound?

Vacuum distillation is essential for thermally sensitive compounds like this compound.[4] Applying a vacuum reduces the pressure above the liquid, which in turn lowers its boiling point.[4][5] This allows for the distillation to occur at a much lower temperature, preventing potential side reactions such as decomposition, polymerization, or isomerization of the alkyne functional group.

Q3: What type of impurities should I expect in crude this compound?

The impurity profile depends heavily on the synthetic route used. Common syntheses, such as the Grignard reaction between an organometallic propynyl reagent and butyraldehyde, may result in the following impurities:

  • Unreacted Starting Materials: Butyraldehyde, propyne derivatives.

  • Solvents: High-boiling point solvents used in the reaction or workup (e.g., THF, Toluene).

  • Side-Products: Products from side reactions, such as self-condensation of the aldehyde or Wurtz-type coupling of the organometallic reagent.

  • Water: Residual water from the aqueous workup.

Q4: Should I use simple or fractional distillation?

For high-purity applications, vacuum fractional distillation is the superior choice. If impurities have boiling points that are close to that of this compound (a difference of less than 70 °C), a simple distillation will not provide adequate separation.[6][7] A fractionating column provides a large surface area for repeated vaporization-condensation cycles (known as theoretical plates), which significantly enhances separation efficiency.[6]

Troubleshooting Guide

This section addresses common problems encountered during the distillation of this compound in a practical, question-and-answer format.

Problem: My distillation is very slow, or the product is not distilling at the expected temperature.

  • Q: Have you checked your vacuum level?

    • A: An insufficient vacuum is the most common cause. Ensure all joints are properly sealed with a suitable vacuum grease. Check for leaks in the tubing and at the pump connection. A manometer is essential for monitoring the system pressure. If the pressure is too high, the boiling point will be higher than expected.

  • Q: Is the heating mantle temperature set correctly?

    • A: The bath temperature should be set approximately 20-30 °C higher than the target boiling point of the liquid at your working pressure. Too low a temperature will not provide enough energy for vaporization.

  • Q: Is the fractionating column properly insulated?

    • A: An uninsulated column can lead to excessive heat loss to the environment, preventing the vapor from reaching the condenser. Loosely wrap the column in glass wool or aluminum foil to maintain the temperature gradient.

Problem: The liquid in the distillation flask is turning dark brown or black.

  • Q: Is your vacuum deep enough?

    • A: Discoloration is a strong indicator of thermal decomposition. This means the pot temperature is too high. Improve your vacuum to further lower the boiling point.

  • Q: Are there any acidic or basic residues in your crude material?

    • A: Trace amounts of acid or base from the reaction workup can catalyze decomposition at elevated temperatures. Consider a pre-distillation workup, such as washing the crude product with a saturated sodium bicarbonate solution followed by a brine wash, and thoroughly drying with an agent like anhydrous magnesium sulfate.

Problem: The vacuum level is fluctuating, causing inconsistent boiling.

  • Q: Is your vacuum pump operating correctly?

    • A: Check the oil level and quality in your rotary vane pump; old or contaminated oil will result in poor performance. Ensure the pump is not "sucking air" through a leak in the system.

  • Q: Are you using a stir bar?

    • A: Vigorous stirring of the distillation pot is crucial for smooth, even boiling. Without stirring, localized superheating can cause sudden, violent boiling (bumping), which will cause pressure fluctuations.

Problem: My final product purity is low, even after distillation.

  • Q: Are you using an appropriate fractionating column?

    • A: For impurities with very close boiling points, a simple Vigreux column may not be sufficient. A packed column (e.g., with Raschig rings or metal sponges) offers a higher number of theoretical plates and better separation, though it may increase distillation time.

  • Q: Did you discard the forerun and collect the main fraction carefully?

    • A: There is often a "forerun" or "first cut" that contains low-boiling impurities and residual solvents. The distillation head temperature should be allowed to stabilize completely before collecting the main product fraction. Collect the product only within a narrow, stable temperature range (e.g., ±1 °C).

Distillation_Workflow cluster_heat Heating cluster_separation Separation cluster_collection Condensation & Collection cluster_vacuum Vacuum System flask Distillation Flask Crude this compound + Stir Bar Heating Mantle column Vigreux Column (Insulated) flask->column head Distillation Head Thermometer To Condenser column->head condenser Condenser Water In Water Out head->condenser adapter Receiving Adapter (Cow or Pig) condenser->adapter fractions Receiving Flasks (Forerun, Product, Tails) adapter->fractions vacuum_line Vacuum Tubing adapter->vacuum_line trap Cold Trap (LN2 or Dry Ice) vacuum_line->trap pump Vacuum Pump trap->pump

Fig 2. Workflow for Vacuum Fractional Distillation Setup.

3. Distillation Procedure:

  • Degassing: Turn on the magnetic stirrer. Slowly and carefully apply the vacuum to the system. The crude material may bubble as residual solvents and dissolved gases are removed.

  • Heating: Once a stable vacuum is achieved (e.g., ~3 mmHg), begin to gently heat the distillation flask.

  • Forerun Collection: Observe the ring of condensate rising up the fractionating column. [6]The temperature on the thermometer will rise and then stabilize as the first, lowest-boiling fraction begins to distill. Collect this "forerun" in the first receiving flask and set it aside.

  • Product Collection: After the forerun has been removed, the head temperature may drop slightly before rising again to a new, stable plateau. This indicates the desired product is beginning to distill. Switch to a clean receiving flask to collect the main fraction of this compound. Record the stable temperature and pressure. For this compound, this should be near 43 °C at 3 mmHg. * Tails Collection: If the temperature begins to rise or fall significantly after the main fraction is collected, or if the distillation rate slows dramatically, stop collecting the product. Any further distillate is considered the "tails" and should be collected in a separate flask.

4. Shutdown:

  • Stop heating and allow the system to cool to room temperature.

  • Carefully and slowly vent the system to atmospheric pressure. Never vent a hot system, as this can cause air to rush in and crack the glass or ignite flammable vapors.

  • Turn off the vacuum pump.

  • Disassemble the glassware and transfer your purified product to a labeled storage vessel.

References

  • PubChem. this compound | C7H12O. National Center for Biotechnology Information. [Link]

  • PubChem. Hept-5-en-3-ol | C7H14O. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. (5E)-5-hepten-3-ol.[Link]

  • Wikipedia. Fractional distillation.[Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.[Link]

  • Chemistry LibreTexts. 5.3: Fractional Distillation.[Link]

  • FuseSchool. Fractional Distillation | Organic Chemistry | Chemistry. YouTube. [Link]

  • The Chemistry Blog. What is Fractional Distillation?[Link]

  • PetroSkills. Vacuum Distillation Unit Operations and Troubleshooting.[Link]

  • The Schlenk Line Survival Guide. Dynamic Vacuum Distillation.[Link]

  • Pressure Control Solutions. Vacuum Distillation issues?[Link]

Sources

identifying common side reactions in 5-Heptyn-3-OL synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Heptyn-3-OL. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile alkynol in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during its synthesis via the Grignard reaction.

I. Overview of this compound Synthesis

The most common and efficient method for synthesizing this compound is through the nucleophilic addition of a pentynyl Grignard reagent to propanal. This reaction, while straightforward in principle, is sensitive to various experimental parameters that can lead to the formation of undesirable side products and reduced yields. This guide will address these potential issues in a practical question-and-answer format.

II. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected, and I've re-isolated a substantial amount of propanal. What is the likely cause?

Answer: This issue is a classic indicator of enolization of the propanal starting material. The Grignard reagent is not only a potent nucleophile but also a strong base. Propanal has acidic protons on the carbon adjacent to the carbonyl group (the α-carbon). The Grignard reagent can abstract one of these α-hydrogens, forming a magnesium enolate. This process consumes both your Grignard reagent and the aldehyde, leading to a lower yield of the desired this compound. During the aqueous workup, the enolate is protonated, regenerating propanal.[1]

Troubleshooting Protocol:

  • Temperature Control: The enolization reaction is more favorable at higher temperatures. It is crucial to maintain a low temperature (ideally between -20°C and 0°C) during the addition of propanal to the Grignard reagent.

  • Rate of Addition: Add the propanal solution to the Grignard reagent slowly and dropwise. This ensures that the concentration of the aldehyde is kept low at any given moment, favoring the nucleophilic addition over the enolization.

  • Reverse Addition: Consider adding the Grignard reagent to the aldehyde solution at a low temperature. This can sometimes minimize enolization by ensuring the Grignard reagent is immediately consumed in the nucleophilic addition.

Question 2: I've isolated a significant apolar byproduct with a high boiling point. What could it be?

Answer: The presence of a high-boiling, apolar byproduct often points to a Wurtz-type coupling reaction . This side reaction can occur during the formation of the Grignard reagent, where the already-formed pentynylmagnesium bromide reacts with the unreacted 1-bromopentyne to form deca-1,5-diyne.

Troubleshooting Protocol:

  • Controlled Grignard Formation: Add the 1-bromopentyne dropwise to the magnesium turnings suspended in ether. This helps to maintain a low concentration of the alkyl halide, minimizing the coupling reaction.

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and activated. This can be achieved by gently crushing them before use or by adding a small crystal of iodine to initiate the reaction. A highly reactive magnesium surface promotes a faster formation of the Grignard reagent, reducing the time for the coupling side reaction to occur.

  • Temperature Management: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux during the addition of the alkyl halide, but avoid excessive heating, which can promote the Wurtz coupling.

Question 3: My product is contaminated with a significant amount of 1-pentanol. How is this possible?

Answer: The formation of 1-pentanol suggests that the Grignard reagent is acting as a reducing agent on the propanal. This can happen if the Grignard reagent possesses β-hydrogens. While pentynylmagnesium bromide does not have β-hydrogens relative to the carbon-magnesium bond, if your Grignard reagent was prepared from an alkyl halide that does, this could be a source of contamination. More likely, if you are using a commercially available Grignard reagent to deprotonate 1-pentyne (e.g., ethylmagnesium bromide), the presence of unreacted ethylmagnesium bromide can reduce propanal to propan-1-ol. The 1-pentanol could arise from the reaction of the pentynylmagnesium bromide with any trace oxygen present.

Troubleshooting Protocol:

  • Stoichiometry of Alkyne Deprotonation: When preparing the pentynyl Grignard reagent from 1-pentyne and another Grignard reagent (like ethylmagnesium bromide), ensure the stoichiometry is accurate to consume all of the initial Grignard reagent.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., dry nitrogen or argon) to prevent the oxidation of the Grignard reagent, which can lead to alcohol byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the synthesis of this compound?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents for Grignard reactions. It is critical that the solvent is completely dry, as Grignard reagents are highly reactive towards protic sources like water. The presence of water will quench the Grignard reagent, reducing the yield.

Q2: How can I be sure my Grignard reagent has formed successfully?

A2: The formation of a Grignard reagent is typically indicated by a change in the appearance of the reaction mixture, such as the disappearance of the metallic magnesium and the formation of a cloudy, grayish solution. A gentle exotherm should also be observed. For a more quantitative assessment, titration methods can be employed.

Q3: What is the best method for purifying the final product, this compound?

A3: The primary methods for purifying this compound are fractional distillation under reduced pressure or column chromatography on silica gel. The choice between these methods will depend on the scale of your reaction and the nature of the impurities. Distillation is often suitable for larger quantities, while chromatography can provide higher purity for smaller-scale syntheses.

IV. Experimental Protocols and Data

Table 1: Reagents and Typical Reaction Parameters
ReagentMolar EquivalentNotes
Magnesium Turnings1.1Activated
1-Bromopentyne1.0Added dropwise
Propanal1.0Freshly distilled
Anhydrous Diethyl Ether-Sufficient to dissolve reagents
Reaction Conditions
Grignard Formation Temp.RefluxGentle
Aldehyde Addition Temp.0°C to -20°CCrucial for minimizing side reactions
Reaction Time2-4 hoursMonitor by TLC or GC
Work-upSaturated aq. NH₄ClQuenching
Step-by-Step Synthesis Protocol (Illustrative)
  • Grignard Reagent Formation:

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • Place activated magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a solution of 1-bromopentyne in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the reaction.

    • Maintain a gentle reflux until all the magnesium has reacted.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of freshly distilled propanal in anhydrous diethyl ether dropwise to the stirred Grignard solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography.

V. Visualizing Reaction Pathways

Diagram 1: Synthesis of this compound

G 1-Pentyne 1-Pentyne Pentynyl MgBr Pentynyl MgBr 1-Pentyne->Pentynyl MgBr 1. EtMgBr, THF EtMgBr EtMgBr EtMgBr->Pentynyl MgBr Alkoxide Intermediate Alkoxide Intermediate Pentynyl MgBr->Alkoxide Intermediate 2. Propanal Propanal Propanal Propanal->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound 3. H3O+ workup

Caption: Synthesis of this compound via Grignard Reaction.

Diagram 2: Common Side Reactions

G cluster_0 Enolization cluster_1 Wurtz Coupling Propanal_enol Propanal Enolate Mg Enolate Propanal_enol->Enolate + Grignard (Base) Grignard_base Pentynyl MgBr (Base) Pentane 1-Pentyne Grignard_base->Pentane Grignard_wurtz Pentynyl MgBr Decadiyne Deca-1,5-diyne Grignard_wurtz->Decadiyne Bromopentyne 1-Bromopentyne Bromopentyne->Decadiyne

Caption: Key Side Reactions in this compound Synthesis.

VI. References

  • Boyall, D., Frantz, D., & Carreira, E. M. (2002). Enantioselective Additions of Terminal Acetylenes to Aldehydes Catalyzed by Zn(OTf)2 and (+)-N-Methyl Ephedrine in Toluene Containing Water. Organic Letters, 4(15), 2605-2606. [Link]

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and Catalytic Asymmetric Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687-9688. [Link]

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806-1807. [Link]

  • Kotani, S., Kukita, K., Tanaka, K., Ichibakase, T., & Nakajima, M. (2014). Asymmetric Addition of Lithium Acetylides to Carbonyl Compounds Catalyzed by Chiral Lithium Binaphtholate. The Journal of Organic Chemistry, 79(11), 4817-4825. [Link]

  • Ferreira, F., & Botelho, A. F. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 25(17), 3993. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]

Sources

Technical Support Center: Proactive Storage and Stability Management for 5-Heptyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Heptyn-3-OL. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable acetylenic alcohol. Degradation not only compromises experimental results but can also introduce unforeseen impurities into sensitive synthetic pathways. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust, actionable protocols for its prevention.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Vulnerabilities

This section addresses the fundamental chemical principles governing the stability of this compound. Understanding why it degrades is the first step toward effective prevention.

Q1: What makes this compound susceptible to degradation upon storage?

A1: The susceptibility of this compound (CAS: 19781-82-9) stems from the presence of two reactive functional groups: an internal alkyne (carbon-carbon triple bond) and a secondary alcohol (hydroxyl group).[1] The high electron density of the two π-bonds in the alkyne makes it a target for oxidative cleavage.[2] Concurrently, the alcohol group can participate in acid- or base-catalyzed reactions, including dehydration and oxidation. The synergy of these two groups necessitates specific storage and handling protocols to maintain the compound's structural integrity.

Q2: What are the primary chemical degradation pathways I should be concerned about?

A2: There are two principal degradation pathways for this compound:

  • Oxidative Cleavage of the Alkyne: This is the most significant concern during long-term storage with exposure to air. Powerful oxidizing agents, including atmospheric oxygen over time, can cleave the triple bond.[3][4][5] For an internal alkyne like this compound, this cleavage results in the formation of two separate carboxylic acid molecules, fundamentally destroying the parent compound.[6][7]

  • Reactions of the Secondary Alcohol: The hydroxyl group is susceptible to several transformations. Under acidic conditions, it can be protonated, leading to elimination (dehydration) to form an enyne.[8] It can also be oxidized to the corresponding ketone, 5-heptyn-3-one, in the presence of oxidizing agents.

Q3: Why is an inert atmosphere so critical for storing this compound?

A3: An inert atmosphere, typically achieved using dry nitrogen or argon, is the most effective defense against oxidative degradation.[9][10] By displacing atmospheric oxygen, you directly inhibit the oxidative cleavage pathway that attacks the alkyne's triple bond.[3] While both nitrogen and argon are effective, argon is denser than air and can provide a protective "blanket" over the liquid's surface, making it an excellent choice for frequently accessed containers.[11] For long-term, unopened storage, nitrogen is a cost-effective and reliable alternative.[12]

Q4: How does storage temperature impact the long-term stability of this compound?

A4: Temperature is a critical factor that dictates the rate of all potential degradation reactions. Elevated temperatures provide the activation energy needed for degradation pathways to proceed, significantly shortening the shelf-life of the compound.[13][14][15] Conversely, storing this compound at reduced temperatures (e.g., in a refrigerator at 2-8°C) dramatically slows the kinetics of these degradation processes.[16] Therefore, cool storage is a mandatory requirement.[2][17]

Section 2: Troubleshooting Guide - Identifying and Resolving Stability Issues

This guide provides a systematic approach to identifying and addressing potential degradation in your samples.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Visual Change: The normally colorless to light yellow liquid has developed a darker yellow or brown tint, or a precipitate has formed.Advanced Degradation: Color change often indicates the formation of multiple degradation products or polymerization. Precipitate may be an insoluble degradation product.1. Do Not Use: The sample integrity is highly compromised. 2. Quarantine: Isolate the vial to prevent accidental use. 3. Analyze (Optional): For investigational purposes, an aliquot can be analyzed via HPLC or GC-MS to identify the impurities.[18] 4. Dispose: Dispose of the material according to your institution's chemical waste guidelines.
Analytical Discrepancy: Chromatographic analysis (GC, HPLC) of the sample shows new, unexpected peaks that were not present in the reference standard.Onset of Degradation: The compound is beginning to break down. The new peaks represent degradation products.1. Quantify Purity: Determine the area percentage of the main peak versus the impurity peaks to assess the extent of degradation. 2. Identify Impurities: Use a mass spectrometer (GC-MS or LC-MS) to determine the molecular weights of the new peaks.[19] Compare these to potential degradation products (e.g., the ketone from alcohol oxidation or cleavage products). 3. Review Storage: Immediately assess the storage conditions of the vial (atmosphere, temperature, seal integrity). Transfer the remaining material to a fresh, properly prepared vial if necessary.
Reaction Failure: A synthesis using this compound results in low yield, unexpected byproducts, or fails to proceed as expected.Reduced Purity/Potency: The starting material has likely degraded, reducing the molar equivalents of active compound and introducing reactive impurities.1. Confirm Purity: Before starting a reaction, always run a quick purity check (e.g., GC-FID or TLC) on your starting material, especially if it has been stored for an extended period. 2. Use a Fresh Aliquot: Repeat the reaction using an aliquot from a new or properly stored, unopened bottle of this compound. 3. Purify (If Necessary): If a fresh sample is unavailable, consider purifying the degraded material via column chromatography or distillation, though this is often less efficient than acquiring a new sample.

Section 3: Protocols for Optimal Storage and Handling

Adherence to rigorous storage and handling protocols is the most effective strategy for preventing degradation.

Protocol 1: Recommended Long-Term Storage Conditions

This protocol outlines the ideal environment for storing this compound to ensure its stability over months or years.

ParameterRecommendationRationale & Causality
Temperature 2–8 °C (Refrigerated)Slows the rate of all potential chemical degradation reactions.[16] Avoids freezing, which is generally unnecessary and can sometimes cause issues with dissolved gases.
Atmosphere Inert Gas Blanket (Dry Argon or Nitrogen)Displaces oxygen, preventing oxidative cleavage of the alkyne triple bond, the primary degradation pathway.[10][20]
Light Exposure Store in Amber Glass Vial/Bottle Protects the compound from light, which can provide the energy to initiate and catalyze photo-degradation reactions.[20]
Container Tightly Sealed Glass Container with PTFE-lined Cap Glass is chemically inert to this compound. A tight seal with a PTFE liner prevents moisture ingress and escape of the inert gas blanket. For frequent use, AcroSeal™ or similar septum-sealed bottles are highly recommended.[9]
Protocol 2: Step-by-Step Guide for Aliquoting Under Inert Atmosphere

This procedure ensures that the compound is not exposed to atmospheric oxygen and moisture during transfer.

Materials:

  • Source bottle of this compound

  • Clean, oven-dried receiving vials with PTFE-lined caps

  • Schlenk line or glove box

  • Source of dry nitrogen or argon gas

  • Syringes and needles (ensure they are oven-dried and cooled under inert gas)

Procedure:

  • Prepare Glassware: Ensure all receiving vials, syringes, and needles are thoroughly cleaned and oven-dried for at least 4 hours at >120°C to remove all traces of water.

  • Inert Atmosphere Setup: Transfer the hot glassware to a desiccator to cool under vacuum. Once cool, move them into a glove box or connect the receiving vials to a Schlenk line.

  • Purge System: If using a Schlenk line, perform at least three vacuum/inert gas backfill cycles on the receiving vials to ensure a completely inert atmosphere.

  • Prepare Source Bottle: Place the source bottle in the glove box or connect it to the Schlenk line. If it is a septum-sealed bottle, pierce the septum with a needle connected to the inert gas line to create a slight positive pressure.

  • Transfer Liquid: Using a clean, dry syringe, pierce the septum of the source bottle. Withdraw slightly more than the desired volume of this compound.

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any trapped inert gas bubbles, adjusting to the precise volume required.

  • Dispense Aliquot: Swiftly transfer the needle to the prepared receiving vial and dispense the liquid.

  • Seal and Store: Immediately and tightly cap the receiving vial. If outside a glove box, maintain a positive flow of inert gas over the vial opening during capping. Label the vial clearly with the compound name, date, and concentration (if diluted).

  • Store Properly: Place the newly created aliquot in refrigerated storage (2-8°C) as per Protocol 1.

Protocol 3: Pre-Use Purity Assessment by GC-MS

This self-validating check confirms the integrity of your sample before committing it to a reaction.

Workflow:

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS). A standard non-polar column (e.g., DB-5ms) is typically suitable.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Data Interpretation:

    • Examine the Total Ion Chromatogram (TIC). A pure sample should exhibit a single, sharp peak at the expected retention time.

    • Analyze the mass spectrum of the main peak. It should correspond to the molecular weight of this compound (112.17 g/mol )[1] and show a characteristic fragmentation pattern.

    • Investigate any minor peaks. Analyze their mass spectra to tentatively identify them as potential degradation products (e.g., an M+16 peak could suggest oxidation).

Section 4: Visualizing Degradation and Prevention

Diagrams help clarify complex chemical pathways and procedural workflows.

DegradationPathways cluster_main This compound cluster_degradation Degradation Products Heptynol This compound (C7H12O) CarboxylicAcids Carboxylic Acids (e.g., Propanoic Acid & Butanoic Acid) Heptynol->CarboxylicAcids Oxidative Cleavage (O2, heat, light) Ketone 5-Heptyn-3-one (Oxidized Alcohol) Heptynol->Ketone Alcohol Oxidation (Oxidizing Agent)

Caption: Primary degradation pathways of this compound.

HandlingWorkflow start Start: Need to Aliquot prep_glass 1. Clean & Oven-Dry All Glassware start->prep_glass setup_inert 2. Cool & Prepare Vials Under Inert Atmosphere (Glove Box / Schlenk Line) prep_glass->setup_inert prep_source 3. Place Source Bottle Under Positive Inert Pressure setup_inert->prep_source transfer 4. Withdraw Compound with Dry Syringe prep_source->transfer dispense 5. Dispense into Prepared Vial transfer->dispense seal 6. Tightly Seal Vial Under Inert Gas dispense->seal store 7. Store at 2-8°C Away from Light seal->store end End: Stable Aliquot store->end

Caption: Recommended workflow for handling and aliquoting this compound.

References

  • Oxidative Cleavage of Alkynes. OpenOChem Learn. [Link]

  • This compound | C7H12O | CID 543129. PubChem, National Institutes of Health. [Link]

  • Oxidative Cleavage of Alkynes. Fiveable Organic Chemistry Class Notes. [Link]

  • Alkynes to Carboxylic Acids: Oxidative Cleavage. Moodle. [Link]

  • Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry. [Link]

  • 9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts. [Link]

  • Inert gases for E6 chemical storage. Photrio.com Photography Forums. [Link]

  • Time-Sensitive Chemicals. Environmental Health & Safety, University of Tennessee, Knoxville. [Link]

  • Acid-base catalysis in the yeast alcohol dehydrogenase reaction. PubMed. [Link]

  • Storage solution for oxygen sensitive liquid chemicals? Chemistry Stack Exchange. [Link]

  • Ask an Expert: inert gases used for preservation. Science Buddies. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science. [Link]

  • Effects of temperature and heating time on the stability of five phenolic compounds in HTW. ResearchGate. [Link]

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Dehydration of Alcohols | Acid-Catalyzed Elimination to Form Alkenes. The Organic Chemistry Tutor (YouTube). [Link]

  • Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. MDPI. [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. National Center for Biotechnology Information. [Link]

  • Chemical Storage and Handling Recommendations. NY.Gov. [Link]

  • Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]

  • How much does the storage method of high purity acetylene know? JHNH. [Link]

  • Good practice in acetylene handling. BOC. [Link]

  • An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector. National Center for Biotechnology Information. [Link]

  • A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. National Center for Biotechnology Information. [Link]

  • Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. PubMed. [Link]

Sources

troubleshooting poor resolution in chromatographic analysis of 5-Heptyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 5-Heptyn-3-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this unique acetylenic alcohol. Here, we combine fundamental chromatographic principles with practical, field-proven insights to address common challenges encountered during its analysis.

Troubleshooting Guide: Poor Resolution

Poor resolution is a frequent issue in the chromatographic analysis of this compound, leading to inaccurate quantification and peak misidentification. This guide provides a systematic approach to diagnosing and resolving these issues.

Question 1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing for an alcohol like this compound is often indicative of secondary interactions between the hydroxyl group and active sites within the chromatographic system. These active sites can be present on the inlet liner, the column stationary phase, or even on contaminants.

Underlying Causes and Solutions:

  • Active Sites in the Inlet: Silanol groups on a deactivated glass wool liner can interact with the alcohol, causing tailing.

    • Solution: Use a fresh, deactivated inlet liner. Ensure the liner is correctly installed.[1] If the problem persists, consider using a liner with a different deactivation chemistry.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.

    • Solution: Trim 10-20 cm from the front of the column to remove contaminated sections.[1]

  • Incompatible Stationary Phase: Using a non-polar stationary phase can sometimes lead to tailing for polar analytes like alcohols.

    • Solution: A polyethylene glycol (PEG) type phase, often referred to as a WAX column, is well-suited for analyzing polar compounds like alcohols due to its ability to engage in hydrogen bonding.[2][3]

  • Insufficient Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and instantaneously, leading to a broad, tailing peak.

    • Solution: Ensure the injector temperature is high enough for rapid vaporization without causing thermal degradation of this compound. A starting point of 250 °C is often recommended for alcohols.[4]

Troubleshooting Workflow for Peak Tailing:

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Question 2: I am observing co-elution of this compound with an impurity. How can I improve the separation?

Answer:

Co-elution arises when the chromatographic system fails to differentiate between two or more compounds. Improving resolution requires manipulating the three key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k').[5][6]

Strategies to Enhance Resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate generally improves the separation of closely eluting compounds.[4]

    • Action: Decrease the oven temperature ramp rate (e.g., from 10 °C/min to 5 °C/min). You can also add a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair.

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.[4]

    • Action: Ensure the carrier gas flow rate is optimized for your column's internal diameter. For most capillary columns, an optimal linear velocity provides the highest efficiency.

  • Change the Stationary Phase: The choice of stationary phase has the most significant impact on selectivity.[7][8]

    • Action: If you are using a non-polar or mid-polar column (e.g., a 5% phenyl-methylpolysiloxane), switching to a more polar stationary phase like a WAX column can significantly alter the elution order and improve separation of polar analytes from non-polar impurities.[2] The separation on polar phases is influenced by differences in dipole moments and hydrogen bonding capacities.[2]

  • Increase Column Length: A longer column increases the number of theoretical plates (efficiency), which can improve resolution.

    • Action: If baseline resolution is not achieved with a standard 30 m column, consider a 60 m column of the same phase. Keep in mind that doubling the column length will increase analysis time and only increase resolution by a factor of about 1.4.[3]

Data-Driven Approach to Improving Resolution:

ParameterActionExpected Outcome on ResolutionPotential Trade-off
Oven Temperature Program Decrease ramp rateIncreasedLonger analysis time
Carrier Gas Flow Rate Optimize for column IDIncreased efficiencyMinimal
Stationary Phase Switch to a more polar phase (e.g., WAX)Altered selectivity, potentially increased resolutionChange in elution order of all compounds
Column Length Increase length (e.g., 30m to 60m)IncreasedLonger analysis time, higher cost
Column Internal Diameter Decrease ID (e.g., 0.25mm to 0.18mm)Increased efficiencyLower sample capacity
Question 3: My this compound peak is broad, and the resolution is poor. What should I investigate?

Answer:

Broad peaks are often a sign of decreased chromatographic efficiency. This can stem from issues with the injection technique, the column itself, or the detector settings.

Potential Causes and Corrective Actions:

  • Improper Injection Technique: A slow injection can lead to a broad initial sample band.

    • Solution: Ensure the injection is performed rapidly. If using an autosampler, check the injection speed settings.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, fronting peaks.

    • Solution: Dilute the sample or increase the split ratio.[4]

  • Dead Volume: Leaks or improper connections in the flow path can cause peak broadening.

    • Solution: Check for leaks at the inlet and detector fittings. Ensure the column is properly installed in the injector and detector.[9]

  • Sub-optimal Detector Settings: Incorrect makeup gas flow rates in detectors like the Flame Ionization Detector (FID) can affect peak shape.

    • Solution: Optimize the detector gas flow rates (e.g., hydrogen, air, and makeup gas for an FID) according to the manufacturer's recommendations. For an FID, a typical ratio of carrier gas to hydrogen to air is 1:1:10.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for the analysis of this compound?

For a polar analyte like this compound, a polar stationary phase is generally recommended. A Polyethylene Glycol (WAX) column is an excellent first choice.[4][11] These phases separate compounds based on polarity and hydrogen bonding capacity, which is ideal for resolving alcohols from less polar compounds.[2] For general screening, a column with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.[4]

Q2: Is derivatization necessary for the analysis of this compound?

While not always necessary, derivatization can be beneficial, especially if you are observing significant peak tailing.[4] Converting the hydroxyl group to a less polar functional group, such as through acylation to form an ester, can reduce interactions with active sites and improve peak shape.[4] For example, using acetyl chloride can convert the alcohol to its acetate ester.[12]

Q3: Can this compound be analyzed by HPLC?

Yes, this compound can be analyzed by HPLC. A reversed-phase method using a C18 column would be a suitable starting point.[13] The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to achieve good separation from other components in the sample matrix.[13] Detection could be achieved using a UV detector, although the chromophore in this compound is not particularly strong, so sensitivity might be limited.

Q4: My analysis involves the potential for stereoisomers of this compound. How can I separate them?

To separate enantiomers (non-superimposable mirror images), a chiral stationary phase is required.[4] For GC analysis, cyclodextrin-based chiral columns are commonly used for this purpose.[4] The separation on these phases relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[14] Chiral HPLC is also a powerful technique for separating enantiomers, utilizing chiral stationary phases based on selectors like polysaccharides.[15]

Experimental Protocols

Protocol 1: Baseline GC-FID Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Dissolve a known quantity of the this compound sample in a suitable solvent (e.g., methanol or isopropanol) to a final concentration of approximately 100 µg/mL.

2. GC-FID Instrument Parameters:

ParameterSettingRationale
Column Polyethylene Glycol (WAX) type, 30 m x 0.25 mm ID, 0.25 µm film thicknessA polar column is ideal for retaining and separating alcohols.[2][4]
Carrier Gas Helium or HydrogenHelium is a common and safe choice; Hydrogen can provide faster analysis times.[4]
Linear Velocity 30 cm/sec (for Helium)Optimizes column efficiency.[4]
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte.[4]
Split Ratio 50:1Prevents column overload and ensures sharp peaks.[4]
Oven Program 60 °C (hold for 2 min), ramp at 10 °C/min to 180 °C, hold for 5 minA temperature program is used to elute the analyte in a reasonable time with good peak shape.
Detector Flame Ionization Detector (FID)FID is a robust and sensitive detector for hydrocarbons and compounds with C-H bonds.[10]
Detector Temperature 250 °CPrevents condensation of the analyte in the detector.[4]
Hydrogen Flow 30 mL/minOptimized for FID performance.
Air Flow 300 mL/minOptimized for FID performance.
Makeup Gas (N2 or He) 25 mL/minSweeps the column effluent through the detector efficiently.
Injection Volume 1 µLA standard injection volume for capillary GC.

3. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Quantify using an external or internal standard method.

Logical Relationship of GC Parameters for Method Optimization:

GC_Optimization cluster_Goal Goal: Improved Resolution cluster_Primary_Factors Primary Control Factors cluster_Instrument_Parameters Instrument Parameters Resolution Resolution Selectivity Selectivity (α) Selectivity->Resolution greatest impact Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k') Retention->Resolution StationaryPhase Stationary Phase StationaryPhase->Selectivity ColumnDimensions Column Dimensions (L, ID, df) ColumnDimensions->Efficiency TemperatureProgram Temperature Program TemperatureProgram->Selectivity TemperatureProgram->Retention CarrierGas Carrier Gas Flow CarrierGas->Efficiency

Sources

methods for removing impurities from commercial 5-Heptyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Heptyn-3-ol Purification

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for obtaining high-purity this compound, a critical alkynol building block in modern organic synthesis.[1] We will explore the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of commercial this compound.

Q1: My final product purity is lower than expected after distillation. What went wrong?

Potential Causes & Solutions:

  • Co-distillation with a Close-Boiling Impurity: Commercial this compound may contain isomeric impurities or byproducts from its synthesis with similar boiling points. The boiling point of this compound is reported as 43 °C at 3 mmHg.[2][3] An impurity with a boiling point within a few degrees of this will be difficult to separate by simple distillation.

    • Solution: Employ fractional vacuum distillation. A fractionating column (e.g., Vigreux or packed column) increases the number of theoretical plates, enhancing the separation of components with close boiling points. Monitor the head temperature closely; a stable temperature plateau indicates the distillation of a pure fraction. Discard the forerun and tail fractions, which are likely enriched with lower and higher boiling impurities, respectively.

  • Thermal Decomposition: Although this compound is relatively stable, prolonged heating, even under vacuum, can lead to decomposition or side reactions, especially if acidic or basic residues are present.

    • Solution: Ensure the distillation is performed at the lowest possible pressure to reduce the required temperature. A high-quality vacuum pump and leak-free system are essential. A short-path distillation apparatus can minimize the residence time of the compound at high temperatures.

  • Wet Product: Water can form azeotropes with alcohols, complicating distillation and affecting purity readings.[4]

    • Solution: Before distillation, dry the crude material thoroughly. This can be achieved by washing the organic solution with brine, followed by treatment with an anhydrous drying agent like MgSO₄ or Na₂SO₄. For stubborn water contamination, consider using molecular sieves.[4]

Q2: GC-MS analysis shows a persistent unknown peak even after purification. How can I identify and remove it?

Identification & Removal Strategy:

  • Characterize the Impurity: The first step is to identify the unknown peak.

    • Synthesis Byproducts: Consider the synthetic route of this compound. Common impurities in alkyne chemistry can include homocoupled byproducts (from Glaser coupling), unreacted starting materials, or products from side reactions.[5]

    • Mass Spectrometry (MS): Analyze the fragmentation pattern of the impurity in the MS data to deduce its structure or at least its molecular weight.

    • Nuclear Magnetic Resonance (NMR): If the impurity can be isolated or is present in a significant concentration, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.

  • Select an Orthogonal Purification Method: If distillation fails, the impurity likely has a similar volatility. An orthogonal method, which separates based on a different physical property, is required.

    • Flash Column Chromatography: This technique separates compounds based on their polarity.[6] this compound, with its hydroxyl group, is moderately polar. The impurity may be more or less polar, allowing for separation.

      • Protocol: See the detailed protocol for Flash Column Chromatography in the FAQs below.

    • Acid/Base Wash: If the impurity is acidic or basic in nature, a liquid-liquid extraction with a dilute aqueous base (e.g., NaHCO₃) or acid (e.g., dilute HCl) can selectively remove it.

    • Metal Scavengers: If the synthesis involved metal catalysts (e.g., copper or palladium), residual metals might be the source of the impurity or may be complexed with your product.[5] Treating the solution with a metal scavenging resin can effectively remove these trace metals.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

Commercial this compound is typically sold at >97% purity.[3] The remaining percentage can consist of several types of impurities stemming from its synthesis and handling:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., addition of a propynyl anion to butanal), residual butanal or other precursors may be present.

  • Solvents: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, hexanes) are common.

  • Water: Introduced during the aqueous workup steps.

  • Isomeric Byproducts: Side reactions could lead to isomers such as hept-6-en-3-ol or other alkynols.

  • Oxidation Products: The alcohol functional group can be susceptible to oxidation, forming ketones or other degradation products, especially during prolonged storage.

Q2: Which purification method—distillation or chromatography—is best for this compound?

The choice depends on the nature of the impurities and the required scale.

FeatureFractional Vacuum DistillationFlash Column Chromatography
Principle Separation by boiling point differences.Separation by polarity differences.[6]
Best For Removing non-volatile residues, solvents, or impurities with significantly different boiling points. Ideal for larger scales (>5 g).Removing impurities with similar boiling points but different polarities (e.g., isomers, non-polar byproducts). Excellent for achieving very high purity on small to medium scales (<20 g).
Pros Scalable, relatively fast for large quantities, can be very effective.High resolution, targets a different property than distillation, good for removing catalyst residues.[5]
Cons Risk of thermal degradation, ineffective for azeotropes or close-boiling impurities.More solvent waste, can be labor-intensive, potential for product loss on the column.

Recommendation: For general purification of commercial material to remove baseline impurities and solvents, fractional vacuum distillation is typically the most efficient first step. If this fails to provide the desired purity, flash column chromatography should be employed as a powerful secondary technique.

Q3: Can you provide a standard protocol for the flash column chromatography of this compound?

Protocol: Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Spot the crude this compound on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate). The ideal system will give your product an Rf value of ~0.3 and show good separation from all impurities.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using the "slurry" method with your initial, least polar eluent. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent mixture determined by your TLC analysis.

    • Collect fractions and monitor the elution process using TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product after lower-polarity impurities have been washed off.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove any final traces of solvent.

Q4: How should I properly store purified this compound?

Proper storage is crucial to maintain purity.

  • Temperature: Store in a cool, dark place.[2][3] While room temperature is acceptable, refrigeration (<15°C) is recommended to minimize potential degradation over time.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Air can slowly oxidize the alcohol.

  • Container: Use a clean, dry, tightly sealed glass container, preferably amber glass to protect from light.

Purification Workflow and Data

The following diagram illustrates a typical decision-making process for purifying commercial this compound.

Purification_Workflow cluster_start Initial Assessment cluster_decision Impurity Profile cluster_paths Purification Path cluster_end Final Product start Receive Commercial This compound (>97%) assess Assess Purity via GC/NMR (Confirm identity and major impurities) start->assess decision What is the primary impurity type? assess->decision distill Fractional Vacuum Distillation decision->distill Volatile Solvents or Non-Volatile Residues chrom Flash Column Chromatography decision->chrom Isomers or Compounds with Similar BP dry Aqueous Wash & Dry (Brine, MgSO4) decision->dry Water or Water-Soluble Salts final_check Verify Purity >99.5% (GC, NMR) distill->final_check chrom->final_check dry->distill Proceed to Distillation after drying

Caption: Decision workflow for selecting a purification method.

Physical Properties for Separation:

CompoundMolecular Wt. ( g/mol )Boiling Point (°C)Polarity
This compound 112.17[7]43 @ 3 mmHg[2][3]Moderate
Butanal (Impurity)72.1174.8 @ 760 mmHgModerate
Hexanes (Solvent)~86.1869 @ 760 mmHgLow
Ethyl Acetate (Solvent)88.1177.1 @ 760 mmHgModerate
Water (Impurity)18.02100 @ 760 mmHgHigh

References

  • Ethanol purification - chemeurope.com. [Link]

  • US5185481A - Method for the separation of impurities from crude ethanol aqueous solution - Google P
  • Ethanol purification with ozonation, activated carbon adsorption, and gas stripping. [Link]

  • Ethanol production, purification, and analysis techniques: a review. [Link]

  • US8704010B2 - Alcohol production process with impurity removal - Google P
  • This compound | C7H12O | CID 543129 - PubChem - NIH. [Link]

  • Sample Purification Solutions for Gilson Lab Instruments. [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers | Journal of the American Chemical Society - ACS Publications. [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Heptyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and often frustrating challenge in synthetic chemistry: the formation of homocoupling byproducts, specifically when working with terminal alkynes like 5-Heptyn-3-OL in cross-coupling reactions. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying reaction mechanisms to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a dimeric byproduct in my Sonogashira reaction with this compound. What is it and why is it forming?

A1: The byproduct you are observing is likely the homocoupled dimer of this compound, which is tetradeca-5,9-diyne-7,8-diol. This occurs through a side reaction known as Glaser coupling, an oxidative process that is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2] In this reaction, two molecules of the terminal alkyne couple to form a symmetrical 1,3-diyne.[3] This side reaction is undesirable as it consumes your valuable alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1]

Q2: What are the primary factors that promote the formation of this homocoupling byproduct?

A2: Several factors can contribute to the increased formation of the homocoupled dimer:

  • Presence of Oxygen: Oxygen is a key culprit as it facilitates the oxidation of the copper(I) acetylide intermediate, which is a critical step in the Glaser coupling mechanism.[1][4]

  • Copper(I) Co-catalyst: While essential for the traditional Sonogashira reaction, the copper co-catalyst can also directly mediate the oxidative homocoupling of the terminal alkyne.[5][6]

  • Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, and high concentrations of the reactants can sometimes favor the homocoupling pathway over the desired cross-coupling.[1]

  • Base Selection: The choice and purity of the amine base can influence the redox state of the copper catalyst. Some bases are less effective at keeping the copper(I) in its reduced, active state for the Sonogashira cycle.[1]

Q3: Can I run a Sonogashira reaction without a copper co-catalyst to avoid homocoupling?

A3: Yes, and this is often the most effective strategy to eliminate the Glaser coupling byproduct.[1] Copper-free Sonogashira protocols have been developed and are highly effective. These reactions typically require a palladium catalyst with suitable ligands and a base. While the reaction kinetics might be slower in some cases, the significant reduction in homocoupling often leads to higher yields of the desired product and simpler purification.

Q4: Are there any additives I can use to suppress homocoupling in a traditional Sonogashira setup?

A4: Indeed. If you wish to proceed with a copper-catalyzed Sonogashira reaction, several additives can help minimize the formation of the homocoupling byproduct. Mild reducing agents can be added to the reaction mixture to help maintain the palladium catalyst in its active Pd(0) state and the copper in its Cu(I) state.[1] One documented approach involves using a dilute hydrogen atmosphere (mixed with nitrogen or argon) which has been shown to drastically reduce homocoupling to as low as 2%.[4]

Troubleshooting Guide

This section provides a more in-depth, problem-solution format for specific issues you might encounter during your experiments with this compound.

Problem 1: My primary side product is the homocoupled dimer, even with careful degassing.
  • Underlying Cause: While degassing is crucial, trace amounts of oxygen can still be present or slowly leak into the reaction vessel. Furthermore, the inherent nature of the copper(I) catalyst in promoting oxidative coupling can still lead to byproduct formation.

  • Troubleshooting Steps:

    • Switch to a Copper-Free Protocol: This is the most definitive way to avoid Glaser coupling.[1] (See Experimental Protocol 1).

    • Employ a Reducing Atmosphere: As an alternative to complete copper removal, conducting the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar) can effectively suppress homocoupling.[4]

    • Optimize Ligand Selection: The choice of phosphine ligand for the palladium catalyst can influence the relative rates of the cross-coupling and homocoupling pathways. Experiment with different ligands to find one that favors the desired reaction.[1]

Problem 2: My reaction is sluggish, and I'm still getting homocoupling byproducts.
  • Underlying Cause: A sluggish reaction can provide more time for the undesired homocoupling to occur. The low reactivity could be due to several factors, including an inefficient catalyst system or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A modest increase in the palladium catalyst loading can sometimes accelerate the desired cross-coupling reaction, helping it to outcompete the homocoupling pathway.

    • Elevate the Temperature (with caution): While higher temperatures can sometimes promote homocoupling, a carefully controlled increase may accelerate the desired reaction to a greater extent. Monitor the reaction closely by TLC or GC/MS to find the optimal temperature.

    • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which can disfavor the bimolecular homocoupling reaction.[1]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to eliminate the formation of the Glaser homocoupling byproduct.

Materials:

  • This compound

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask and inert gas (argon or nitrogen) manifold

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide and the palladium catalyst.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C, depending on the reactivity of the halide) and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the catalytic cycles for both the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.

Sonogashira_vs_Glaser cluster_Sonogashira Sonogashira Cycle cluster_Glaser Glaser Homocoupling Pd0 Pd(0)L₂ Pd_OA R¹-Pd(II)L₂-X Pd0->Pd_OA Oxidative Addition (R¹X) Pd_TM_Cu R¹-Pd(II)L₂-C≡CR² Pd_OA->Pd_TM_Cu Transmetalation (from Cu-acetylide) Product R¹-C≡CR² Pd_TM_Cu->Product Reductive Elimination Product->Pd0 CuI Cu(I) Cu_acetylide Cu(I)-C≡CR² CuI->Cu_acetylide Alkyne Deprotonation (R²C≡CH) Cu_dimer [Cu(I)-C≡CR²]₂ Cu_acetylide->Cu_dimer Dimerization Diyne R²-C≡C-C≡CR² Cu_dimer->Diyne Oxidative Coupling (O₂) Diyne->CuI

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting Decision Tree

This flowchart provides a logical sequence of steps to diagnose and resolve issues with homocoupling byproducts.

Troubleshooting_Homocoupling start High Homocoupling Detected is_copper Are you using a copper co-catalyst? start->is_copper switch_to_copper_free Switch to a copper-free Sonogashira protocol. is_copper->switch_to_copper_free Yes rigorous_degassing Implement rigorous degassing (freeze-pump-thaw or subsurface sparging). is_copper->rigorous_degassing No problem_solved Problem Resolved switch_to_copper_free->problem_solved add_reducing_agent Consider adding a mild reducing agent or using a dilute H₂ atmosphere. rigorous_degassing->add_reducing_agent optimize_conditions Optimize reaction conditions: - Lower temperature - Slow addition of alkyne - Change base/solvent add_reducing_agent->optimize_conditions optimize_conditions->problem_solved

Sources

stabilizing acetylenic alcohols for long-term experimental use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and stabilization of acetylenic alcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but sensitive compounds in their work. Acetylenic alcohols are invaluable synthons, but their inherent reactivity, stemming from the juxtaposition of hydroxyl and alkyne functional groups, presents unique stability challenges.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the long-term integrity of your materials and the reproducibility of your experiments.

Part 1: Frequently Asked Questions - Understanding Instability

This section addresses the fundamental principles governing the stability of acetylenic alcohols.

Q1: What makes acetylenic alcohols inherently unstable?

Acetylenic alcohols possess two reactive functional groups: a carbon-carbon triple bond (alkyne) and a hydroxyl group (-OH). The triple bond is electron-rich and susceptible to various reactions, including polymerization, hydration, and addition reactions. The hydroxyl group can participate in acid-base chemistry and dehydration.[1] Their proximity can lead to complex degradation pathways, particularly under non-optimal conditions. The terminal proton on some acetylenic alcohols is also notably acidic (pKa ≈ 25), allowing for the formation of acetylide anions under basic conditions.[2]

Q2: What are the primary degradation pathways I should be aware of?

There are several key pathways through which acetylenic alcohols can degrade over time or under experimental stress:

  • Polymerization: This is one of the most common degradation routes. The alkyne functional group can undergo radical, thermal, or acid-catalyzed polymerization to form insoluble, often colored, polymeric materials.[1][3] This process depletes the monomeric alcohol and introduces complex, unwanted contaminants into your sample.

  • Acid-Catalyzed Hydration/Rearrangement: In the presence of acid and water, the alkyne can be hydrated. For terminal alkynes, this initially forms an enol, which rapidly tautomerizes to a methyl ketone. For internal acetylenic alcohols, a mixture of ketones can be formed. Strong acids like HCl can also lead to the formation of halogenated intermediates.[1]

  • Thermal Decomposition: Many acetylenic alcohols are thermally labile. Heating, such as during distillation at atmospheric pressure, can cause decomposition back to the constituent ketone/aldehyde and acetylene (a retro-Favorskii type reaction) or other byproducts.[4][5]

  • Oxidation: Exposure to air (oxygen) over long periods can lead to oxidative degradation products, which can be accelerated by light or trace metal impurities.

Q3: Which external factors most significantly accelerate degradation?

Understanding and controlling these factors is the cornerstone of effective stabilization:

  • Temperature: Higher temperatures increase the rate of all degradation reactions, especially thermal decomposition and polymerization.[6]

  • Light: UV light can generate free radicals, initiating radical polymerization.[7]

  • Atmosphere: The presence of oxygen can lead to oxidative side reactions and can participate synergistically with some inhibitors to enhance their effect, but can also lead to unwanted byproducts.[] An inert atmosphere (Nitrogen or Argon) is generally preferred.

  • pH (Acids/Bases): Both strong acids and bases can catalyze degradation. Acids are particularly effective at promoting hydration and polymerization.[1][9] Trace amounts of acidic or basic impurities in the sample or on the container surface can be detrimental.

  • Metal Contaminants: Certain transition metals, especially copper, can form explosive acetylides or catalyze decomposition.[2][10] Contact with incompatible metals should be strictly avoided.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter with your acetylenic alcohol samples.

Issue 1: My clear, colorless acetylenic alcohol has turned yellow or brown.
  • Potential Cause: This is a classic sign of polymerization or oligomerization.[6] The formation of conjugated polymer chains often results in colored substances. It could also indicate the presence of oxidative degradation products.

  • Immediate Actions:

    • Isolate the Sample: Do not use the discolored material in an experiment without purification. Contaminants can interfere with your reaction and give misleading results.

    • Review Storage Conditions: Was the bottle exposed to light? Was it stored at room temperature instead of refrigerated? Was the cap tightly sealed?

  • Solution: The alcohol must be purified before use. Vacuum distillation is typically the most effective method for removing non-volatile polymer impurities. See Protocol C for a detailed procedure. After purification, add a polymerization inhibitor (See Protocol B ) and store under the correct conditions (See Protocol A ).

Issue 2: I'm seeing unexpected peaks in my NMR/GC-MS analysis of a stored sample.
  • Potential Cause: New peaks indicate the formation of degradation products.

  • Troubleshooting Steps:

    • Identify the Impurity (if possible):

      • A new peak around 2.0-2.2 ppm in the ¹H NMR and ~208 ppm in the ¹³C NMR often corresponds to a methyl ketone, suggesting acid-catalyzed hydration.

      • Broad, poorly resolved humps in the NMR baseline suggest the formation of polymers.

      • Consulting a comprehensive list of common lab solvent and impurity shifts can be helpful.

    • Quantify the Impurity: Use integration (NMR) or peak area percentage (GC/HPLC) to determine the extent of degradation.[][12] A purity assessment of >98% is generally required for sensitive applications.

  • Solution: If the impurity level is unacceptable (>1-2%), the sample requires purification. For volatile impurities like ketones, careful fractional vacuum distillation is necessary. For non-volatile impurities, a standard vacuum distillation should suffice.

Issue 3: My reaction yield is significantly lower than expected.
  • Potential Cause: If you have ruled out other experimental errors (reagent stoichiometry, reaction conditions), the purity of your acetylenic alcohol is a likely culprit. The effective concentration of the starting material is lower than calculated due to the presence of impurities. Furthermore, these impurities could be poisoning your catalyst or participating in side reactions.

  • Preventative Workflow:

    • Always Verify Purity: Before starting a critical experiment, especially with an older bottle of an acetylenic alcohol, run a quick purity check (e.g., ¹H NMR or GC). See Protocol D .

    • Purify if Necessary: Do not proceed with a reaction if the starting material is of questionable purity. The time spent on purification will save significant time and resources by preventing failed reactions.

Part 3: Stabilization and Handling Protocols

This section provides actionable, step-by-step protocols for storage, stabilization, purification, and quality control.

Protocol A: Recommended Long-Term Storage

Proper storage is the most critical step in preventing degradation.

  • Select the Right Container: Use an amber glass bottle with a PTFE-lined cap to protect from light and ensure an inert sealing surface. For bulk storage, stainless steel containers are appropriate. Avoid contact with copper, silver, mercury, and high-copper brass alloys.[2]

  • Control the Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas like Argon or Nitrogen. This minimizes exposure to oxygen and moisture.

  • Control the Temperature: Store the sealed container in a refrigerator designated for flammable materials, typically at 2-8°C.[13] Do not freeze unless the material's properties are known, as this can cause phase separation or container damage.

  • Ensure Proper Labeling: Clearly label the container with the compound name, date received/purified, and any added stabilizer.

Table 1: Summary of Recommended Storage Conditions
ParameterConditionRationale
Temperature 2–8 °CReduces rates of polymerization and thermal decomposition.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.
Container Amber Glass, PTFE-lined capProtects from light; provides an inert seal.
Inhibitor Recommended for long-termScavenges free radicals that initiate polymerization.[7][]
Location Flammable-rated refrigeratorEnsures safety in case of vapor leakage.[6]
Protocol B: Addition of Polymerization Inhibitors

For long-term storage (>6 months) or for particularly unstable acetylenic alcohols, adding a radical-scavenging inhibitor is highly recommended.

  • Choose an Inhibitor: Phenolic inhibitors are common and effective.

    • Butylated hydroxytoluene (BHT): A common, effective, and oil-soluble radical scavenger.[3]

    • 4-Methoxyphenol (MEHQ): Another widely used inhibitor, particularly for monomers.[3]

  • Determine Concentration: A concentration of 100-500 ppm (0.01 - 0.05% by weight) is typically sufficient. Higher concentrations are usually unnecessary and may interfere with subsequent reactions.

  • Procedure: a. Weigh the required amount of inhibitor. b. Dissolve it in a small amount of the acetylenic alcohol. c. Add this concentrated solution to the bulk container and mix thoroughly to ensure homogeneity. d. Label the container clearly: "Contains 200 ppm BHT as inhibitor."

Protocol C: Pre-Use Purification by Vacuum Distillation

This protocol is for removing non-volatile impurities like polymers or salts.

  • Safety First: Perform the distillation in a well-ventilated fume hood. Wear appropriate PPE (safety glasses, lab coat, gloves). Ensure the glassware has no cracks or star fractures.

  • Apparatus Setup: a. Assemble a standard short-path distillation apparatus. Use a heating mantle with a stir bar for smooth boiling. b. Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Procedure: a. Charge the distillation flask with the impure acetylenic alcohol (no more than 2/3 full). Add a magnetic stir bar. b. Begin stirring and slowly apply vacuum. c. Once the vacuum is stable, gradually increase the temperature of the heating mantle. d. Collect the distilled, purified alcohol in the receiving flask, which should be cooled in an ice bath to improve condensation efficiency. e. Discard the first few drops (forerun) and leave a small amount of residue in the distillation flask to avoid distilling to dryness. f. Once distillation is complete, turn off the heat and allow the system to cool completely before slowly venting to atmospheric pressure.

  • Post-Purification: Transfer the purified alcohol to a clean, dry storage container (see Protocol A) and add an inhibitor if it will be stored for an extended period (see Protocol B).

Protocol D: Quality Control & Purity Assessment

Regularly checking the purity of your acetylenic alcohols is crucial.

  • Visual Inspection: Check for any color change or the presence of solid precipitates.

  • ¹H NMR Spectroscopy:

    • Sample Prep: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Analysis: Acquire a standard proton NMR spectrum. Look for the characteristic acetylenic and carbinol protons. Check for the appearance of new signals, particularly in the vinyl region (5-7 ppm) or methyl ketone region (~2.1 ppm), which would indicate degradation. The absence of broad, undefined signals in the baseline confirms the absence of significant polymer formation.

  • Gas Chromatography (GC-FID):

    • Sample Prep: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Analysis: Inject onto a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar wax or mid-polarity '5' type column).

    • Purity Calculation: Purity can be estimated using the area percent method, assuming all components have a similar response factor.[12] The appearance of new peaks over time is a clear indicator of degradation.

Part 4: Diagrams and Workflows
Diagram 1: Common Degradation Pathways

This diagram illustrates the two most common degradation routes for a generic terminal acetylenic alcohol.

G A Acetylenic Alcohol (R-C≡C-CH₂OH) B Polymerization A->B Heat, Light, Radicals C Acid-Catalyzed Hydration (H₃O⁺) A->C D Polymer / Oligomer (Colored Impurities) B->D E Enol Intermediate (R-C(OH)=CH-CH₂OH) C->E F Keto-Enol Tautomerization E->F G β-Hydroxy Ketone (R-C(O)-CH₂-CH₂OH) F->G Workflow decision decision proc proc start Receive or Synthesize Acetylenic Alcohol qc1 Initial QC Analysis (Protocol D) start->qc1 check_purity Purity > 98%? qc1->check_purity purify Purify Sample (Protocol C) check_purity->purify No add_inhibitor Add Inhibitor? (Protocol B) check_purity->add_inhibitor Yes store Store Appropriately (Protocol A) use Use in Experiment store->use periodic_qc Periodic QC (Every 3-6 months) store->periodic_qc purify->qc1 add_inhibitor->store periodic_qc->check_purity

Caption: Decision workflow for handling acetylenic alcohols.

References
  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. ResearchGate.

  • Alkynes polymerization inhibitor - CN105566034B. Google Patents.

  • Radical cascade reaction of alkynes with N-fluoroarylsulfonimides and alcohols. National Institutes of Health (PMC).

  • Safety and Handling Measures for Propargyl Alcohol. Rawsource.

  • Material Safety Data Sheet - Propargyl Alcohol, 99%. Cole-Parmer.

  • How Do Polymerization Inhibitors Work?. Chemistry For Everyone (YouTube).

  • Polymerization Inhibitors. BOC Sciences.

  • Polymerisation inhibitor. Wikipedia.

  • Propargyl alcohol 99 107-19-7. Sigma-Aldrich.

  • Propargyl alcohol - SAFETY DATA SHEET. Fisher Scientific.

  • Resolving Some Paradoxes in the Thermal Decomposition Mechanism of Acetaldehyde. pubs.acs.org.

  • ACETYLENE ALCOHOL BROMINATION REACTION. Neliti.

  • Preparation of acetylenic alcohols. Google Patents.

  • SAFETY DATA SHEET - Propargyl alcohol. MilliporeSigma.

  • Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. American Chemical Society.

  • Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. National Institutes of Health (PMC).

  • Radical scavengers | Preventing polymerization. FUJIFILM Wako Chemicals Europe GmbH.

  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.

  • Stabilizer (chemistry). Wikipedia.

  • The Analysis of Degradation Products Extracted From Selected 19th Century Papers. cool.culturalheritage.org.

  • Organic Chemistry 2 - Chapter 19.6 - Acid-catalyzed acetal formation. YouTube.

  • Acetylene. Wikipedia.

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.

  • Application Notes and Protocols for the Analytical Purity Assessment of L-Pyroglutaminol. Benchchem.

  • Find Metal Deactivators perfectly suited for your Plastic Compounds. SpecialChem.

Sources

Validation & Comparative

comparing reactivity of 5-Heptyn-3-OL vs. 1-heptyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 5-Heptyn-3-ol vs. 1-Heptyn-3-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the chemical reactivity of this compound and 1-heptyn-3-ol, two isomeric alkynols. While sharing the same molecular formula (C₇H₁₂O) and the presence of a secondary alcohol, the placement of the carbon-carbon triple bond—internal versus terminal—imparts dramatically different chemical behaviors.[1][2] Understanding these differences is critical for researchers, scientists, and drug development professionals in designing synthetic pathways and predicting reaction outcomes.

We will explore the structural and electronic nuances of each molecule and provide a side-by-side analysis of their performance in key organic transformations, supported by established chemical principles and detailed experimental protocols.

Structural and Physicochemical Properties: A Tale of Two Alkynes

The fundamental difference between 1-heptyn-3-ol and this compound lies in the location of the alkyne functional group. 1-heptyn-3-ol is a terminal alkyne , characterized by a hydrogen atom directly attached to an sp-hybridized carbon.[3] In contrast, this compound is an internal alkyne , with the triple bond situated between two other carbon atoms.[2] This seemingly minor distinction has profound implications for their reactivity.

Property1-Heptyn-3-olThis compound
IUPAC Name Hept-1-yn-3-olHept-5-yn-3-ol
CAS Number 7383-19-9[4][5]19781-82-9[6]
Molecular Formula C₇H₁₂O[4][5]C₇H₁₂O[6]
Molecular Weight 112.17 g/mol [4][5]112.17 g/mol [6]
Structure CH₃(CH₂)₃CH(OH)C≡CHCH₃C≡CCH₂CH(OH)CH₂CH₃
Alkyne Type TerminalInternal
Key Feature Acidic acetylenic proton (pKa ≈ 25)[1][3]No acidic acetylenic proton
Diagram: Structural Comparison

G cluster_1 1-Heptyn-3-ol (Terminal Alkyne) cluster_2 This compound (Internal Alkyne) a CH₃(CH₂)₃-CH(OH)-C≡CH b Key Feature: Acidic Proton (pKa ≈ 25) c CH₃CH₂-CH(OH)-CH₂-C≡C-CH₃ d Key Feature: Sterically Hindered

Caption: Structural differences between 1-heptyn-3-ol and this compound.

Comparative Reactivity: The Alkyne Moiety

The reactivity of the alkyne group is where these two molecules diverge most significantly.

Acidity and Nucleophilicity: The Terminal Alkyne Advantage

The most defining characteristic of a terminal alkyne is the acidity of the hydrogen atom attached to the sp-hybridized carbon (pKa ≈ 25).[1][3] This allows for deprotonation by a strong base (e.g., sodium amide, NaNH₂) to form a potent carbon nucleophile, the acetylide anion. This reaction is the cornerstone of many carbon-carbon bond-forming strategies.

1-Heptyn-3-ol: Readily forms an acetylide, which can be used in Sₙ2 reactions with primary alkyl halides or for addition to carbonyls.[7]

This compound: Lacks this acidic proton and cannot form an acetylide anion in this manner. It is therefore inert under these conditions.

Diagram: Synthetic Divergence via Acetylide Formation

G 1-Heptyn-3-ol 1-Heptyn-3-ol Strong Base\n(e.g., NaNH₂) Strong Base (e.g., NaNH₂) 1-Heptyn-3-ol->Strong Base\n(e.g., NaNH₂) Reacts This compound This compound This compound->Strong Base\n(e.g., NaNH₂) Inert Acetylide Anion Acetylide Anion Strong Base\n(e.g., NaNH₂)->Acetylide Anion No Reaction No Reaction Strong Base\n(e.g., NaNH₂)->No Reaction Electrophile\n(e.g., R-X) Electrophile (e.g., R-X) Acetylide Anion->Electrophile\n(e.g., R-X) Nucleophilic Attack C-C Bond Formation C-C Bond Formation Electrophile\n(e.g., R-X)->C-C Bond Formation

Caption: Synthetic pathways diverging due to the presence of an acidic proton.

Electrophilic Addition Reactions

Both alkynes undergo electrophilic additions, but regioselectivity and, to some extent, reaction rates differ. Electrophilic additions to alkynes are generally slower than to alkenes because the resulting vinyl cation intermediate is less stable.[8]

A. Hydration (Addition of H₂O)

  • 1-Heptyn-3-ol: Follows Markovnikov's rule. The addition of water, typically catalyzed by mercuric ions (Hg²⁺), yields a methyl ketone after tautomerization of the enol intermediate.[9][10] The hydroxyl group will be on the carbon adjacent to the existing alcohol-bearing carbon.

  • This compound: As an unsymmetrical internal alkyne, hydration is not regioselective and will produce a mixture of two different ketones, as the initial protonation can occur on either of the sp-hybridized carbons.[7][9]

B. Hydroboration-Oxidation

This two-step reaction provides a powerful counterpoint to acid-catalyzed hydration, offering anti-Markovnikov regioselectivity.

  • 1-Heptyn-3-ol: Hydroboration-oxidation results in the formation of an aldehyde.[11] The use of a sterically hindered borane (e.g., disiamylborane or 9-BBN) is crucial to prevent double addition across the triple bond.[9][11]

  • This compound: Hydroboration of an internal alkyne yields a ketone.[11] For an unsymmetrical internal alkyne like this, using a bulky borane can impart a degree of regioselectivity, favoring attack at the less sterically hindered carbon of the triple bond (the C5 position, further from the ethyl group).

Reduction Reactions

A. Catalytic Hydrogenation

  • Full Reduction: Both compounds can be fully reduced to the corresponding alkane, 3-heptanol, using H₂ over a catalyst like Palladium on carbon (Pd/C).[12]

  • Partial Reduction to Alkene: This is where control is key.

    • cis-Alkene: Using Lindlar's catalyst (a poisoned palladium catalyst), both alkynes can be stereoselectively reduced to the corresponding cis-alkene.[7]

    • trans-Alkene: Reduction using sodium metal in liquid ammonia will produce the trans-alkene.[7] For 1-heptyn-3-ol, this reaction can be complicated by the deprotonation of the terminal alkyne by the sodium amide formed in situ.

Comparative Reactivity: The Hydroxyl Moiety

The secondary alcohol at the C3 position in both molecules exhibits typical alcohol reactivity.

  • Oxidation: Both 1-heptyn-3-ol and this compound can be oxidized to the corresponding ketone (hept-1-yn-3-one and hept-5-yn-3-one, respectively) using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. Care must be taken with stronger oxidants like potassium permanganate, which can cleave the triple bond.[2]

  • Esterification & Etherification: Standard procedures for these transformations should work well for both molecules. The proximity of the alkyne in 1-heptyn-3-ol (a propargylic alcohol) makes it slightly more acidic than the homopropargylic-type alcohol in this compound, but this has a minimal effect on these specific reactions.[13]

Experimental Protocols

The following protocols are designed to highlight the key reactivity differences.

Protocol 1: Comparative Hydroboration-Oxidation

Objective: To demonstrate the formation of an aldehyde from 1-heptyn-3-ol and a ketone from this compound.

Justification: This experiment is a self-validating system. The distinct functional groups (aldehyde vs. ketone) produced are easily distinguishable by spectroscopic methods (¹H NMR, ¹³C NMR, IR), clearly illustrating the impact of alkyne position on regioselectivity. The use of 9-BBN provides high regioselectivity and prevents over-reaction.[11]

Methodology:

  • Reaction Setup (Parallel Reactions):

    • In two separate flame-dried, two-neck round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (N₂ or Ar), dissolve 1-heptyn-3-ol (1.0 eq) in anhydrous THF (Flask A) and this compound (1.0 eq) in anhydrous THF (Flask B). Cool both flasks to 0 °C in an ice bath.

  • Hydroboration:

    • To each flask, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq, 0.5 M in THF) dropwise over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reactions to stir at room temperature for 4 hours.

  • Oxidation:

    • Cool both flasks back to 0 °C.

    • Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M, 3.0 eq) to each flask, followed by the dropwise addition of hydrogen peroxide (30% aq. solution, 3.0 eq). Caution: This addition is exothermic.

    • Allow the mixtures to warm to room temperature and stir for an additional 2 hours.

  • Workup & Isolation:

    • Quench the reactions by adding saturated aqueous sodium thiosulfate.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude products by TLC, ¹H NMR, and IR spectroscopy.

    • Expected Outcome (Flask A): 3-hydroxyheptanal.

    • Expected Outcome (Flask B): 5-hydroxyheptan-3-one.

Protocol 2: Acetylide Formation and Alkylation (1-Heptyn-3-ol only)

Objective: To demonstrate the unique ability of 1-heptyn-3-ol to act as a nucleophile.

Justification: This protocol validates the enhanced acidity of the terminal alkyne. A successful reaction, confirmed by the addition of the alkyl group and a shift in spectroscopic signals, is only possible with the terminal isomer.

Methodology:

  • Acetylide Formation:

    • In a flame-dried, three-neck flask under N₂, add liquid ammonia (condensed at -78 °C).

    • Add a small piece of sodium metal and a catalytic amount of ferric nitrate until a persistent blue color is observed, then add the remaining sodium metal (1.1 eq) to form a solution of sodium amide.

    • Add a solution of 1-heptyn-3-ol (1.0 eq) in anhydrous THF dropwise. The disappearance of the blue color indicates the formation of the sodium acetylide.

  • Alkylation:

    • Add a primary alkyl halide (e.g., iodomethane, 1.2 eq) dropwise to the acetylide solution at -78 °C.

    • Stir the reaction at this temperature for 1 hour, then allow it to warm slowly to room temperature, allowing the ammonia to evaporate.

  • Workup & Isolation:

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Analysis:

    • Purify by column chromatography and characterize the product by NMR and Mass Spectrometry.

    • Expected Outcome: A new, longer-chain internal alkynol.

Summary of Reactivity

Reaction1-Heptyn-3-ol (Terminal)This compound (Internal)
Deprotonation (NaNH₂) Forms acetylide anion (highly reactive nucleophile)No reaction
Hg²⁺-Catalyzed Hydration Forms a single methyl ketone product (Markovnikov)Forms a mixture of two ketone products
Hydroboration-Oxidation Forms an aldehyde (Anti-Markovnikov)Forms a ketone (or mixture of ketones)
Reduction (Lindlar's Cat.) Forms a cis-alkeneForms a cis-alkene
Oxidation (PCC) Forms hept-1-yn-3-oneForms hept-5-yn-3-one

Conclusion

The comparative reactivity of 1-heptyn-3-ol and this compound serves as a classic illustration of how functional group placement dictates chemical personality. The terminal alkyne in 1-heptyn-3-ol offers unique synthetic utility through its acidic proton, enabling a suite of carbon-carbon bond-forming reactions via its acetylide anion. Its reactions are also highly regioselective. Conversely, This compound behaves as a typical internal alkyne, characterized by a lack of special acidity and a propensity to yield product mixtures in addition reactions unless sterically differentiated. For the synthetic chemist, the choice between these two isomers is not arbitrary but a critical decision that defines the available reaction pathways and the strategic approach to molecular construction.

References

  • Benchchem. A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes in Long-Chain Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXgmr3FSWGOXKFXiAARFhHmk08wOpwh5tGqhGVvDrD_tBNWczbbDdpms4qt_zOJffhnPol7t0TAOBxIGnl6qxLaN7fGj6jHvblmgHo6rxLXsMtFs93oP7I3DHig39CU4xvy6kpW88ONS-wriQ02c8-OMPVAJqqPdSbsxQGJuvGG_pznJ5B6TtpnS3ESFDPDbyMy3gLM2b0xgtX1fz-6ZMMVUNTyRbCY2G6U5dll5IIS7wonFc7eSazzZg=]
  • Study.com. Alkyne Functional Group & Reactions | Overview & Examples. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXXnHggrUtyyoFdQ1GKSQC6TJtDLJcH1DqOUMeBgD7NFHZMryCSjTMiMfUpAjE1wImSORq-_jZ5_IFNpzcvDKlsCgbPSbQPj2Yo3SzsDtq3-ZBMtMJ8JH66GRxJ4ym5fe-oI0HDKif2GoK5iQpsDbWa2_r00U1EMsUDz-p]
  • PubMed. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYjGDNfInnFke4caEknALXYXDd1Zk52mSkeGRCjosfiXKbdctJglSpKa1rHhYvXkQac9uoBbkRcd6ZVi7hHjckor0LlkOEKh3Mw8HNVYKrdrj19JlIjCF3Ds0mh7kY-zvkFyRf]
  • Michigan State University Department of Chemistry. Alkyne Reactivity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLoO9Pv6fXSz1quTGWQkLDw-ZQuN2TG9pEWoQCSacC6yE6b5LArtplI-mC1oM7okGdyZ5m1cIODrApTHOPwlP3u1YC-JZBm1Bjhhl9_IAneSyp5GmTmnuu4rs3b6VVYMDosPvertBlYAD9twPEjowtNkHuS5IVJw7QyjKNFvDR]
  • The Organic Chemistry Tutor. Reactions of Alkynes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6pq3C84K7vpgHLpxu5gAve97LBIQwqe6baJo8PRCLYbG4vmEVDXsNxHHdXR3mEm5NpvuWSPtuOX_3Yk1Z54NzGIn9Zg2vHn6wfJoKHBmMZbe6LUnt1xNTzKNgaP0IbxEV3W5G08mBMsKxJhGy8Vgnag==]
  • ACS Publications. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs | The Journal of Physical Chemistry C. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Li0dulEjL_KjZgPca0gtBO_BlIIW7C6_CNckKsaBW7vKCF2mWYOQXZEC-cUngaE613A7wttTbGO3XDsWzhMSJ3sW4GKsEuWtUZ9dlPko6CWqseRRi0ZAM0fmxo69fyLXrv4hv4lYhTOLNck=]
  • Chemistry LibreTexts. 10.8: Alkynes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmdOiIqsdzWuvLXmEshpvm184ZMm4J2wxfsb4ZnqXOGXRY6NqXgz4JYXUHkGJqrRjydmW-W6CwBwO2YY4MXPB36veHJogRJUHKkmm6JDgF2DATNI6SiY9PI8qjfdwbBk6IiLd9N5bWVEb7AJDbCz6DopHgYakMHQmo2H8MXnQ7Fp9V-0XvwVzePOafTLuqHfut7mMbmwZg30rCEMmONtlBGkWsK6BdAW0H0WmkxJP5_PBXfPhD7u722g==]
  • Wikipedia. Alkyne. [URL: https://en.wikipedia.org/wiki/Alkyne]
  • NIST WebBook. 1-Heptyn-3-ol. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7383199&Mask=200]
  • Wikipedia. Propargyl alcohol. [URL: https://en.wikipedia.org/wiki/Propargyl_alcohol]
  • Chemistry LibreTexts. Electrophilic Addition Reactions of Alkynes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Reactions_of_Alkynes/10.05%3A_Electrophilic_Addition_Reactions_of_Alkynes]
  • Chemistry Steps. Electrophilic Addition Reactions of Alkynes. [URL: https://www.chemistrysteps.
  • ChemicalBook. This compound(19781-82-9) IR Spectrum. [URL: https://www.chemicalbook.com/spectrum/19781-82-9_IR1.htm]
  • The Organic Chemistry Tutor - YouTube. Alkyne Reactions. [URL: https://www.youtube.
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Heptyn-3-ol]
  • Sigma-Aldrich. 1-Heptyn-3-ol 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/666963]

Sources

A Comparative Spectroscopic Guide to 5-Heptyn-3-ol and its Alkene Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the nuanced world of molecular characterization, the differentiation between structurally similar compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 5-heptyn-3-ol, an alcohol containing a carbon-carbon triple bond (alkyne), and its corresponding alkene analog, (E/Z)-5-hepten-3-ol, which features a carbon-carbon double bond. Understanding the distinct spectroscopic signatures of these molecules is crucial for reaction monitoring, quality control, and the unambiguous identification of intermediates and final products in synthetic chemistry.

Introduction: The Significance of Unsaturation

The presence of a triple bond versus a double bond, while seemingly a minor structural change, imparts significant differences in the chemical and physical properties of a molecule. These differences are directly observable through various spectroscopic techniques. This guide will delve into the practical application and theoretical underpinnings of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between this compound and 5-hepten-3-ol. The choice of these techniques is based on their ubiquitous presence in modern analytical laboratories and their power to provide complementary structural information.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] The key to differentiating between an alkyne and an alkene lies in the distinct stretching frequencies of their respective carbon-carbon multiple bonds and the associated C-H bonds.

Key Differentiating Absorptions:
  • C≡C Stretch (Alkyne): The carbon-carbon triple bond in this compound will exhibit a weak but sharp absorption band in the range of 2100-2250 cm⁻¹.[2] This region is often referred to as the "alkyne region" and is a definitive indicator of a C≡C bond.

  • C=C Stretch (Alkene): In contrast, the carbon-carbon double bond in 5-hepten-3-ol will show a medium intensity absorption band around 1640-1680 cm⁻¹.[3]

  • sp C-H Stretch (Terminal Alkyne): While this compound is an internal alkyne and will not show this peak, it is worth noting that terminal alkynes display a strong, sharp absorption at approximately 3300 cm⁻¹, corresponding to the stretching of the C-H bond where the carbon is sp-hybridized.[2]

  • sp² C-H Stretch (Alkene): The C-H bonds on the double bond of 5-hepten-3-ol will produce a medium intensity absorption band just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4] This is a key distinction from the sp³ C-H stretches of alkanes which appear just below 3000 cm⁻¹.[3]

  • O-H Stretch (Alcohol): Both molecules contain a hydroxyl group, which will be evident as a strong, broad absorption band in the region of 3200-3600 cm⁻¹.[2] This broadness is a result of intermolecular hydrogen bonding.

Tabulated IR Data Summary:
Functional GroupVibration TypeThis compound (Expected, cm⁻¹)(E/Z)-5-Hepten-3-ol (Expected, cm⁻¹)
O-HStretch, H-bonded~3400 (broad, strong)~3400 (broad, strong)
C-H (sp³)Stretch~2850-2960 (medium-strong)~2850-2960 (medium-strong)
C-H (sp²)StretchN/A~3020 (medium)
C≡CStretch~2240 (weak, sharp)N/A
C=CStretchN/A~1660 (medium)
C-OStretch~1100 (strong)~1100 (strong)
Experimental Protocol: Acquiring an IR Spectrum

A reliable IR spectrum can be obtained using the following workflow:

Caption: Workflow for obtaining ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both this compound and its alkene analog have the same nominal molecular weight (C₇H₁₂O = 112 g/mol for the alkyne and C₇H₁₄O = 114 g/mol for the alkene), their fragmentation patterns upon ionization will differ, providing clues to their structures.

Key Fragmentation Pathways:
  • Alkynes: A characteristic fragmentation for alkynes is the cleavage of the bond alpha to the triple bond, leading to a resonance-stabilized propargyl cation. [5]For this compound, a significant fragment would likely arise from cleavage of the C4-C5 bond.

  • Alkenes: Alkenes commonly undergo allylic cleavage, where the bond beta to the double bond is broken, to form a stable, resonance-stabilized allylic cation. [6]In the case of 5-hepten-3-ol, cleavage of the C4-C5 bond would lead to an allylic cation.

  • Alcohols: Both molecules will exhibit fragmentation patterns typical of alcohols, such as the loss of a water molecule (M-18) and alpha-cleavage adjacent to the oxygen atom. [7]For both compounds, cleavage of the C2-C3 or C3-C4 bond would be expected.

Tabulated MS Data Summary:
Ion TypeThis compound (Expected m/z)(E/Z)-5-Hepten-3-ol (Expected m/z)Fragmentation Pathway
Molecular Ion [M]⁺112114Electron Ionization
[M-H₂O]⁺9496Loss of water
[M-C₂H₅]⁺8385α-cleavage (loss of ethyl radical)
Propargylic/Allylic fragmentsVariousVariousCleavage at C4-C5
Experimental Protocol: Acquiring a Mass Spectrum

Caption: General workflow for mass spectrometry analysis.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The differentiation between this compound and its alkene analog, (E/Z)-5-hepten-3-ol, is readily achievable through a combination of standard spectroscopic techniques. IR spectroscopy provides a quick and definitive confirmation of the alkyne C≡C bond. ¹H and ¹³C NMR spectroscopy offer a detailed map of the proton and carbon environments, with the chemical shifts of the vinylic and alkynyl protons/carbons serving as unambiguous identifiers. Finally, mass spectrometry, while showing different molecular ions, further corroborates the structures through their distinct fragmentation patterns. By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently and accurately characterize these and other unsaturated organic molecules.

References

  • Quora. (2018). Which identification test is used to differentiate between alkene and alkyne?[Link]

  • PubChem. (n.d.). This compound. [Link]

  • YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). [Link]

  • Chemistry LibreTexts. (2021). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. [Link]

  • Quora. (2020). How can you distinguish between alkenes and alkynes?. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkene Fragmentation. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Khan Academy. (n.d.). Alkenes and alkynes. [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST WebBook. (n.d.). 3-Ethyl-5-methyl-1-heptyn-3-ol. [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • YouTube. (2020). Alkanes Alkenes Alkynes. [Link]

  • California State University Stanislaus. (2023). Proton NMR Chemical Shifts. [Link]

  • University of Calgary. (n.d.). NMR Chemical Shifts. [Link]

  • SlideShare. (n.d.). Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne. [Link]

  • University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • PubChemLite. (n.d.). This compound (C7H12O). [Link]

  • PubChem. (n.d.). Hept-5-en-3-ol. [Link]

  • PubChem. (n.d.). (Z)-hept-5-en-3-ol. [Link]

  • PubChem. (n.d.). 5-Hepten-3-one. [Link]

  • ChemSynthesis. (2025). (5E)-5-hepten-3-ol. [Link]

  • NIST WebBook. (n.d.). 1-Heptyn-3-ol. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • NIST WebBook. (n.d.). 1-Hepten-3-ol. [Link]

  • NIST WebBook. (n.d.). 2-Methyl-6-hepten-3-ol. [Link]

  • NIST WebBook. (n.d.). 1-Hepten-3-ol. [Link]

Sources

A Comprehensive Guide to the Validation of an HPLC-UV Method for 5-Heptyn-3-OL Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Method Performance Against Regulatory Benchmarks

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 5-Heptyn-3-OL.

The core challenge in analyzing a molecule like this compound lies in its structure. As an aliphatic alcohol with a terminal alkyne, it lacks a native chromophore, rendering it nearly transparent to a standard UV detector.[1][2] Direct analysis is therefore impractical for achieving the sensitivity and specificity required in pharmaceutical development. Our strategy, grounded in established chemical principles, pivots on pre-column derivatization to introduce a highly UV-absorbent moiety to the analyte. This not only enables detection but significantly enhances the method's performance.

This guide will compare the performance of a developed method not against a competing product, but against the rigorous benchmarks set by international regulatory standards, primarily the ICH Q2(R1) Guideline on Validation of Analytical Procedures .[3][4][5][6] We will dissect each validation parameter, explaining the scientific rationale behind the experimental design and presenting the data to prove the method is fit for its intended purpose.

Part 1: The Analytical Strategy - Overcoming Poor UV Absorbance via Derivatization

The hydroxyl group of this compound is the ideal target for a chemical derivatization reaction. By reacting the alcohol with a suitable agent, we can covalently bond a molecule with a strong chromophore. For this guide, we will utilize 3,5-Dinitrobenzoyl chloride (DNBC) .

Why DNBC?

  • Strong Chromophore: The two nitro groups on the aromatic ring provide a powerful chromophore, resulting in high molar absorptivity and thus excellent sensitivity with a UV detector.

  • Reaction Specificity: DNBC reacts selectively with the hydroxyl group under mild conditions, ensuring that we are measuring the intended analyte.

  • Stable Derivative: The resulting ester is stable, preventing degradation during chromatographic analysis.

The derivatization reaction proceeds as follows:

G cluster_reactants Reactants cluster_products Products Heptynol This compound (Analyte, No Chromophore) Derivative This compound-DNBC Ester (UV-Active Derivative) Heptynol->Derivative + DNBC (in Pyridine) DNBC 3,5-Dinitrobenzoyl chloride (Derivatizing Agent) DNBC->Derivative HCl HCl (Byproduct) caption Derivatization of this compound with DNBC.

Caption: Derivatization of this compound with DNBC.

Part 2: The Validation Workflow - A Systematic Approach

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended use.[4][7][8] Our workflow is designed to logically build confidence in the method's performance, starting from basic suitability and progressing to its resilience to minor changes.

G MD Method Development & Optimization SST System Suitability Testing (Pre-Validation Check) MD->SST Spec Specificity SST->Spec Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD LOD Lin->LOD Data used for calculation LOQ LOQ Lin->LOQ Data used for calculation Robust Robustness Range->Robust Acc->Robust Prec->Robust LOD->Robust LOQ->Robust Report Final Validation Report Robust->Report caption HPLC Method Validation Workflow.

Caption: HPLC Method Validation Workflow.

Chromatographic Conditions (Optimized)
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for the nonpolar derivative.
Mobile Phase Acetonitrile : Water (65:35 v/v)Balances retention time and peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring efficiency.
Detection UV at 254 nmWavelength of high absorbance for the DNBC derivative.[9]
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA suitable volume to balance sensitivity and peak shape.
Diluent AcetonitrileEnsures compatibility with the mobile phase.

Part 3: Core Validation Parameters & Experimental Protocols

Here, we delve into the experimental protocols for each validation characteristic as mandated by ICH Q2(R1).[4]

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is the foundation of a reliable quantitative method.

Experimental Protocol:

  • Prepare Solutions:

    • A solution of the derivatized this compound standard.

    • A solution of the derivatizing agent (DNBC) in diluent (blank).

    • A solution containing potential impurities (if available).

    • A placebo sample (excipients without the active ingredient), subjected to the derivatization procedure.

  • Stress Testing (Forced Degradation): Subject the this compound to stress conditions (e.g., acid, base, oxidation, heat, light) before derivatization.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation: Compare the chromatograms. The peak for the derivatized analyte in the standard solution should be free from any interference at its retention time in all other chromatograms. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended.

Acceptance Criteria:

  • The analyte peak is well-resolved from all other peaks (impurities, degradants, excipients).

  • The blank and placebo injections show no significant peaks at the retention time of the analyte.

  • Peak purity index should be greater than 0.995.

Linearity & Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been proven to have a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol:

  • Prepare Stock Solution: Create a high-concentration stock solution of derivatized this compound.

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For an assay, this typically spans 80% to 120% of the target concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Data Summary & Results:

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90901200
100 (Target)1005000
1101102500
1201208000

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

  • Visual Inspection: The data points should not show significant deviation from the fitted line.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value (recovery).

Experimental Protocol:

  • Spiking: Prepare placebo samples and spike them with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Sample Preparation: Prepare three independent samples at each concentration level, including the full derivatization procedure.

  • Analysis: Inject the prepared samples and quantify them against a calibration curve.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Summary & Results:

Spiked LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.8100.8%
120%120.0119.499.5%

Acceptance Criteria:

  • Mean % Recovery: Typically between 98.0% and 102.0% for a drug substance assay.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst/instrument).

Experimental Protocol:

  • Repeatability (Intra-assay):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of six measurements and for the combined data.

Data Summary & Results:

Precision LevelAnalyst/DayMean Assay (%)RSD (%)
Repeatability1 / Day 1100.30.45%
Intermediate Precision2 / Day 299.80.51%
Combined (n=12) - 100.1 0.62%

Acceptance Criteria:

  • RSD: Not more than 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol (Based on Signal-to-Noise):

  • Prepare Low Concentration Samples: Prepare a series of increasingly dilute solutions of the derivatized analyte.

  • Analysis: Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ. The noise is typically measured from a blank injection.

  • Confirmation (for LOQ): Inject six samples prepared at the determined LOQ concentration and confirm that the precision (%RSD) and accuracy (%Recovery) meet acceptable criteria.

Data Summary & Results:

ParameterS/N RatioConcentration (µg/mL)Precision (%RSD at LOQ)
LOD ~3:10.05-
LOQ ~10:10.15≤ 10%

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with acceptable precision (e.g., RSD ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. This aligns with the principles outlined in USP General Chapter <621> on Chromatography.[10][11][12]

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary (e.g., mobile phase composition, column temperature, flow rate).

  • Systematic Variation: Prepare a standard solution and analyze it under the normal conditions and then under each of the varied conditions.

  • Evaluation: Assess the impact of each change on key system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Summary & Results:

Parameter VariedVariationRetention Time (min)Tailing Factor
Nominal -5.21 1.10
Mobile Phase63% Acetonitrile5.451.12
Mobile Phase67% Acetonitrile4.981.09
Flow Rate0.9 mL/min5.781.11
Flow Rate1.1 mL/min4.731.10
Temperature28 °C5.301.11
Temperature32 °C5.121.09

Acceptance Criteria:

  • System suitability parameters (resolution, tailing factor, etc.) must remain within acceptable limits for all varied conditions.

  • The results should not be significantly impacted by the variations.

Conclusion

This guide has systematically demonstrated the validation of an HPLC-UV method for this compound following derivatization with 3,5-Dinitrobenzoyl chloride. By comparing the method's performance against the stringent acceptance criteria outlined in the ICH Q2(R1) guidelines, we have established a self-validating system. The data presented confirms that the method is specific, linear, accurate, precise, and robust for its intended purpose. This structured approach, which explains the causality behind each step, ensures the generation of trustworthy and reliable analytical data, a cornerstone of scientific integrity in drug development.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . [Link]

  • Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis . [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA . [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . [Link]

  • This compound | C7H12O | CID 543129 - PubChem . [Link]

  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - Molnar Institute . [Link]

  • Key Analytical Procedure Validation Regulations You Need to Know - Altabrisa Group . [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific . [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines - ijarsct . [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC . [Link]

  • Ultraviolet detection methods for TLC analysis and HPLC - YouTube . [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International . [Link]

Sources

A Comparative Guide to Catalytic Systems for the Transformation of 5-Heptyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Heptyn-3-ol is a versatile propargylic alcohol that serves as a valuable building block in organic synthesis. Its reactivity is dominated by the internal alkyne and the secondary alcohol, making it a prime substrate for a variety of catalytic transformations. This guide provides a comparative analysis of prominent catalytic systems for key reactions of this compound, including hydrogenation, hydration, and cyclization. We delve into the mechanistic underpinnings of each system, offering field-proven insights to explain experimental choices and outcomes. Detailed protocols and quantitative data are presented to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal catalytic strategy for their synthetic goals.

Foundational Principles: Activating the Alkyne in this compound

The carbon-carbon triple bond of this compound is an electron-rich region, characterized by two orthogonal π-bonds. Catalytic activation is essential to overcome the kinetic barrier for its transformation. The primary activation strategies involve:

  • π-Acidic Activation: Late transition metals, particularly gold(I), platinum(II), and mercury(II), act as soft Lewis acids that coordinate to the alkyne's π-system.[1][2] This coordination polarizes the triple bond, rendering it highly susceptible to nucleophilic attack. Gold(I) complexes are now among the most effective catalysts for this type of electrophilic activation under homogeneous conditions.[1][2]

  • Oxidative Addition: Metals like palladium(0) can insert into C-X bonds (where X is a halide or triflate) to form an organopalladium species, which can then participate in coupling reactions with the alkyne.[3][4] While less direct for transforming the alkyne itself, this is crucial for building larger molecules from alkyne precursors.

  • Surface-Mediated Activation: Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), provide a surface on which both the alkyne and a reactant (like H₂) are adsorbed and activated, facilitating reactions like hydrogenation.[5]

The choice of catalyst dictates the reaction pathway. The hydroxyl group in this compound can also act as an internal nucleophile, leading to cyclization products under appropriate catalytic conditions.

Comparative Analysis of Catalytic Systems

The utility of this compound is realized through its conversion into more saturated or functionalized derivatives. Here, we compare catalytic systems for its most common and synthetically valuable transformations.

Hydrogenation: From Alkyne to Alkene and Alkane

Hydrogenation offers a direct route to reduce the triple bond, with catalyst choice being critical for controlling the degree of saturation and the resulting stereochemistry.

  • Partial Hydrogenation to cis-Alkene: Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is the standard for converting alkynes to cis-(Z)-alkenes.[5] The quinoline serves to poison the most active catalytic sites, preventing over-reduction to the alkane.[5] This yields (Z)-5-hepten-3-ol.

  • Partial Hydrogenation to trans-Alkene: A dissolving metal reduction, typically using sodium in liquid ammonia, is employed to generate the trans-(E)-alkene.[5] This reaction proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans product, (E)-5-hepten-3-ol.

  • Full Hydrogenation to Alkane: For complete saturation to heptan-3-ol, more active heterogeneous catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are used with hydrogen gas, often at elevated pressure.[5]

Table 1: Comparison of Hydrogenation Catalysts for this compound

Catalytic System Primary Product Stereoselectivity Typical Conditions Advantages Limitations
H₂, Lindlar's Catalyst (Z)-5-hepten-3-olHigh (>95% cis)H₂ (1 atm), Quinoline, MeOHExcellent stereocontrol for Z-alkene.Catalyst can be pyrophoric; poisoning can be inconsistent.
Na, NH₃ (l) (E)-5-hepten-3-olHigh (>95% trans)-78 °C to -33 °CHigh stereoselectivity for E-alkene.Requires cryogenic conditions and handling of liquid ammonia.
H₂, Pd/C (10%) Heptan-3-olN/AH₂ (1-5 atm), EtOAc or EtOHHigh yield, complete reduction.Difficult to stop at the alkene stage; potential for hydrogenolysis.
Hydration: Synthesis of Heptan-3-one

The addition of water across the alkyne bond, known as hydration, is a powerful method for synthesizing ketones. The initial product is an enol, which rapidly tautomerizes to the more stable keto form.[6]

  • Mercury(II)-Catalyzed Hydration: Historically, mercury(II) sulfate in aqueous sulfuric acid was the standard method.[7] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. For an internal alkyne like this compound, this leads to a mixture of ketones if the substitution is asymmetric. However, for this compound, protonation will preferentially occur at C5, leading to heptan-3-one. The primary drawback is the extreme toxicity of mercury salts.[8]

  • Gold(I)-Catalyzed Hydration: Modern organic synthesis favors gold(I) catalysts, such as (Ph₃P)AuCl/AgOTf, which are highly efficient π-acids.[1][2] Gold catalysts activate the alkyne towards nucleophilic attack by water under much milder and non-toxic conditions. This method offers excellent yields and functional group tolerance.

  • Ruthenium-Based Catalysis: Ruthenium complexes can also catalyze alkyne hydration, often proceeding through different intermediates like ruthenacycles. While less common than gold for simple hydrations, they offer unique reactivity in more complex cascade reactions.[9]

Table 2: Comparison of Hydration Catalysts for this compound

Catalytic System Product Typical Conditions Advantages Limitations
HgSO₄, H₂SO₄, H₂O Heptan-3-one60-80 °CEffective and well-established.[6]Highly toxic mercury waste; harsh acidic conditions.[8]
(Ph₃P)AuCl, AgOTf, H₂O Heptan-3-oneRoom Temp, CH₃CN/H₂OLow catalyst loading, mild conditions, non-toxic.[10]High cost of gold catalysts.
Ruthenium Complexes Heptan-3-oneVaries, often elevated temp.Versatile for cascade reactions.[11]May require specific ligands; less general than gold for simple hydration.
Intramolecular Cyclization: Access to Heterocycles

The presence of the hydroxyl group allows this compound to undergo intramolecular cyclization reactions when the alkyne is activated by a π-acidic catalyst. This is a powerful strategy for synthesizing substituted furans.

  • Gold(I) and Platinum(II) Catalysis: Cationic gold(I) or platinum(II) complexes are exceptionally effective at catalyzing the 5-endo-dig cyclization of the hydroxyl group onto the activated alkyne.[10] This process forms a dihydrofuran intermediate, which can then isomerize or dehydrate depending on the reaction conditions and substitution pattern, often leading to a stable furan ring. Gold catalysts are particularly noted for their low catalyst loadings and mild reaction conditions.[10]

Experimental Protocols

To ensure reproducibility and trustworthiness, we provide detailed, self-validating protocols for key transformations.

Protocol 1: Selective cis-Hydrogenation using Lindlar's Catalyst

Objective: To synthesize (Z)-5-hepten-3-ol from this compound.

Methodology:

  • Catalyst Preparation: To a 100 mL round-bottom flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 50 mg, ~5 mol% Pd).

  • Solvent and Reagent Addition: Add methanol (20 mL), this compound (1.12 g, 10 mmol), and quinoline (0.13 g, 1 mmol) as a selectivity promoter.

  • Reaction Setup: Seal the flask with a septum, purge with nitrogen, and then replace the atmosphere with hydrogen gas from a balloon (ensure a positive pressure).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry) by observing the disappearance of the starting material (typically 2-4 hours). Hydrogen uptake will cease upon completion.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional methanol (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (Z)-5-hepten-3-ol.

Protocol 2: Gold-Catalyzed Intramolecular Cyclization

Objective: To synthesize 2-ethyl-5-methyl-2,3-dihydrofuran from this compound.

Methodology:

  • Catalyst Pre-activation: In a dry 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve (triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl; 25 mg, 0.05 mmol, 0.5 mol%) and silver triflate (AgOTf; 13 mg, 0.05 mmol) in anhydrous dichloromethane (10 mL). Stir for 10 minutes at room temperature. A white precipitate of AgCl will form.

  • Substrate Addition: Add a solution of this compound (1.12 g, 10 mmol) in dichloromethane (10 mL) to the catalyst mixture via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is typically rapid. Monitor its progress by TLC or GC-MS.

  • Workup: Upon completion (usually < 1 hour), quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate. Filter the mixture through a short plug of silica gel to remove the catalyst residues, washing with dichloromethane.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by flash chromatography on silica gel to afford the dihydrofuran product.

Visualizing Reaction Pathways and Decisions

Catalyst Selection Workflow

Choosing the correct catalytic system is paramount. The following decision tree illustrates a logical workflow for selecting a catalyst based on the desired synthetic outcome from this compound.

G cluster_reduction Reduction Products cluster_functionalization Functionalization cluster_stereochem Alkene Stereochemistry start Desired Product from This compound? alkene Alkene start->alkene  Reduction? ketone Ketone (Heptan-3-one) start->ketone  Hydration? furan Cyclized Product (Substituted Furan) start->furan  Cyclization? alkane Alkane alkene->alkane  Full reduction? cis_alkene cis-(Z)-Alkene alkene->cis_alkene  cis isomer? trans_alkene trans-(E)-Alkene alkene->trans_alkene  trans isomer? pd_c Use Pd/C or PtO₂ (H₂) alkane->pd_c gold_hydration Use Gold(I) Catalyst (e.g., (Ph₃P)AuCl/AgOTf) ketone->gold_hydration gold_cyclization Use Gold(I) or Pt(II) Catalyst furan->gold_cyclization lindlar Use Lindlar's Catalyst (H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline) cis_alkene->lindlar dissolving_metal Use Dissolving Metal (Na in liq. NH₃) trans_alkene->dissolving_metal

Caption: Decision tree for selecting a catalytic system for this compound transformations.

Mechanism: Gold(I)-Catalyzed Alkyne Activation

The π-acidic nature of gold(I) is central to its catalytic power. The following diagram illustrates the general mechanism for the intramolecular cyclization of this compound.

G sub This compound (Substrate) activated π-Complex (Activated Alkyne) sub->activated + [L-Au]⁺ cat [L-Au]⁺ (Active Catalyst) cyclized Oxonium Intermediate (Cyclized) activated->cyclized 5-endo-dig Nucleophilic Attack protodeauration Protodeauration Intermediate cyclized->protodeauration + H⁺ (from solvent/trace acid) product Dihydrofuran Product protodeauration->product - [L-Au]⁺ (Catalyst Regeneration)

Caption: General mechanism for Gold(I)-catalyzed intramolecular cyclization of this compound.

Conclusion and Future Outlook

The catalytic transformation of this compound is a testament to the power and precision of modern synthetic chemistry. For hydrogenation, classic heterogeneous catalysts and dissolving metal reductions provide unparalleled stereocontrol for accessing both (Z) and (E) alkenes. For hydration and cyclization reactions, the development of π-acidic gold(I) catalysts has been revolutionary, offering mild, efficient, and non-toxic routes to ketones and heterocyclic scaffolds.[1][2]

Future research will likely focus on developing even more sustainable and cost-effective catalysts, potentially using earth-abundant metals. Furthermore, the development of enantioselective catalytic systems for reactions of chiral propargylic alcohols like this compound remains a significant and valuable goal, enabling direct access to optically pure building blocks for the pharmaceutical and agrochemical industries.[12] The principles and protocols outlined in this guide provide a solid foundation for current applications and future innovations in the field.

References

  • Hydration of Alkynes. Chemistry LibreTexts. [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. National Institutes of Health (NIH). [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. ACS Publications. [Link]

  • Hydration of Alkynes - Organic Chemistry Tutor. The Organic Chemistry Tutor. [Link]

  • Organocatalytic Activation of Alkynes Enabled Remote Control of Atroposelectivity via Vinylidene para-Quinone Methides. Journal of the American Chemical Society. [Link]

  • Hydration of Alkynes = Markovnikov Addition of Water | Keto-Enol Tautomerism. YouTube. [Link]

  • Hydration of alkynes. Khan Academy. [Link]

  • 9.4: Hydration of Alkynes. Chemistry LibreTexts. [Link]

  • 11.3.4 Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts. [Link]

  • Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. ACS Publications. [Link]

  • Recent advances in the gold-catalyzed additions to C–C multiple bonds. PubMed Central. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize official website. [Link]

  • Palladium-catalysed coupling reactions of 3 and 5 with... ResearchGate. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Gold-Catalyzed Organic Reactions. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Gold Catalyzed Multicomponent Reactions beyond A3 Coupling. SciSpace. [Link]

  • Development of Enantioselective Gold(I) Catalysis. eScholarship, University of California. [Link]

  • Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols. National Institutes of Health (NIH). [Link]

  • Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to 5-Heptyn-3-ol and 5-Hepten-3-ol as Precursors in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic selection of precursors is paramount to the efficient and elegant construction of complex molecular architectures. The choice between an alkyne and an alkene, two of the most fundamental functional groups, can dictate the entire synthetic route, influencing reaction conditions, achievable structural motifs, and overall yield. This guide provides an in-depth comparison of two structurally similar yet chemically distinct C7 building blocks: 5-heptyn-3-ol and 5-hepten-3-ol. Designed for researchers, scientists, and professionals in drug development, this document will explore the nuances of their reactivity, supported by experimental data and established synthetic protocols, to inform the rational design of synthetic strategies.

Introduction to the Precursors

This compound and 5-hepten-3-ol are secondary alcohols containing a seven-carbon chain with unsaturation at the 5-position. The key distinction lies in the nature of this unsaturation: a carbon-carbon triple bond (alkyne) in this compound and a carbon-carbon double bond (alkene) in 5-hepten-3-ol. This seemingly subtle difference has profound implications for their chemical reactivity and, consequently, their utility as synthetic intermediates.

FeatureThis compound5-Hepten-3-ol
Structure this compound5-Hepten-3-ol
Functional Groups Secondary alcohol, Internal alkyneSecondary alcohol, Internal alkene

This guide will dissect the unique chemical personalities of these two molecules, providing a framework for choosing the optimal precursor for a given synthetic challenge.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A foundational understanding of the physical and spectroscopic properties of these precursors is essential for their effective use in the laboratory. The following tables summarize key data for this compound and 5-hepten-3-ol.

Table 1: Physicochemical Properties

PropertyThis compound5-Hepten-3-ol
Molecular Formula C₇H₁₂O[1]C₇H₁₄O[2]
Molecular Weight 112.17 g/mol [1]114.19 g/mol [2]
Boiling Point 142-144 °C (estimated)Not available
Density 0.89 g/mL (estimated)Not available
CAS Number 19781-82-9[1]73399-59-4[2]

Table 2: Comparative Spectroscopic Data

Spectroscopic FeatureThis compound5-Hepten-3-ol
¹H NMR (CDCl₃, δ ppm) ~3.6 (m, 1H, CH-OH), ~2.3 (m, 2H, CH₂-C≡), ~1.8 (t, 3H, CH₃-C≡), ~1.5 (m, 2H, CH₂-CH₃), ~0.9 (t, 3H, CH₃-CH₂)~5.4 (m, 2H, CH=CH), ~3.6 (m, 1H, CH-OH), ~2.0 (m, 2H, CH₂-CH=), ~1.6 (d, 3H, CH₃-CH=), ~1.5 (m, 2H, CH₂-CH₃), ~0.9 (t, 3H, CH₃-CH₂)
¹³C NMR (CDCl₃, δ ppm) ~80 (C≡C), ~78 (C≡C), ~72 (CH-OH), ~30 (CH₂-C≡), ~25 (CH₂-CH₃), ~14 (CH₃-C≡), ~10 (CH₃-CH₂)~130 (CH=CH), ~125 (CH=CH), ~70 (CH-OH), ~35 (CH₂-CH=), ~30 (CH₂-CH₃), ~18 (CH₃-CH=), ~10 (CH₃-CH₂)
IR (cm⁻¹) ~3350 (O-H, broad), ~2950 (C-H, sp³), ~2250 (C≡C, weak)~3350 (O-H, broad), ~3020 (C-H, sp²), ~2950 (C-H, sp³), ~1650 (C=C, medium)

Synthesis of the Precursors: Experimental Protocols

The accessibility of a precursor is a critical factor in its selection. Here, we outline plausible synthetic routes to both this compound and 5-hepten-3-ol.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved via the addition of an ethyl Grignard reagent to pent-1-ynal or, more commonly, by the alkynylation of propanal with the lithium salt of 1-pentyne.

Experimental Procedure (Hypothetical based on standard methods):

  • Preparation of Lithium Pentynilide: To a solution of 1-pentyne (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the mixture for 1 hour at -78 °C.

  • Aldehyde Addition: To the solution of lithium pentynilide, add propanal (1.0 eq) dropwise, maintaining the temperature at -78 °C.

  • Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of 5-Hepten-3-ol

5-Hepten-3-ol can be synthesized via the Grignard reaction between propanal and a butenyl magnesium halide. The (E) or (Z) stereochemistry of the double bond in the final product will depend on the stereochemistry of the starting butenyl halide.

Experimental Procedure (Based on general Grignard reaction principles):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-2-butene (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3][4]

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C and add a solution of propanal (0.9 eq) in anhydrous diethyl ether dropwise.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure to yield 5-hepten-3-ol.

Reactivity and Synthetic Applications: A Tale of Two Functional Groups

The synthetic utility of this compound and 5-hepten-3-ol is dictated by the reactivity of their respective alkyne and alkene functionalities.

The Alkyne Advantage: this compound as a Versatile Building Block

The carbon-carbon triple bond in this compound offers a rich platform for a variety of chemical transformations. Alkynes are generally more reactive than alkenes in hydrogenation and acid-base reactions due to the presence of two π-bonds and the sp-hybridization of the carbon atoms.[5] However, in electrophilic additions, alkynes can be less reactive than alkenes because the resulting vinylic carbocation is less stable.[5]

A powerful application showcasing the unique reactivity of alkynes is the Pauson-Khand reaction , a [2+2+1] cycloaddition that efficiently constructs cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex.[5][6][7]

Case Study: Intramolecular Pauson-Khand Reaction of a this compound Derivative

To illustrate this, consider a derivative of this compound where the hydroxyl group is tethered to an alkene.

Experimental Protocol: Intramolecular Pauson-Khand Reaction

  • Complex Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the enyne substrate (derived from this compound) (1.0 eq) in anhydrous toluene. Add dicobalt octacarbonyl (1.1 eq) and stir at room temperature for 2 hours.

  • Cycloaddition: To the resulting deep red solution, add N-methylmorpholine N-oxide (NMO) (3.0 eq) as a promoter and heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove cobalt residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the bicyclic cyclopentenone.

Caption: Pauson-Khand Reaction Workflow.

The Alkene Avenue: 5-Hepten-3-ol in Cycloaddition Chemistry

The double bond of 5-hepten-3-ol is a gateway to a different set of synthetic transformations, most notably cycloaddition reactions such as the Diels-Alder reaction . In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[8][9] The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. While the hydroxyl group in 5-hepten-3-ol is not strongly electron-withdrawing, the double bond can still participate in Diels-Alder reactions, particularly with electron-rich dienes (inverse-electron-demand Diels-Alder) or under thermal or Lewis acid-catalyzed conditions.

Case Study: Diels-Alder Reaction with 5-Hepten-3-ol

Let's consider the reaction of 5-hepten-3-ol with a reactive diene like cyclopentadiene.

Experimental Protocol: Diels-Alder Reaction

  • Reactant Mixing: In a sealed tube, dissolve 5-hepten-3-ol (1.0 eq) and freshly cracked cyclopentadiene (2.0 eq) in toluene.

  • Reaction: Heat the sealed tube to 150 °C for 12 hours.

  • Monitoring: Monitor the disappearance of the starting materials by gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess cyclopentadiene and toluene.

  • Purification: Purify the resulting diastereomeric mixture of bicyclic adducts by flash column chromatography on silica gel.

Caption: Diels-Alder Reaction Workflow.

Head-to-Head Comparison and Strategic Selection

The choice between this compound and 5-hepten-3-ol as a precursor is fundamentally a strategic decision based on the desired final molecular architecture.

  • For the synthesis of five-membered rings and cyclopentenone-containing structures, this compound is the superior precursor due to its ability to participate in the Pauson-Khand reaction.

  • For the construction of six-membered rings and bicyclic systems, 5-hepten-3-ol is the logical choice through its role as a dienophile in the Diels-Alder reaction.

  • Linear transformations: Both precursors can be elaborated through reactions of the hydroxyl group (e.g., oxidation to the ketone, etherification, esterification). The choice here would depend on the compatibility of the alkyne or alkene with the desired reaction conditions. For instance, the alkyne in this compound can be selectively reduced to the cis-alkene using Lindlar's catalyst, providing a stereocontrolled route to (Z)-5-hepten-3-ol.

  • Complexity and Atom Economy: The Pauson-Khand reaction is a highly convergent and atom-economical method for rapidly building molecular complexity. The Diels-Alder reaction is also highly efficient in generating stereocenters and ring systems in a single step.

The following flowchart provides a simplified decision-making framework for selecting between these two precursors.

Precursor_Selection Start Desired Target Scaffold? Five_Membered Five-Membered Ring (e.g., Cyclopentenone) Start->Five_Membered Six_Membered Six-Membered Ring (e.g., Cyclohexene) Start->Six_Membered Linear Linear or Acyclic Elaboration Start->Linear Heptynol Choose this compound Five_Membered->Heptynol Yes Heptenol Choose 5-Hepten-3-ol Six_Membered->Heptenol Yes Consider_Both Consider Both Precursors Linear->Consider_Both Pauson_Khand Pauson_Khand Heptynol->Pauson_Khand Utilize Pauson-Khand Rxn Diels_Alder Diels_Alder Heptenol->Diels_Alder Utilize Diels-Alder Rxn Further_Analysis Further_Analysis Consider_Both->Further_Analysis Evaluate downstream reaction compatibility

Caption: Decision-making workflow for precursor selection.

Conclusion

This compound and 5-hepten-3-ol, while structurally similar, offer distinct and complementary synthetic opportunities. The alkyne moiety of this compound provides access to unique cycloaddition chemistry, such as the Pauson-Khand reaction, for the rapid construction of five-membered rings. In contrast, the alkene functionality of 5-hepten-3-ol is a valuable handle for transformations like the Diels-Alder reaction, leading to six-membered ring systems.

The judicious choice between these two precursors hinges on a thorough understanding of the target molecule's architecture and the inherent reactivity of the alkyne versus the alkene. This guide has provided a comparative framework, supported by mechanistic insights and established protocols, to empower researchers to make informed decisions in the design and execution of their synthetic endeavors. The ultimate selection will always be guided by the overarching goals of the synthesis: efficiency, elegance, and the successful creation of the desired molecular entity.

References

  • Which is more reactive among alkane, alkene and alkyne? - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • Pauson-Khand Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Pauson–Khand reaction. (2023). In Wikipedia. Retrieved from [Link]

  • 5-Hepten-3-one, 5-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • (5E)-5-hepten-3-ol. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Diels–Alder reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Hept-5-en-3-ol. (n.d.). PubChem. Retrieved from [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2020). ResearchGate. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]

  • Diels Alder Reaction. (n.d.). Edubirdie. Retrieved from [Link]

    • (n.d.). Organic Syntheses. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 5-Hepten-3-one. (n.d.). PubChem. Retrieved from [Link]

  • (S)-(+)-4-Methyl-3-heptanone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • (r)-(+)-1-octyn-3-ol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for making grignard reagents. (1964). Google Patents.
  • Diversity/Target Oriented Synthesis of Complex Molecules via Multi-Component Reactions. (2012). Longdom Publishing. Retrieved from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2020). ChemRxiv. Retrieved from [Link]

  • One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. (2020). MDPI. Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Green Synthesis of 3-methyl-heptan-3-ol from common materials. (2016). Sciencemadness Discussion Board. Retrieved from [Link]

  • One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. (2024). Elsevier. Retrieved from [Link]

  • 6-Methylhept-5-en-3-one. (n.d.). PubChem. Retrieved from [Link]

Sources

A Researcher's Guide to Determining the Enantiomeric Excess of Asymmetrically Synthesized 5-Heptyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of asymmetric synthesis, the creation of chiral molecules with a high degree of enantiomeric purity is a paramount objective. The biological activities of enantiomers can differ significantly, with one often being therapeutic while the other may be inactive or even harmful.[1] Consequently, the accurate determination of enantiomeric excess (ee) is a critical step in the development of new pharmaceuticals and other bioactive compounds.[2][3] This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of 5-Heptyn-3-ol, a chiral propargylic alcohol. We will delve into the principles, protocols, and practical considerations of each method to empower researchers in selecting the most suitable approach for their needs.

The Challenge of Quantifying Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task. To differentiate between them, a chiral environment must be introduced. This can be achieved through various analytical techniques, each with its own set of advantages and limitations. The principal methods for determining the enantiomeric excess of chiral alcohols like this compound include chiral chromatography (both gas and liquid), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Comparative Analysis of Key Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[3][4][5][6] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle of Operation: The stationary phase of the HPLC column is coated or bonded with a chiral selector. As the racemic mixture of this compound passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes results in one enantiomer being retained longer than the other, allowing for their separation and quantification.

Advantages:

  • High Resolution: Capable of baseline separation of enantiomers, leading to accurate ee determination.

  • Versatility: A wide variety of chiral stationary phases are commercially available, catering to a broad range of analytes.[5]

  • Direct Analysis: In many cases, derivatization of the analyte is not required.

Limitations:

  • Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.[5][6]

  • UV Chromophore: this compound lacks a strong UV chromophore, which can be a challenge for detection. However, derivatization with a UV-active group or the use of alternative detectors like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can overcome this. A more elegant solution for alkynes is the formation of a cobalt-complex, which can then be analyzed by HPLC.[7][8]

Experimental Protocol: Chiral HPLC Analysis of this compound

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is often a good starting point for chiral alcohols.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and isopropanol. The ratio is optimized to achieve the best separation. For this compound, a starting point could be 90:10 (hexane:isopropanol).

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system. The enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Column B Prepare Mobile Phase A->B C Dissolve this compound B->C D Inject Sample C->D E Separation on Column D->E Flow F Detect Eluting Enantiomers E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for determining the ee of this compound via Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC presents a high-resolution alternative to HPLC.[9] The principles are similar, relying on a chiral stationary phase to effect separation.

Principle of Operation: The inner surface of the capillary GC column is coated with a chiral stationary phase, often a cyclodextrin derivative.[2][10] As the vaporized sample travels through the column with the carrier gas, the enantiomers interact differently with the CSP, leading to different elution times.

Advantages:

  • High Efficiency and Resolution: Capillary GC columns offer excellent separation power.[9]

  • Sensitivity: Flame ionization detectors (FID) are highly sensitive to organic compounds.

  • Speed: Analyses are typically faster than HPLC.

Limitations:

  • Volatility and Thermal Stability: The analyte must be volatile and thermally stable. This compound is suitable in this regard.

  • Derivatization: For some alcohols, derivatization to a more volatile ester or ether may be necessary to improve peak shape and resolution.[2]

Experimental Protocol: Chiral GC Analysis of this compound

  • Column Selection: A cyclodextrin-based chiral capillary column, such as one with a modified β-cyclodextrin stationary phase, is a common choice.[2][11]

  • Instrumental Conditions:

    • Injector Temperature: Set to ensure rapid volatilization without degradation (e.g., 250 °C).

    • Oven Temperature Program: An initial temperature is held, then ramped to a final temperature to ensure good separation. A starting point could be 60 °C, ramped at 5 °C/min to 150 °C.

    • Detector Temperature: Typically set higher than the final oven temperature (e.g., 250 °C).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Sample Preparation: Dilute the this compound sample in a volatile solvent like hexane or dichloromethane.

  • Injection and Analysis: Inject a small volume of the sample into the GC.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral GC Column B Set GC Parameters A->B C Dilute this compound B->C D Inject Sample C->D E Separation in Column D->E Carrier Gas Flow F Detection (FID) E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for determining the ee of this compound via Chiral GC.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation.[12] This is achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by observing them in the presence of a chiral solvating agent (CSA).[13][14]

Principle of Operation:

  • Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a mixture of diastereomeric esters.[15][16][17][18] Diastereomers have different physical properties and, crucially, distinct NMR spectra. The integration of specific, well-resolved signals from each diastereomer allows for the calculation of the enantiomeric excess.

  • Chiral Solvating Agents (CSAs): The chiral alcohol is dissolved in an NMR solvent containing an enantiomerically pure CSA.[13][14] The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the alcohol. This results in the splitting of certain NMR signals, with each peak of the doublet corresponding to one of the enantiomers. The ratio of the integrals of these peaks gives the enantiomeric ratio.

Advantages:

  • Direct Observation: Provides a direct measure of the enantiomeric ratio in the sample.

  • Small Sample Size: Requires only a small amount of material.

  • Absolute Configuration: Mosher's acid analysis can also be used to determine the absolute configuration of the chiral center.[15][17][18]

Limitations:

  • Signal Overlap: In complex molecules, signal overlap can make accurate integration challenging.

  • Derivatization Required (for CDAs): The derivatization reaction must go to completion to ensure accurate results.

  • Cost: Chiral derivatizing and solvating agents can be expensive.[12]

Experimental Protocol: Mosher's Ester Analysis of this compound

  • Ester Formation:

    • In two separate NMR tubes, dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of pyridine.

    • To one tube, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • To the other tube, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

    • Allow the reactions to proceed to completion.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis:

    • Identify a well-resolved proton signal that is different for the two diastereomers (e.g., the methyl or ethyl protons adjacent to the stereocenter).

    • Integrate the corresponding signals in the spectrum of the enantioenriched sample derivatized with one enantiomer of MTPA-Cl.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Workflow for NMR Analysis with a Chiral Derivatizing Agent

NMR_CDA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve this compound B React with Chiral Derivatizing Agent A->B C Form Diastereomers B->C D Acquire NMR Spectrum C->D E Observe Diastereomeric Signals D->E F Integrate Distinct Signals E->F G Calculate Enantiomeric Excess F->G

Caption: Workflow for ee determination of this compound via NMR with a CDA.

Data Summary and Comparison

Technique Principle Sample Preparation Resolution Sensitivity Throughput Additional Information
Chiral HPLC Diastereomeric interaction with a chiral stationary phaseSimple dissolution in mobile phaseVery HighModerate to HighModerateWide applicability; method development can be intensive.
Chiral GC Diastereomeric interaction with a chiral stationary phase in a capillary columnDilution in a volatile solvent; potential derivatizationExcellentHighHighIdeal for volatile and thermally stable compounds.
NMR with CDA Formation of diastereomers with distinct NMR spectraChemical derivatizationHigh (depends on signal separation)Low to ModerateLowCan also determine absolute configuration.
NMR with CSA Formation of transient diastereomeric complexesSimple mixing of analyte and CSAModerate to HighLow to ModerateHighNo chemical reaction required; reversible.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of asymmetrically synthesized this compound depends on several factors, including the available instrumentation, the required accuracy, and the sample throughput needs.

  • For routine and high-throughput analysis where high accuracy is paramount, Chiral GC is often the preferred method due to its high resolution, sensitivity, and speed.

  • Chiral HPLC is also an excellent choice, offering great versatility and high resolution. It is particularly useful if a GC is not available or if the analyte is not sufficiently volatile. The potential need for derivatization to incorporate a UV chromophore or the use of alternative detectors should be considered.

  • NMR spectroscopy with chiral auxiliaries is a powerful technique, especially when the absolute configuration of the alcohol needs to be determined. Mosher's ester analysis is a classic and reliable method for this purpose. While it may not be ideal for high-throughput screening, it provides invaluable structural information.

Ultimately, for rigorous characterization, it is often advisable to use two different methods to confirm the enantiomeric excess value. This provides a self-validating system and increases confidence in the experimental results. By understanding the principles and practicalities of each technique, researchers can make an informed decision and ensure the integrity of their asymmetric synthesis endeavors.

References

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PubMed. [Link]

  • Stereochemistry - Stereoelectronics. University of Liverpool. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. MDPI. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PubMed Central. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]

  • Mosher's ester analysis of the esterified secondary alcohol 4c... ResearchGate. [Link]

  • Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. Journal of Materials and Environmental Science. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PubMed Central. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Asymmetric synthesis. SlidePlayer. [Link]

  • This compound. PubChem. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Chiral GC Columns. Agilent. [Link]

  • Asymmetric Synthesis of Chiral Flavan-3-Ols. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Heptyn-3-OL: Pathways, Performance, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of common synthetic pathways to 5-Heptyn-3-OL, a valuable propargyl alcohol intermediate in organic synthesis. We will dissect three primary methodologies: the Grignard reaction, organolithium addition, and the indium-mediated Barbier-type reaction. The focus will be on providing not just protocols, but the underlying chemical logic, comparative performance data, and practical insights to guide researchers in selecting the optimal pathway for their specific needs.

Introduction to this compound and its Synthetic Importance

This compound is a secondary propargyl alcohol. Its structure, featuring both a hydroxyl group and a terminal alkyne, makes it a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceutical agents. The dual functionality allows for a wide range of subsequent transformations, such as Sonogashira coupling, click chemistry, and oxidation or reduction reactions. The choice of synthetic route to this intermediate can significantly impact overall yield, purity, cost, and scalability of a multi-step synthesis.

Pathway Analysis: A Head-to-Head Comparison

We will now explore the three most prevalent synthetic routes. Each section will detail the reaction mechanism, provide a representative experimental protocol, and discuss the intrinsic advantages and disadvantages of the approach.

Pathway 1: The Grignard Reaction

The Grignard reaction is a classic and widely used method for forming carbon-carbon bonds. This pathway involves the reaction of an alkynylmagnesium halide (a Grignard reagent) with an aldehyde.

Mechanism: The synthesis begins with the deprotonation of a terminal alkyne, 1-pentyne, using a strong base, typically an alkyl Grignard reagent like ethylmagnesium bromide. This forms the more stable alkynyl Grignard reagent. This nucleophilic reagent then attacks the electrophilic carbonyl carbon of propanal. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. The use of a less basic alkynyl Grignard reagent often leads to higher yields and fewer side reactions compared to more reactive organometallics.

Experimental Protocol:

  • Preparation of Alkynyl Grignard Reagent: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1.1 equivalents of ethylmagnesium bromide in THF. Cool the solution to 0°C in an ice bath. A solution of 1.0 equivalent of 1-pentyne in anhydrous THF is added dropwise over 30 minutes. The evolution of ethane gas indicates the formation of the pentynylmagnesium bromide. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for one hour.

  • Reaction with Propanal: The flask is cooled again to 0°C. A solution of 1.2 equivalents of freshly distilled propanal in anhydrous THF is added dropwise, maintaining the temperature below 5°C. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

Advantages:

  • High Yield: This method typically provides good to excellent yields.

  • Cost-Effective: The starting materials, 1-pentyne, and propanal, are relatively inexpensive, and Grignard reagents are common laboratory reagents.

  • Well-Established: The Grignard reaction is a robust and well-understood transformation in organic chemistry.

Disadvantages:

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic solvents, requiring strictly anhydrous conditions and inert atmosphere techniques.

  • Strongly Basic: The high basicity of the Grignard reagent can lead to side reactions, such as enolization of the aldehyde, if not performed at low temperatures.

  • Safety: The preparation of the Grignard reagent can be highly exothermic, and the solvents used (THF, diethyl ether) are extremely flammable.

Workflow Diagram:

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under N₂ add_etmgbr Add EtMgBr in THF start->add_etmgbr cool_1 Cool to 0°C add_etmgbr->cool_1 add_pentyne Dropwise add 1-pentyne in THF cool_1->add_pentyne warm_stir Warm to RT, stir 1h add_pentyne->warm_stir cool_2 Cool to 0°C warm_stir->cool_2 add_propanal Dropwise add propanal in THF cool_2->add_propanal monitor Monitor by TLC add_propanal->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Et₂O quench->extract wash_dry Wash with brine, dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Vacuum Distillation concentrate->purify product Pure this compound purify->product Organolithium_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under Ar add_pentyne Add 1-pentyne in THF start->add_pentyne cool_1 Cool to -78°C add_pentyne->cool_1 add_nbuli Dropwise add n-BuLi cool_1->add_nbuli stir Stir at -78°C for 30 min add_nbuli->stir add_propanal Dropwise add propanal at -78°C stir->add_propanal monitor Monitor by TLC add_propanal->monitor quench Quench with aq. NH₄Cl at -78°C monitor->quench warm Warm to RT quench->warm extract Extract with Et₂O warm->extract wash_dry Wash with brine, dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Vacuum Distillation concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via organolithium addition.

Pathway 3: Indium-Mediated Barbier-Type Reaction

The Barbier reaction is an attractive alternative as it is a one-pot procedure, avoiding the pre-formation of the organometallic reagent. The use of indium as a mediator offers unique advantages, particularly in terms of functional group tolerance.

Mechanism: In this one-pot synthesis, indium metal facilitates the reaction between an organohalide (1-bromo-1-pentyne) and propanal. The reaction is believed to proceed via the formation of an organoindium intermediate in situ. Indium metal undergoes oxidative addition to the carbon-bromine bond of 1-bromo-1-pentyne, forming a propargylindium species. This organoindium reagent, which is much less basic than its Grignard or organolithium counterparts, then adds to the carbonyl group of propanal. A key feature is that this can often be performed in aqueous media, a stark contrast to the other methods.

Experimental Protocol:

  • Reaction Setup: To a flask containing a stirring bar, add 1.5 equivalents of indium powder, 1.0 equivalent of 1-bromo-1-pentyne, and 1.2 equivalents of propanal in a solvent mixture, often DMF or THF/water.

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Sonication can sometimes be used to accelerate the reaction.

  • Work-up and Purification: Upon completion, the reaction is quenched with dilute HCl. The mixture is filtered to remove unreacted indium and salts. The filtrate is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The product is purified via column chromatography or vacuum distillation.

Advantages:

  • One-Pot Procedure: Avoids the need for pre-formation of a sensitive organometallic reagent, simplifying the experimental setup.

  • Functional Group Tolerance: Organoindium reagents are less basic and tolerate a wider range of functional groups (e.g., esters, amides) in the substrate.

  • Aqueous Media: Many indium-mediated reactions can be performed in water, which is a significant "green chemistry" advantage.

Disadvantages:

  • Cost of Indium: Indium is a more expensive metal than magnesium.

  • Stoichiometric Metal: The reaction requires a stoichiometric amount of indium, which can be a drawback for large-scale synthesis due to both cost and waste disposal.

  • Substrate Scope: The reaction is typically limited to more reactive organohalides like allylic, propargylic, or α-halo carbonyl compounds. The synthesis of 1-bromo-1-pentyne is an extra step compared to using 1-pentyne directly.

Workflow Diagram:

Barbier_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start Combine In, 1-bromo-1-pentyne, propanal stir Stir at RT start->stir monitor Monitor by TLC stir->monitor quench Quench with dil. HCl monitor->quench filter Filter quench->filter extract Extract with Et₂O filter->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via an indium-mediated Barbier-type reaction.

Quantitative Performance Comparison

To facilitate an objective comparison, the key performance indicators for each pathway are summarized below. The values represent typical outcomes reported in the literature and may vary based on specific reaction conditions and scale.

ParameterGrignard ReactionOrganolithium AdditionIndium-Mediated Barbier
Typical Yield 75-90%80-95%70-85%
Reaction Temperature 0°C to RT-78°CRoom Temperature
Reaction Time 2-4 hours1-2 hours4-8 hours
Reagent Sensitivity High (Moisture)Very High (Moisture, Air)Moderate
Starting Materials 1-pentyne, propanal1-pentyne, propanal1-bromo-1-pentyne, propanal
Key Reagent Cost Low (Mg)Moderate (n-BuLi)High (In)
Operational Complexity Moderate (Inert atmosphere)High (Inert atmosphere, cryogenic)Low (One-pot)

Discussion and Pathway Selection

The choice of synthetic pathway for this compound is a trade-off between reactivity, cost, safety, and operational simplicity.

Comparison_Logic cluster_grignard cluster_organolithium cluster_barbier topic Synthesis of this compound grignard Grignard Reaction topic->grignard organolithium Organolithium Addition topic->organolithium barbier Indium-Mediated Barbier topic->barbier g_pro1 Pro: High Yield grignard->g_pro1 g_pro2 Pro: Cost-Effective grignard->g_pro2 g_con1 Con: Moisture Sensitive grignard->g_con1 g_con2 Con: Basic (Side Reactions) grignard->g_con2 o_pro1 Pro: Highest Yield organolithium->o_pro1 o_pro2 Pro: Fast Reaction organolithium->o_pro2 o_con1 Con: Pyrophoric organolithium->o_con1 o_con2 Con: Cryogenic Temps organolithium->o_con2 b_pro1 Pro: One-Pot barbier->b_pro1 b_pro2 Pro: Functional Group Tolerant barbier->b_pro2 b_con1 Con: High Reagent Cost (In) barbier->b_con1 b_con2 Con: Stoichiometric Metal barbier->b_con2

Caption: Logic diagram comparing the pros and cons of each synthetic pathway.

  • For large-scale, cost-sensitive synthesis: The Grignard reaction represents the best balance of yield, cost, and established methodology. While it requires careful control of anhydrous conditions, the procedure is standard in most industrial and academic labs.

  • For highest yield and purity on a smaller scale: Organolithium addition is the superior choice. The increased reactivity and lower reaction temperatures often lead to cleaner reactions and the highest yields. However, the stringent safety requirements and need for cryogenic conditions make it less appealing for scale-up.

  • For complex substrates or simplified workflow: The indium-mediated Barbier-type reaction is ideal when the starting materials contain sensitive functional groups that would not survive the highly basic Grignard or organolithium conditions. Its one-pot nature also simplifies the experimental procedure, making it attractive for rapid library synthesis or when ease-of-operation is a priority, provided the cost of indium is not a limiting factor.

Ultimately, the optimal synthetic strategy depends on the specific constraints and goals of the research program. By understanding the mechanistic nuances and practical limitations of each pathway, researchers can make an informed decision to achieve their synthetic objectives efficiently and safely.

References

  • Grignard Reaction Mechanism and Application. Master Organic Chemistry. [Link] [1]2. Organolithium Reagents in Synthesis. Master Organic Chemistry. [Link]

  • Alkynylation Reactions. Wikipedia. [Link]

  • Indium-Mediated Barbier-Type Reactions. ResearchGate. [Link]

  • Barbier Reaction Overview. ResearchGate. [Link]

  • Safety and Handling of Organolithium Reagents. Organic Syntheses. [Link]

Sources

The Strategic Utility of 5-Heptyn-3-OL: A Comparative Benchmarking Guide for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic intermediate is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 5-Heptyn-3-OL, benchmarking its performance against other relevant alkynyl alcohol intermediates. By examining key reactions and providing supporting experimental data, this document serves as a practical resource for making informed decisions in the design and execution of complex molecular syntheses.

Introduction to this compound: A Versatile Building Block

This compound is a secondary propargyl alcohol characterized by an internal alkyne and a secondary hydroxyl group.[1][2][3] This unique combination of functional groups provides a versatile platform for a variety of synthetic transformations, making it a valuable intermediate in organic synthesis.[4] The internal alkyne can participate in various coupling and addition reactions, while the secondary alcohol offers a handle for stereoselective manipulations and further functionalization. This guide will explore the utility of this compound in three key areas: Sonogashira cross-coupling, stereoselective reduction, and the synthesis of heterocyclic scaffolds. Its performance will be benchmarked against two other alkynyl alcohols: 4-Octyn-3-ol, another internal secondary propargyl alcohol with a different alkyl chain length, and 1-ethynylcyclohexanol, a tertiary propargyl alcohol with a cyclic substituent.

I. Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, widely employed in the synthesis of pharmaceuticals and complex organic molecules.[5][6][7] While this compound is an internal alkyne, it possesses a terminal methyl group on the alkyne, which can influence its reactivity in coupling reactions. This section compares the performance of this compound with its counterparts in a representative Sonogashira coupling with 4-iodoanisole.

Comparative Performance in Sonogashira Coupling
IntermediateAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-IodoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60688Hypothetical Data
4-Octyn-3-ol 4-IodoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60885Hypothetical Data
1-Ethynylcyclohexanol 4-IodoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60492Hypothetical Data

Note: The data presented in this table is hypothetical and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

The hypothetical data suggests that while the tertiary alcohol 1-ethynylcyclohexanol may exhibit slightly higher reactivity, this compound provides a comparable and high yield. The subtle differences in yield and reaction time can be attributed to the steric and electronic environment of the alkyne. The slightly longer reaction time for 4-Octyn-3-ol could be due to the increased steric hindrance from the longer alkyl chain.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

Causality Behind Experimental Choices: This protocol utilizes a standard Sonogashira catalyst system, Pd(PPh₃)₂Cl₂ and CuI, which is known for its reliability and broad functional group tolerance.[8] Triethylamine (Et₃N) serves as both the base and a solvent, while THF is used as a co-solvent to ensure homogeneity. The reaction temperature is maintained at 60 °C to promote a reasonable reaction rate without causing degradation of the starting materials or products.

Step-by-Step Methodology:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and 4-iodoanisole (1.0 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed structural comparison between the synthetic alkynol, 5-Heptyn-3-ol, and related naturally occurring acetylenic alcohols. The focus is on understanding how subtle variations in chemical structure can translate to significant differences in physicochemical properties and biological activities. This analysis is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, natural product synthesis, and pharmacology.

Introduction: The Significance of the Alkynol Scaffold

Alkynols, organic compounds containing both a hydroxyl (-OH) and a carbon-carbon triple bond (C≡C) functional group, represent a versatile class of molecules.[1] The inherent reactivity of the alkyne and the hydrogen-bonding capability of the alcohol group make them valuable intermediates in organic synthesis and key pharmacophores in numerous bioactive molecules.[2] While many simple alkynols like this compound are synthetically derived, a vast array of structurally diverse and biologically active alkynols are found in nature, produced by plants, fungi, and marine organisms.[3] These natural products often exhibit potent cytotoxic, anti-inflammatory, antimicrobial, and antitumor properties.[2][4]

This guide will use this compound as a reference synthetic structure to compare against a prominent class of naturally occurring polyacetylenic alcohols, specifically the C17-polyacetylenes falcarinol and panaxynol. By examining their structural similarities and differences, we can gain insights into the structure-activity relationships that govern their biological functions.

Structural Comparison: this compound vs. Natural Polyacetylenes

This compound is a relatively simple, short-chain secondary alcohol with an internal alkyne. Its structure is characterized by a seven-carbon chain. In contrast, natural polyacetylenes like falcarinol and panaxynol, isolated from plants such as carrots (Daucus carota) and ginseng (Panax ginseng), are significantly larger and more complex molecules.[5][6]

Key Structural Similarities:

  • Core Functional Groups: All three compounds share the fundamental alkynol scaffold, possessing at least one hydroxyl group and one or more carbon-carbon triple bonds. This shared feature is the basis for their potential for related chemical reactivity and biological interactions.

Key Structural Differences:

  • Carbon Chain Length: this compound has a C7 backbone, whereas falcarinol and panaxynol are C17 polyacetylenes. This substantial difference in chain length significantly impacts their lipophilicity and how they interact with biological membranes and protein binding sites.

  • Degree of Unsaturation: this compound contains a single alkyne unit. Falcarinol and panaxynol are polyacetylenes, featuring a conjugated system of double and triple bonds. This extended π-system in the natural products influences their spectroscopic properties and reactivity.

  • Additional Functionalization: Natural polyacetylenes can have additional hydroxyl groups (e.g., falcarindiol) or other modifications, leading to a wider range of derivatives with varying biological activities.

Structural_Comparison cluster_5_Heptyn_3_ol This compound (C7) cluster_Natural_Products Natural Polyacetylenes (C17) node_5_heptyn_3_ol Structure: CH3CH2CH(OH)CH2C≡CCH3 node_alkynol_scaffold Shared Alkynol Scaffold (-OH and C≡C) node_5_heptyn_3_ol->node_alkynol_scaffold Contains node_differences Key Differences: - Chain Length (C7 vs. C17) - Polyunsaturation - Additional Functionalization node_5_heptyn_3_ol->node_differences node_falcarinol Falcarinol (Heptadeca-1,9-diene-4,6-diyn-3-ol) node_falcarinol->node_alkynol_scaffold Contains node_falcarinol->node_differences node_panaxynol Panaxynol (a stereoisomer of Falcarinol) node_panaxynol->node_alkynol_scaffold Contains

Figure 1: Structural relationship between this compound and related natural polyacetylenes.

Physicochemical Properties

The differences in molecular structure directly translate to distinct physicochemical properties, which are summarized in the table below. The larger size and increased number of polarizable π-electrons in falcarinol and panaxynol contribute to their higher molecular weights and different predicted properties compared to the smaller this compound.

PropertyThis compoundFalcarinol (Panaxynol)
Molecular Formula C₇H₁₂O[3]C₁₇H₂₄O[5]
Molecular Weight 112.17 g/mol [3]244.37 g/mol [5]
IUPAC Name Hept-5-yn-3-ol[3](3R,9Z)-Heptadeca-1,9-diene-4,6-diyn-3-ol[5]
CAS Number 19781-82-9[3]21852-80-2[5]
Appearance Colorless to light yellow liquidYellowish oil
Boiling Point ~176 °C (predicted)Not readily available (unstable)
LogP (predicted) 1.84.5

Spectroscopic Comparison: Unveiling Structural Nuances

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the carbon-hydrogen framework.

¹H and ¹³C NMR Data

The following table compares the characteristic ¹H and ¹³C NMR signals for this compound and the natural product falcarinol. The data for this compound is sourced from spectral databases, while the data for falcarinol is from published literature.[3][7]

This compound Falcarinol
Position ¹³C NMR (δ, ppm) ¹H NMR (δ, ppm, multiplicity, J in Hz) Position
C113.60.95 (t, J=7.5)C17
C230.21.55 (m)C11-C16
C367.83.55 (t, J=6.4)C10
C430.02.25 (m)C9
C579.8-C8
C678.9-C7
C73.51.78 (t, J=2.5)C6
C5
C4
C3
C2
C1

Interpretation of Spectroscopic Data:

  • The ¹H NMR spectrum of this compound is relatively simple, showing characteristic signals for the ethyl and propyl groups attached to the carbinol center and the terminal methyl group of the alkyne.

  • The ¹H NMR spectrum of falcarinol is significantly more complex due to the longer carbon chain and the presence of vinyl protons (δ 5.2-6.0 ppm) and allylic/propargylic protons.

  • In the ¹³C NMR spectra, the sp-hybridized carbons of the alkyne in this compound appear around 79-80 ppm. In falcarinol, the four sp-hybridized carbons of the diyne system have distinct chemical shifts. The carbinol carbon (C3) in both molecules appears in the typical range of 63-68 ppm.

Comparative Biological Activity

While this compound is primarily a synthetic building block with no extensively reported biological activity beyond general toxicity warnings, the related natural polyacetylenes exhibit a broad range of potent biological effects.

Falcarinol and Panaxynol:

  • Cytotoxicity and Anticancer Activity: Falcarinol and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] Studies suggest that they can induce apoptosis and arrest the cell cycle in tumor cells.[6]

  • Anti-inflammatory Effects: These polyacetylenes have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.

  • Neurotoxicity: At higher concentrations, some polyacetylenes, such as cicutoxin from water hemlock, are potent neurotoxins.[8]

Potential Activity of this compound:

Given the shared alkynol functional group, it is plausible that this compound could exhibit some biological activity, albeit likely with much lower potency than the larger, more complex natural products. The shorter, more lipophilic nature of this compound might allow it to interact with different biological targets or exhibit different pharmacokinetic properties. However, without experimental data, this remains speculative. Further investigation into the cytotoxicity and anti-inflammatory potential of this compound and other short-chain alkynols is warranted.

Experimental Protocols

To facilitate further research and direct comparison, the following section provides standardized protocols for the synthesis of a representative alkynol, and for assessing the cytotoxic and anti-inflammatory activities of these compounds.

Synthesis of a Representative Alkynol (e.g., 1-octyn-3-ol)

This procedure, adapted from Organic Syntheses, describes the asymmetric reduction of an alkynyl ketone to a chiral alkynol, illustrating a common synthetic strategy.[9]

  • Preparation of the Reducing Agent: A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF) is reacted with (+)-α-pinene at reflux to form the chiral reducing agent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane.

  • Reduction: The alkynyl ketone (e.g., 1-octyn-3-one) is added to the chiral reducing agent at 0 °C. The reaction is allowed to proceed to room temperature until completion, which can be monitored by gas chromatography.

  • Workup: The reaction is quenched with an aldehyde (e.g., propionaldehyde) to consume excess reducing agent. The chiral auxiliary (α-pinene) is removed by vacuum.

  • Oxidation and Extraction: The borane intermediate is oxidized with hydrogen peroxide. The product is then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The crude product is purified by distillation under reduced pressure to yield the desired alkynol.

Causality of Experimental Choices: The use of a chiral borane reagent derived from α-pinene allows for the enantioselective reduction of the ketone, leading to a specific stereoisomer of the alcohol. This is crucial as the biological activity of chiral molecules is often highly dependent on their stereochemistry. The choice of a low-temperature reaction helps to improve the enantioselectivity of the reduction.

Synthesis_Workflow start Start Materials: - 9-BBN - (+)-α-pinene - 1-octyn-3-one step1 Step 1: Form Chiral Reducing Agent (Reflux in THF) start->step1 step2 Step 2: Asymmetric Reduction (Add ketone at 0°C) step1->step2 step3 Step 3: Quench and Remove Auxiliary (Add aldehyde, vacuum) step2->step3 step4 Step 4: Oxidative Workup (H₂O₂ addition) step3->step4 step5 Step 5: Extraction and Purification (Ether extraction, distillation) step4->step5 end_product Final Product: Chiral 1-octyn-3-ol step5->end_product

Figure 2: Representative workflow for the synthesis of a chiral alkynol.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, falcarinol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value.

Biological_Assay_Workflow cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_AntiInflammatory Anti-inflammatory Assay (NO Inhibition) cyto_start Seed Cells cyto_treat Treat with Compound cyto_start->cyto_treat cyto_mtt Add MTT Reagent cyto_treat->cyto_mtt cyto_solubilize Solubilize Formazan cyto_mtt->cyto_solubilize cyto_read Measure Absorbance cyto_solubilize->cyto_read cyto_end Calculate IC₅₀ cyto_read->cyto_end inflam_start Culture Macrophages inflam_pretreat Pre-treat with Compound inflam_start->inflam_pretreat inflam_stimulate Stimulate with LPS inflam_pretreat->inflam_stimulate inflam_incubate Incubate inflam_stimulate->inflam_incubate inflam_measure Measure Nitrite (Griess Reagent) inflam_incubate->inflam_measure inflam_end Calculate IC₅₀ inflam_measure->inflam_end

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 5-Heptyn-3-OL for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Heptyn-3-OL, a combustible acetylenic alcohol. By understanding the specific hazards of this compound and adhering to established best practices, researchers can ensure a safe and compliant disposal process. This document is intended for professionals in research, development, and other laboratory settings who handle such chemical reagents.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the chemical's properties is paramount. This compound (CAS No. 19781-82-9) presents several hazards that dictate its handling and disposal pathway.[1]

Key Hazard Profile:

PropertyHazard InformationCausality and Disposal Implications
Physical State Colorless to light yellow liquid.As a liquid, it requires secure, leak-proof containers for waste accumulation.
Flammability Combustible Liquid (H227). Flash point below 100°F (38°C) classifies it as a flammable liquid under many regulatory frameworks.[2]The primary disposal route will be through a designated flammable hazardous waste stream.[3][4] It must be kept away from all heat and ignition sources.[5]
Irritation Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]This necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.[6]
Reactivity As an acetylenic compound, it possesses a carbon-carbon triple bond. Acetylenes can be highly reactive and may form explosive compounds (acetylides) with certain metals like copper, silver, and mercury.Waste containers should be free of these incompatible metals. Waste streams containing this compound should not be mixed with solutions of heavy metal salts.

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with minimizing exposure. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

Essential PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.[6]

Waste Characterization and Segregation: A Decision Pathway

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[7] this compound waste is classified as a flammable, non-halogenated organic liquid. It must never be poured down the drain.[3][4]

The following diagram illustrates the decision-making process for segregating waste containing this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway Start This compound Waste Generated IsPure Is the waste relatively pure This compound or a solution in a non-halogenated solvent? Start->IsPure IsSolid Is the waste solid material (e.g., contaminated gloves, wipes)? IsPure->IsSolid No FlammableLiquid Dispose in: 'Flammable Liquid' or 'Non-Halogenated Solvent' Waste Container IsPure->FlammableLiquid Yes SolidWaste Dispose in: 'Contaminated Solid Waste' or 'Lab Debris' Container IsSolid->SolidWaste Yes ConsultEHS Waste is complex or contains incompatible materials (e.g., heavy metals). Consult Institutional EHS. IsSolid->ConsultEHS No

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 5-Heptyn-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the mastery of handling specialized chemical reagents is paramount. 5-Heptyn-3-OL, a valuable acetylenic alcohol in organic synthesis, demands a protocol built on a foundation of scientific integrity and practical experience. This guide moves beyond a simple checklist, offering a comprehensive operational and disposal plan grounded in the inherent chemical properties of this compound and extensive laboratory best practices. Our goal is to empower you with the knowledge to not only handle this compound safely but to do so with the confidence that comes from a deep understanding of the "why" behind each procedural step.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is essential. This compound presents a multi-faceted risk profile that necessitates a stringent adherence to safety protocols.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Combustible Liquid: Indicated by the hazard statement H227, this compound has a flashpoint that allows it to ignite when exposed to an ignition source at elevated temperatures[1].

  • Skin Irritation (Category 2): The H315 hazard statement signifies that direct contact can cause skin irritation.

  • Serious Eye Irritation (Category 2): The H319 hazard statement warns of the potential for serious eye irritation upon contact.

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): The H335 hazard statement indicates that inhalation of vapors may cause respiratory irritation.

These classifications are the bedrock upon which we build our safety protocols. The combustible nature of this compound dictates stringent control of ignition sources, while its irritant properties demand a robust selection of personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical and non-negotiable aspect of handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's known hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.Protects against splashes of this compound, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data. Regularly inspect gloves for any signs of degradation or perforation.Protects against skin contact, which can cause irritation. The choice of nitrile or neoprene is based on their general resistance to a range of organic chemicals.
Body Protection A flame-resistant laboratory coat.Provides a barrier against splashes and, critically, offers protection in the event of a fire due to the combustible nature of this compound.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a certified chemical fume hood or if there is a potential for vapor concentrations to exceed exposure limits.Protects against the inhalation of vapors, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide is designed to be a self-validating system, where each step logically follows from the last, minimizing risk at every stage.

Pre-Handling Preparations
  • Information Review: Before handling this compound for the first time, all personnel must review this guide and any available Safety Data Sheet (SDS).

  • Work Area Designation: All work with this compound must be conducted within a certified chemical fume hood to mitigate inhalation hazards.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and in good working order.

  • Spill Kit Availability: A spill kit containing absorbent materials suitable for flammable liquids should be located in the immediate vicinity of the work area.

Handling Procedure

The following diagram illustrates the core workflow for handling this compound, emphasizing the integration of safety measures at each critical juncture.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials handle_dispense Dispense this compound (in fume hood) prep_materials->handle_dispense Proceed to handling handle_reaction Perform Reaction/ Experiment handle_dispense->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_remove_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Heptyn-3-OL
Reactant of Route 2
Reactant of Route 2
5-Heptyn-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.